JYL 1421
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2S2/c1-20(2,3)16-8-5-14(6-9-16)12-22-19(27)23-13-15-7-10-18(17(21)11-15)24-28(4,25)26/h5-11,24H,12-13H2,1-4H3,(H2,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHBVFMCIJLUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401907-26-4 | |
| Record name | JYL 1421 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401907264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JYL-1421 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TH2I6W99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JYL 1421: A Technical Guide to its Mechanism of Action as a Potent and Selective TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JYL 1421, also known as SC0030, is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the TRPV1 receptor and the subsequent downstream effects observed in both in vitro and in vivo experimental models. Quantitative data from key studies are summarized, and the methodologies of these experiments are described to provide a thorough understanding of its pharmacological profile.
Introduction to TRPV1 and its Role in Nociception
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed on primary afferent sensory neurons.[1][3] It functions as a polymodal integrator of noxious stimuli, being activated by a variety of exogenous and endogenous factors including capsaicin (the pungent component of chili peppers), heat (>42°C), and acidic conditions (protons).[3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates the signaling cascade that is ultimately perceived as pain.[4] The receptor plays a crucial role in the pathophysiology of inflammatory and nociceptive processes.[1][5] Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of pain.
Mechanism of Action of this compound
This compound exerts its pharmacological effects through competitive antagonism of the TRPV1 receptor.[2] This means that it binds to the same site on the receptor as agonists like capsaicin but does not activate the channel. By occupying the binding site, it prevents agonists from binding and inducing the conformational change necessary for channel opening and subsequent cation influx.
Competitive Binding and Antagonism
Studies have demonstrated that this compound competitively antagonizes the binding of potent TRPV1 agonists. For instance, it inhibits the binding of [3H]resiniferatoxin (RTX), a potent capsaicin analog, to the rat vanilloid receptor 1 (rVR1).[2] This competitive mechanism extends to the functional antagonism of various TRPV1 activators, including capsaicin, heat, and protons (low pH).[2]
Signaling Pathway
The activation of the TRPV1 receptor by an agonist like capsaicin initiates a signaling cascade that this compound effectively blocks. The following diagram illustrates this pathway and the point of intervention by this compound.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified in several key in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species/System | Value | Reference |
| IC₅₀ (vs. Capsaicin) | Rat TRPV1 | 8 nM | [6] |
| EC₅₀ (vs. Capsaicin-induced Ca²⁺ uptake) | Rat VR1 in CHO cells | 9.2 ± 1.6 nM | [2] |
| Binding Affinity (vs. [³H]resiniferatoxin) | Rat VR1 | 53.5 ± 6.5 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Effect | Dose | Reference |
| Capsaicin-induced Eye Wiping | Rat | Inhibition | ID₅₀ = 4.6 mg/kg (i.p.) | [6] |
| Capsaicin-induced Hypothermia | Rat | Inhibition | 2 mg/kg (i.p.) | [1] |
| Capsaicin-induced Reflex Hypotension | Rat | Inhibition | 2 mg/kg (i.p.) | [1] |
| TNBS-induced Colonic Inflammation | Rat | Reduction of inflammation and visceral hyperalgesia | 10µmol/kg (i.v.) | [7][8] |
Detailed Experimental Protocols
The following sections outline the methodologies used in key experiments to characterize the mechanism of action of this compound.
In Vitro Calcium Accumulation Assay
This assay measures the ability of this compound to inhibit capsaicin-induced calcium influx in cultured sensory neurons.
Protocol:
-
Cell Culture: Trigeminal ganglion cells from rats are cultured.
-
Incubation: The cultured cells are incubated with varying concentrations of this compound for 5 minutes.[6]
-
Stimulation: The cells are then stimulated with a fixed concentration of capsaicin (e.g., 330 nM) to induce Ca²+ influx.[6]
-
Measurement: The resulting intracellular Ca²+ accumulation is measured, typically using a fluorescent calcium indicator dye.
-
Analysis: The concentration of this compound that inhibits 50% of the capsaicin-induced Ca²+ response (IC₅₀) is calculated.
In Vivo Capsaicin-Induced Eye Wiping Test
This behavioral assay assesses the in vivo efficacy of this compound in blocking capsaicin-induced nociceptive responses.
Protocol:
-
Animal Model: Male Wistar rats are used for the experiment.[6]
-
Pretreatment: Animals are pretreated with this compound (at various doses, e.g., 0.4, 1, 2, or 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection 20 minutes before capsaicin administration.[6]
-
Capsaicin Instillation: A solution of capsaicin (e.g., 50 μL of 10 μg/mL solution) is instilled into one eye of the rat.[6]
-
Observation: The number of wiping movements made by the rat towards the affected eye is counted for a defined period (e.g., 60 seconds) immediately following instillation.[6]
-
Analysis: The dose-dependent reduction in wiping movements in the this compound-treated groups is compared to the vehicle control group to determine the inhibitory effect.
Comparative Efficacy and Selectivity
This compound has demonstrated superior potency and selectivity compared to the first-generation TRPV1 antagonist, capsazepine. In in vitro studies, this compound was significantly more effective at inhibiting capsaicin-induced Ca²+ accumulation in trigeminal ganglion cells than capsazepine.[1] In vivo, a 2 mg/kg dose of this compound effectively inhibited capsaicin-induced hypothermia, eye wiping, and reflex hypotension, whereas capsazepine was ineffective in these models at similar doses.[1] Furthermore, this compound shows little to no effect on ATP-induced calcium uptake in cells lacking the rVR1 receptor, highlighting its selectivity for the TRPV1 channel.[2]
Conclusion
This compound is a highly potent and selective competitive antagonist of the TRPV1 receptor. Its mechanism of action involves the direct blockade of the receptor's ion channel, thereby preventing the influx of cations and the subsequent initiation of nociceptive signaling in response to various noxious stimuli. The comprehensive in vitro and in vivo data underscore its potential as a valuable research tool for elucidating the physiological and pathophysiological roles of the TRPV1 receptor and as a lead compound for the development of novel analgesic therapies.
References
- 1. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High affinity antagonists of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Role of TRPV1 in Mechanical and Chemical Visceral Hyperalgesia Following Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
JYL 1421: A Selective TRPV1 Antagonist for Pain and Inflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a crucial role in the perception of pain and the inflammatory response. Its activation by various stimuli, including capsaicin, noxious heat, and protons, makes it a prime target for the development of novel analgesic agents. This technical guide provides a comprehensive overview of JYL 1421, a potent and selective antagonist of the TRPV1 receptor. We delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential of TRPV1 antagonism.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key integrator of noxious stimuli in primary sensory neurons.[1][2] Its activation leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals. The development of selective TRPV1 antagonists represents a promising therapeutic strategy for the management of a variety of pain states and inflammatory conditions.
This compound has emerged as a highly selective and potent antagonist of the TRPV1 receptor.[2] Extensive in vitro and in vivo studies have demonstrated its ability to effectively block capsaicin-induced activation of TRPV1, leading to the inhibition of downstream signaling events associated with pain and neurogenic inflammation. This guide will provide a detailed examination of the pharmacological profile of this compound.
Chemical Properties
This compound, also known as SC-0030, is a synthetic small molecule with the following chemical identity:
-
IUPAC Name: 1-[(4-tert-butylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]thiourea[1]
-
Molecular Formula: C₂₀H₂₆FN₃O₂S₂[1]
-
Molecular Weight: 423.6 g/mol [1]
-
CAS Number: 401907-26-4[1]
Mechanism of Action
This compound functions as a competitive antagonist at the TRPV1 receptor.[2] It selectively binds to the receptor, thereby preventing the binding of agonists like capsaicin and inhibiting the subsequent channel activation. This blockade of TRPV1 activation prevents the influx of cations and the depolarization of sensory neurons, ultimately leading to an analgesic and anti-inflammatory effect.
Quantitative Data
The potency of this compound as a TRPV1 antagonist has been quantified in various in vitro assays. The following table summarizes the key findings.
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 8 nM | Rat | Capsaicin-induced Ca²⁺ accumulation in trigeminal ganglion cells | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
In Vitro Studies
This assay assesses the ability of this compound to inhibit capsaicin-induced calcium influx in primary sensory neurons.
-
Cell Culture: Primary trigeminal ganglion neurons are isolated from rats and cultured in a suitable medium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 2 mM CaCl₂ and 20 mM HEPES.
-
Procedure:
-
Culture trigeminal ganglion neurons in a 384-well plate.
-
On the day of the assay, replace the culture medium with a calcium indicator dye (e.g., Calcium 6) resuspended in assay buffer and incubate for at least 2 hours at 37°C.[4]
-
During the dye loading, prepare various concentrations of this compound in the assay buffer.
-
Pre-incubate the cells with this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with capsaicin at a final concentration of 330 nM.[3]
-
Measure the change in intracellular calcium concentration using a suitable fluorescence plate reader.
-
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the capsaicin-induced calcium response. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
This assay measures the inhibitory effect of this compound on the release of pro-inflammatory neuropeptides (Substance P and CGRP) from sensory nerve endings.
-
Tissue Preparation: Isolate tracheas from adult male Wistar rats.
-
Superfusion: Place the tracheas in an organ bath and superfuse with synthetic interstitial fluid.
-
Stimulation:
-
Chemical Stimulation: Induce neuropeptide release by adding capsaicin to the superfusion medium.
-
Electrical Field Stimulation: Apply electrical pulses to stimulate the sensory nerves.
-
-
Sample Collection: Collect the superfusate fractions before, during, and after stimulation.
-
Quantification (Radioimmunoassay - RIA):
-
Prepare standards of Substance P and CGRP of known concentrations.
-
Add a constant amount of radiolabeled peptide (tracer) and a specific primary antibody to both the standards and the collected superfusate samples.
-
Incubate to allow competitive binding between the labeled and unlabeled peptides for the antibody.
-
Separate the antibody-bound peptide from the free peptide.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
Construct a standard curve and determine the concentration of neuropeptides in the samples.[5]
-
-
Data Analysis: Compare the amount of neuropeptide release in the presence and absence of this compound to determine its inhibitory effect.
In Vivo Studies
This model assesses the central effects of TRPV1 activation and the ability of this compound to block them.
-
Animals: Use adult male Wistar rats.
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
After a set pre-treatment time, administer capsaicin subcutaneously or intraperitoneally to induce hypothermia.[6]
-
Measure the core body temperature of the rats at regular intervals using a rectal probe.
-
-
Data Analysis: Compare the change in body temperature in this compound-treated animals to the vehicle-treated control group.
This test evaluates the peripheral analgesic effect of this compound.
-
Animals: Use adult male Wistar rats.
-
Procedure:
-
Data Analysis: Compare the number of eye wipes in the this compound-treated group to the vehicle-treated control group.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of TRPV1 and the experimental workflow for evaluating this compound.
Caption: Simplified TRPV1 signaling pathway activated by capsaicin and inhibited by this compound.
Caption: Experimental workflow for the pharmacological evaluation of this compound.
Caption: Logical relationship of this compound's antagonism leading to analgesia.
Conclusion
This compound is a well-characterized, potent, and selective TRPV1 antagonist. The data and protocols presented in this guide highlight its utility as a valuable pharmacological tool for investigating the role of TRPV1 in pain and inflammation. Its demonstrated efficacy in both in vitro and in vivo models supports its potential as a lead compound for the development of novel analgesic therapies. This technical guide provides a solid foundation for researchers to design and execute further studies to explore the full therapeutic potential of this compound and other TRPV1 antagonists.
References
- 1. Jyl-1421 | C20H26FN3O2S2 | CID 10295883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bms.kr [bms.kr]
- 5. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 6. Irreversible impairment of thermoregulation induced by capsaicin and similar pungent substances in rats and guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eye-wiping test: a sensitive animal model for acute trigeminal pain studies - PubMed [pubmed.ncbi.nlm.nih.gov]
JYL 1421: A Technical Guide to a Selective TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JYL 1421, also known as SC0030, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and inflammatory pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a summary of its biological activity. Furthermore, this document elucidates the TRPV1 signaling pathway and the mechanism of action of this compound through schematic diagrams, offering a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Chemical Structure and Properties
This compound is a synthetic, small-molecule compound belonging to the thiourea class. Its chemical structure is characterized by a central thiourea moiety linking a 4-tert-butylphenylmethyl group and a 3-fluoro-4-(methanesulfonamido)phenyl]methyl group.
IUPAC Name: 1-[(4-tert-butylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]thiourea[1]
Chemical Formula: C₂₀H₂₆FN₃O₂S₂[1]
Molecular Weight: 423.6 g/mol [1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 423.6 g/mol | [1] |
| Molecular Formula | C₂₀H₂₆FN₃O₂S₂ | [1] |
| IUPAC Name | 1-[(4-tert-butylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]thiourea | [1] |
| CAS Number | 401907-26-4 | [1] |
| Synonyms | JYL-1421, SC-0030, SC0030 | [1] |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a general synthetic route can be proposed based on the synthesis of analogous thiourea derivatives. The synthesis would likely involve the reaction of two key intermediates: an isothiocyanate and an amine.
A plausible synthetic approach would involve the following conceptual steps:
-
Synthesis of 4-(tert-butyl)benzyl isothiocyanate: This intermediate can be prepared from 4-(tert-butyl)benzylamine through a reaction with a thiocarbonylating agent, such as thiophosgene or phenyl chlorothionoformate.
-
Synthesis of 4-((aminomethyl)-2-fluorophenyl)methanesulfonamide: This amine intermediate would require a multi-step synthesis, likely starting from a commercially available fluorinated and sulfonated benzene derivative.
-
Coupling Reaction: The final step would involve the reaction of 4-(tert-butyl)benzyl isothiocyanate with 4-((aminomethyl)-2-fluorophenyl)methanesulfonamide in a suitable solvent to yield this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a selective antagonist of the TRPV1 receptor. The TRPV1 receptor is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous lipid-derived agonists like capsaicin.
Activation of the TRPV1 receptor leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the neuronal membrane and the initiation of an action potential. This signal is then transmitted to the central nervous system, leading to the sensation of pain. In addition to its role in nociception, TRPV1 activation also triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from sensory nerve endings, contributing to neurogenic inflammation.
This compound competitively binds to the TRPV1 receptor, preventing its activation by agonists. By blocking the channel, this compound inhibits the influx of cations, thereby preventing neuronal depolarization and the subsequent pain signaling and release of inflammatory mediators.
Pharmacological Properties and Biological Activity
This compound has been demonstrated to be a highly potent and selective antagonist of the TRPV1 receptor in various preclinical models.
Table 2: In Vitro and In Vivo Activity of this compound
| Assay | Model | Effect | Potency/Dose | Reference |
| TRPV1 Antagonism | Recombinant rat TRPV1 | Inhibition of capsaicin-induced Ca²⁺ influx | IC₅₀ = 8 nM | [2] |
| Neuropeptide Release | Isolated rat trachea | Inhibition of capsaicin-evoked Substance P, CGRP, and somatostatin release | 0.1-2 µM | [3] |
| Calcium Accumulation | Cultured rat trigeminal ganglion cells | Inhibition of capsaicin-induced Ca²⁺ accumulation | Concentration-dependent | [3] |
| Capsaicin-induced Hypothermia | Rat | Inhibition | 2 mg/kg i.p. | [3] |
| Capsaicin-induced Eye Wiping | Rat | Inhibition | 2 mg/kg i.p. | [3] |
| Capsaicin-induced Hypotension | Rat | Inhibition | 2 mg/kg i.p. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Assay: Capsaicin-Induced Neuropeptide Release from Isolated Rat Trachea
Objective: To determine the effect of this compound on capsaicin-induced release of sensory neuropeptides from isolated rat trachea.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the tracheas are immediately excised and placed in ice-cold Krebs solution. The tracheas are cleaned of adhering connective tissue and cut into rings.
-
Incubation: Tracheal rings are placed in individual organ baths containing Krebs solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C. Tissues are allowed to equilibrate for a specified period.
-
Drug Application: this compound or vehicle is added to the organ baths at various concentrations (e.g., 0.1, 0.5, 1, 2 µM) and pre-incubated for a defined time.
-
Stimulation: Capsaicin is added to the baths to induce neuropeptide release.
-
Sample Collection and Analysis: The bathing solution is collected at specific time points. The concentrations of neuropeptides (Substance P, CGRP, somatostatin) in the collected samples are quantified using specific and sensitive radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
In Vivo Assay: Capsaicin-Induced Hypothermia in Rats
Objective: To assess the in vivo efficacy of this compound in blocking capsaicin-induced hypothermia.
Methodology:
-
Animal Preparation: Male Wistar rats are used. Their basal body temperature is measured using a rectal probe.
-
Drug Administration: this compound (e.g., 2 mg/kg) or vehicle is administered intraperitoneally (i.p.).
-
Capsaicin Challenge: After a specified pre-treatment time, capsaicin is administered subcutaneously to induce a hypothermic response.
-
Temperature Monitoring: Rectal temperature is monitored at regular intervals for a defined period following capsaicin administration.
-
Data Analysis: The change in body temperature from baseline is calculated and compared between the this compound-treated and vehicle-treated groups.
In Vivo Assay: Capsaicin-Induced Eye Wiping Test in Rats
Objective: To evaluate the ability of this compound to block capsaicin-induced nocifensive behavior.
Methodology:
-
Animal Acclimation: Male Wistar rats are acclimated to the testing environment.
-
Drug Administration: this compound (e.g., 2 mg/kg) or vehicle is administered intraperitoneally (i.p.).
-
Capsaicin Instillation: After a defined pre-treatment period, a drop of capsaicin solution is instilled into one eye of the rat.
-
Behavioral Observation: The number of eye wipes with the ipsilateral forepaw is counted for a specific duration immediately following capsaicin instillation.
-
Data Analysis: The number of eye wipes is compared between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TRPV1 receptor. Its high potency and selectivity make it a superior alternative to older, less specific antagonists like capsazepine. The data summarized in this technical guide highlight the potential of this compound as a lead compound for the development of novel therapeutics for the treatment of pain and inflammatory conditions. Further research into its pharmacokinetic and toxicological profiles is warranted to fully assess its clinical potential.
References
The Discovery and Development of JYL 1421: A Selective TRPV1 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JYL 1421, also known as SC-0030, has emerged as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and neurogenic inflammation. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It details the in vitro and in vivo experimental data that establish its mechanism of action and preclinical efficacy. Furthermore, this guide outlines the detailed experimental protocols for the key assays used to evaluate the activity of this compound, and presents visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons. It is activated by a variety of noxious stimuli, including capsaicin (the pungent component of chili peppers), heat, and protons (acidic conditions). The activation of TRPV1 leads to the influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the signaling cascade that results in the sensation of pain. Beyond its role in nociception, TRPV1 is also involved in the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from sensory nerve endings, contributing to neurogenic inflammation.
Given its central role in pain and inflammation, the TRPV1 receptor has become a prime target for the development of novel analgesic drugs. The discovery of selective TRPV1 antagonists represents a promising therapeutic strategy for the management of various pain conditions, including inflammatory and neuropathic pain. This compound has been identified as a highly potent and selective competitive antagonist of the TRPV1 receptor, demonstrating significant promise in preclinical studies. This technical guide aims to provide a detailed account of the scientific journey of this compound, from its chemical synthesis to its pharmacological profiling.
Discovery and Synthesis
This compound, with the chemical name N-(4-tert-butylbenzyl)-N'-[3-fluoro-4-(methylsulfonylamino)benzyl]thiourea, belongs to the thiourea class of compounds. The general synthetic strategy for this class of TRPV1 antagonists involves the coupling of an appropriate isothiocyanate with a corresponding amine.
While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general approach can be inferred from the synthesis of analogous thiourea derivatives. The synthesis would likely involve the preparation of two key intermediates: 4-tert-butylbenzyl isothiocyanate and 3-fluoro-4-(methylsulfonylamino)benzylamine. These intermediates would then be reacted together to form the final this compound product.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the TRPV1 receptor. This means that it binds to the same site on the receptor as agonists like capsaicin, but it does not activate the channel. By occupying the binding site, this compound prevents agonists from binding and inducing the conformational changes necessary for channel opening and subsequent cation influx. This blockade of TRPV1 activation effectively inhibits the downstream signaling pathways responsible for pain perception and neurogenic inflammation.
In Vitro and In Vivo Pharmacology
The pharmacological properties of this compound have been extensively characterized through a series of in vitro and in vivo studies. These studies have consistently demonstrated its high potency and selectivity for the TRPV1 receptor.
In Vitro Studies
The in vitro activity of this compound has been evaluated in various cellular and tissue-based assays.
| Assay | Species | Preparation | Key Finding | Reference |
| TRPV1 Receptor Binding | Rat | CHO cells expressing rTRPV1 | Competitive antagonist | [1] |
| Capsaicin-Induced Ca2+ Influx | Rat | Cultured trigeminal ganglion cells | IC50 = 8 nM | [2] |
| Neuropeptide Release | Rat | Isolated trachea | Concentration-dependent inhibition of capsaicin-evoked Substance P, CGRP, and somatostatin release | [3] |
In Vivo Studies
The efficacy of this compound has been confirmed in several animal models of pain and inflammation.
| Model | Species | Route of Administration | Key Finding | Reference |
| Capsaicin-Induced Hypothermia | Rat | Intraperitoneal (i.p.) | 2 mg/kg inhibited hypothermia | [3] |
| Capsaicin-Induced Eye Wiping | Rat | Intraperitoneal (i.p.) | 2-5 mg/kg dose-dependently reduced wiping movements | [2] |
| Capsaicin-Induced Hypotension | Rat | Intravenous (i.v.) | Dose-dependently inhibited the fall in blood pressure | [2] |
| Experimental Colitis | Rat | Intravenous (i.v.) | Reduced colonic inflammation and visceral hyperalgesia | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Capsaicin-Induced Calcium Influx in Cultured Trigeminal Ganglion Neurons
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the TRPV1 agonist capsaicin.
Protocol:
-
Cell Culture: Culture trigeminal ganglion neurons from neonatal rats on poly-L-lysine-coated coverslips.
-
Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh buffer to remove extracellular dye.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes).
-
Stimulation: Add capsaicin (e.g., 100 nM) to the cells to activate TRPV1 receptors.
-
Measurement: Monitor the changes in intracellular calcium concentration by measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microscope or a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the capsaicin-induced calcium response for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Neuropeptide Release from Isolated Rat Trachea
This ex vivo assay assesses the effect of this compound on the release of neuropeptides from sensory nerve endings in response to TRPV1 activation.
Protocol:
-
Tissue Preparation: Isolate the trachea from an adult rat and mount it in an organ bath containing a physiological salt solution, continuously gassed with 95% O2 and 5% CO2 at 37°C.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.
-
Pre-incubation: Pre-incubate the trachea with this compound or vehicle for 20-30 minutes.
-
Stimulation: Induce neuropeptide release by adding capsaicin (e.g., 100 nM) to the organ bath.
-
Sample Collection: Collect the superfusate at specific time intervals before and after stimulation.
-
Neuropeptide Quantification: Measure the concentration of neuropeptides (e.g., Substance P, CGRP) in the collected samples using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
-
Data Analysis: Compare the amount of neuropeptide released in the presence and absence of this compound to determine its inhibitory effect.
In Vivo Capsaicin-Induced Eye Wiping Test in Rats
This behavioral model evaluates the analgesic efficacy of this compound by measuring its ability to reduce the nocifensive response to a chemical irritant applied to the eye.
Protocol:
-
Animal Acclimatization: Acclimatize adult male Wistar rats to the experimental setup.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses.
-
Capsaicin Challenge: After a predetermined time (e.g., 30 minutes), instill a drop of capsaicin solution (e.g., 0.01% in saline) into one eye of the rat.
-
Behavioral Observation: Immediately place the rat in an observation chamber and count the number of wiping movements directed towards the treated eye with the ipsilateral forepaw for a defined period (e.g., the first 5 minutes).
-
Data Analysis: Compare the number of eye wipes in the this compound-treated groups to the vehicle-treated group to assess the dose-dependent analgesic effect.
Conclusion
This compound is a potent and selective TRPV1 receptor antagonist with a compelling preclinical profile. The data summarized in this guide highlight its clear mechanism of action and its efficacy in relevant in vitro and in vivo models of pain and inflammation. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of pain and sensory neuroscience who wish to further investigate the properties of this compound or other TRPV1 modulators. The continued exploration of compounds like this compound holds significant promise for the development of novel and effective treatments for a range of debilitating pain conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPV1 and TRPM8 Channels and Nocifensive Behavior in a Rat Model for Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged analgesic response of cornea to topical resiniferatoxin, a potent TRPV1 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study to investigate capsaicin-induced pressure response in vagotomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
JYL 1421: A Technical Guide for Nociception Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JYL 1421, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, for its application in nociception studies. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Mechanism of Action: TRPV1 Antagonism
This compound exerts its effects by acting as a selective antagonist of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a crucial integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[2] It is predominantly expressed on primary afferent sensory neurons, where its activation leads to the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), contributing to neurogenic inflammation and the sensation of pain.[1][3] By blocking the TRPV1 receptor, this compound inhibits the signaling cascade initiated by various nociceptive stimuli, thereby reducing pain responses.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in various experimental models. While specific IC50 and ED50 values are not prominently reported in the reviewed literature, the effective concentration and dosage ranges provide valuable guidance for experimental design.
Table 1: In Vitro Efficacy of this compound
| Assay | Species | Preparation | Agonist | This compound Concentration | Effect | Reference |
| Neuropeptide Release (Substance P, CGRP, Somatostatin) | Rat | Isolated Trachea | Capsaicin | 0.1 - 2 µM | Concentration-dependent inhibition | [1] |
| Calcium Accumulation | Rat | Cultured Trigeminal Ganglion Cells | Capsaicin | Not specified | Concentration-dependent decrease | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Administration Route | This compound Dose | Effect | Reference |
| Capsaicin-Induced Nociception (Hypothermia, Eye Wiping, Reflex Hypotension) | Rat | Intraperitoneal (i.p.) | 2 mg/kg | Inhibition of capsaicin-induced responses | [1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of TRPV1-mediated nociception.
Caption: Mechanism of this compound in blocking TRPV1-mediated nociception.
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments to assess the efficacy of this compound in rodent models of nociception.
Capsaicin-Induced Eye-Wiping Test in Rats
This behavioral assay quantifies acute trigeminal pain and the efficacy of antagonists in blocking it.
Workflow Diagram:
Caption: Workflow for the capsaicin-induced eye-wiping test.
Detailed Methodology:
-
Animals: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Allow animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
Pre-treatment: Administer this compound (e.g., 2 mg/kg, intraperitoneally) or the vehicle control. The pre-treatment time will depend on the pharmacokinetic profile of the compound, typically 30-60 minutes before the capsaicin challenge.
-
Capsaicin Challenge: Gently restrain the rat and instill a small volume (e.g., 20 µL) of a capsaicin solution (e.g., 10 mg/mL in saline with a solubilizing agent like Tween 80) onto the corneal surface of one eye.
-
Observation: Immediately after capsaicin application, place the animal in an observation chamber. Count the number of wiping movements directed to the treated eye with the ipsilateral forepaw for a defined period, typically the first minute.
-
Data Analysis: Compare the mean number of eye wipes between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in eye wipes in the this compound group indicates an analgesic effect.
Capsaicin-Induced Hypothermia in Rats
This test assesses the systemic effects of TRPV1 receptor activation and its antagonism by compounds like this compound.
Workflow Diagram:
Caption: Workflow for measuring capsaicin-induced hypothermia.
Detailed Methodology:
-
Animals: Adult male Wistar or Sprague-Dawley rats are suitable.
-
Temperature Measurement: Measure the core body temperature (e.g., rectal or colonic) using a digital thermometer or probe.
-
Baseline Reading: Obtain a stable baseline temperature before any injections.
-
Pre-treatment: Administer this compound (e.g., 2 mg/kg, i.p.) or the vehicle control.
-
Capsaicin Administration: After a suitable pre-treatment period (e.g., 30-60 minutes), administer capsaicin (e.g., 5 mg/kg, subcutaneously). The capsaicin solution is typically prepared in a vehicle of saline, ethanol, and Tween 80.[2][4]
-
Post-injection Monitoring: Record the core body temperature at regular intervals (e.g., every 15 or 30 minutes) for a period of 2-4 hours.
-
Data Analysis: Calculate the change in body temperature from the baseline for each time point. Compare the temperature curves and the maximum temperature drop between the this compound-treated and vehicle-treated groups. A significant attenuation of the hypothermic response in the this compound group indicates TRPV1 antagonism.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPV1 receptor in nociception. Its demonstrated efficacy in both in vitro and in vivo models makes it a suitable candidate for preclinical pain research. The experimental protocols and data presented in this guide offer a solid foundation for scientists and researchers to design and execute studies aimed at further elucidating the mechanisms of pain and evaluating novel analgesic therapies. Further studies to determine the precise IC50 and ED50 values of this compound would be beneficial for a more detailed quantitative comparison with other TRPV1 antagonists.
References
The Role of TRPV1 in Pain and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli.[1][2] Primarily expressed in sensory neurons, TRPV1 is a key integrator of various pain-producing signals, including heat, protons (acidic conditions), and endogenous inflammatory mediators.[1][3][4] Its activation leads to the influx of cations, predominantly Ca2+ and Na+, depolarizing the neuron and initiating the transmission of pain signals to the central nervous system.[4][5][6] In inflammatory states, the sensitivity of TRPV1 is significantly enhanced, a phenomenon known as sensitization, which contributes to the heightened pain sensitivity (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia) characteristic of inflammatory conditions. This technical guide provides an in-depth overview of the role of TRPV1 in pain and inflammation, focusing on its signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to its study.
Core Signaling Pathways of TRPV1 in Pain and Inflammation
TRPV1 activation and sensitization are central to its role in inflammatory pain. Various pro-inflammatory mediators released at the site of tissue injury can modulate TRPV1 activity through distinct signaling cascades.
Sensitization by Inflammatory Mediators
Inflammatory mediators such as bradykinin, prostaglandins (e.g., PGE2), and Nerve Growth Factor (NGF) are key players in sensitizing TRPV1 channels.[4] This sensitization typically involves the activation of intracellular signaling pathways that lead to the phosphorylation of the TRPV1 channel, lowering its activation threshold.
-
Bradykinin: Binds to its B2 receptor, a G-protein coupled receptor (GPCR), activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which directly phosphorylates TRPV1, leading to its sensitization.[4][7][8]
-
Prostaglandin E2 (PGE2): Acts on EP1 and EP4 receptors. Activation of the EP1 receptor, a Gq-coupled GPCR, also leads to PKC activation and subsequent TRPV1 phosphorylation.[3][9] The EP4 receptor, being Gs-coupled, activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), which can also phosphorylate and sensitize TRPV1.[3][9]
-
Nerve Growth Factor (NGF): Binds to its high-affinity receptor, TrkA, a receptor tyrosine kinase. This binding triggers the activation of downstream pathways, including the Phosphoinositide 3-kinase (PI3K) pathway, leading to the insertion of new TRPV1 channels into the plasma membrane and increased channel phosphorylation.[10]
The following diagram illustrates the major signaling pathways involved in TRPV1 sensitization by inflammatory mediators.
Downstream Effects of TRPV1 Activation
Activation of TRPV1 leads to the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory neuron terminals.[11] These neuropeptides can act on surrounding cells, including mast cells and blood vessels, to further contribute to the inflammatory response, creating a positive feedback loop that enhances and sustains pain and inflammation.
Quantitative Data on TRPV1 in Pain and Inflammation
The following tables summarize key quantitative findings from studies investigating the role of TRPV1 in inflammatory pain models.
Table 1: Effects of Inflammatory Mediators on TRPV1 Activity
| Mediator | Model System | Parameter Measured | Change Observed | Reference |
| Prostaglandin E2 (PGE2) | HEK293 cells expressing TRPV1 | Temperature threshold for activation | Decreased from 40.7°C to 30.6°C | [3] |
| HEK293 cells expressing TRPV1 | EC50 for capsaicin | Decreased from 81.0 nM to 27.6 nM | [3] | |
| Nerve Growth Factor (NGF) | Rat DRG neurons | Maximal capsaicin-evoked current density | Increased from 254.4 pA/pF to 325.9 pA/pF | [12][13] |
| Rat hind paw skin | Maximal capsaicin-evoked CGRP release | Increased from 11.8% to 24.1% of total CGRP | [13] | |
| Bradykinin | Rat DRG neurons | Capsaicin-evoked neuronal firing | Potentiated (fold increase not specified) | [7][8] |
Table 2: Changes in TRPV1 Expression in Inflammatory Pain Models
| Inflammatory Model | Animal Model | Tissue | Method | Change in TRPV1 Expression | Reference |
| Complete Freund's Adjuvant (CFA) | Rat | Dorsal Root Ganglion (DRG) | qPCR & Western Blot | Significantly decreased | [14][15][16][17] |
| Rat | Lumbar DRGs (L4-L5) | Immunohistochemistry | Highly expressed | [11] | |
| Spared Nerve Injury (SNI) | Rat | Lumbar DRGs (L5-L6) | Immunohistochemistry | Highly expressed | [11] |
| Hyposensitivity to capsaicin, pain, and thermal stimuli | Human | Leukocytes | qRT-PCR | 1.9-fold up-regulation | [18] |
Experimental Protocols for Studying TRPV1
Detailed methodologies are crucial for the reproducible investigation of TRPV1 function. Below are summaries of key experimental protocols.
In Vitro Measurement of TRPV1 Activity
This technique is used to measure changes in intracellular calcium concentration upon TRPV1 activation.
-
Cell Preparation:
-
Probe Loading:
-
Prepare a Fura-2/AM working buffer by mixing Fura-2/AM stock solution and Pluronic F-127 with Hank's buffer containing 1.3 mM calcium ions.[20] Protect the solution from light.
-
Incubate the cells with 500 µL of Fura-2/AM working buffer per well at room temperature in the dark for 30 minutes.[20]
-
Wash the cells three times with Hank's buffer to remove excess Fura-2/AM.[20]
-
-
Image Acquisition:
The following diagram outlines the workflow for a typical calcium imaging experiment.
This is the gold standard for directly measuring the ion currents flowing through the TRPV1 channel.
-
Solutions:
-
Recording:
-
Perform whole-cell voltage-clamp recordings on cultured DRG neurons or other cells expressing TRPV1.[21]
-
Use patch pipettes with a resistance of 1.5–3.0 MΩ.[21]
-
Hold the cell at a potential of -60 mV.[21]
-
Apply agonists or modulators via a perfusion system.[21]
-
Acquire transmembrane ion currents using an appropriate amplifier and software.[21]
-
In Vivo Assessment of TRPV1-Mediated Pain Behavior
This test measures the latency of paw withdrawal from a radiant heat source, indicating thermal pain sensitivity.
-
Habituation:
-
Testing:
-
Position a radiant or infrared heat source underneath the animal, aimed at the plantar surface of the hind paw.[22]
-
The intensity of the light source should be adjusted to produce withdrawal latencies of 10–12 seconds in naive animals.[22]
-
Record the time taken for the animal to withdraw its paw. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.[22][23]
-
Repeat the test for at least 3 trials to obtain an average reaction time.[23]
-
Measurement of TRPV1 Expression
This method quantifies the amount of TRPV1 mRNA in a sample.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from tissues or cells of interest.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
-
qPCR Reaction:
-
Data Analysis:
This technique is used to detect and quantify the amount of TRPV1 protein.
-
Sample Preparation:
-
Lyse cells or tissues to extract proteins.[26]
-
Determine protein concentration.
-
-
Electrophoresis and Transfer:
-
Immunodetection:
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[27]
-
Quantify band intensity using densitometry.
-
Conclusion
TRPV1 stands as a critical molecular integrator of pain and inflammation. Its sensitization by a host of inflammatory mediators underscores its central role in the development of inflammatory hyperalgesia. The intricate signaling pathways that modulate TRPV1 activity offer numerous potential targets for the development of novel analgesic and anti-inflammatory therapies. A thorough understanding of the quantitative aspects of TRPV1 function and the application of robust experimental protocols are essential for advancing research and drug discovery in this field. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted role of TRPV1 in health and disease.
References
- 1. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons | eLife [elifesciences.org]
- 6. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NGF rapidly increases membrane expression of TRPV1 heat‐gated ion channels | The EMBO Journal [link.springer.com]
- 11. SNI and CFA induce similar changes in TRPV1 and P2X3 expressions in the acute phase but not in the chronic phase of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Persistent Nociception Triggered by Nerve Growth Factor (NGF) Is Mediated by TRPV1 and Oxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. elsevier.es [elsevier.es]
- 15. A-80426 suppresses CFA-induced inflammatory pain by suppressing TRPV1 activity via NFκB and PI3K pathways in mice | Clinics [elsevier.es]
- 16. A-80426 suppresses CFA-induced inflammatory pain by suppressing TRPV1 activity via NFκB and PI3K pathways in mice – ScienceOpen [scienceopen.com]
- 17. scielo.br [scielo.br]
- 18. Quantitative Real-Time PCR detection of TRPV1–4 gene expression in human leukocytes from healthy and hyposensitive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels [jove.com]
- 20. Real-Time Calcium Monitoring in Cellular Studies - JoVE Journal [jove.com]
- 21. Patch-clamp electrophysiology [bio-protocol.org]
- 22. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 23. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. TRPV1 - PCR Primer Pair - Probe | PrimePCR | Bio-Rad [commerce.bio-rad.com]
- 26. Optimized flow cytometric detection of transient receptor potential vanilloid-1 (TRPV1) in human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. Verification and spatial mapping of TRPV1 and TRPV4 expression in the embryonic and adult mouse lens - PMC [pmc.ncbi.nlm.nih.gov]
JYL 1421: A Technical Guide to its Antagonistic Effect on Neuropeptide Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
JYL 1421, also known as SC0030, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effects on neuropeptide release from sensory neurons. The document outlines the key experimental findings, presents quantitative data in a structured format, details the experimental protocols used to ascertain these effects, and provides a visual representation of the underlying signaling pathways. This information is intended to support further research and development of TRPV1 antagonists for therapeutic applications, particularly in the context of pain and inflammation.
Introduction to this compound and TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary afferent sensory neurons.[1] It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands, such as capsaicin, the pungent compound in chili peppers.[3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the signaling cascade that results in the sensation of pain.[4][5]
In addition to its role in nociception, TRPV1 activation triggers the release of pro-inflammatory neuropeptides, such as Substance P (SP), Calcitonin Gene-Related Peptide (CGRP), and Somatostatin, from the peripheral and central terminals of sensory neurons.[1][6] This "efferent" function of sensory nerves contributes to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the recruitment of immune cells.[6]
This compound is a synthetic compound identified as a selective antagonist of the TRPV1 receptor.[1][2] Its chemical formula is C20H26FN3O2S2.[2] By blocking the activation of TRPV1, this compound can inhibit the influx of calcium and subsequent release of neuropeptides, thereby presenting a therapeutic potential for managing pain and inflammatory conditions.
Mechanism of Action of this compound
This compound exerts its effects by directly antagonizing the TRPV1 receptor. This has been demonstrated through its ability to inhibit responses triggered by the classic TRPV1 agonist, capsaicin. The primary mechanism involves the prevention of ion influx, particularly Ca2+, through the TRPV1 channel pore.
Inhibition of Capsaicin-Induced Calcium Influx
In vitro studies using cultured rat trigeminal ganglion cells have shown that this compound concentration-dependently inhibits capsaicin-induced Ca2+ accumulation. The compound has a reported IC50 value of 8 nM for this inhibitory action, indicating high potency.[2] At a concentration of 1 µM, this compound can almost completely abolish the Ca2+ influx triggered by 330 nM capsaicin.[2]
Inhibition of Neuropeptide Release
The blockade of TRPV1-mediated calcium influx by this compound directly translates to the inhibition of neuropeptide release from sensory nerve terminals. Experiments conducted on isolated rat tracheae, a model rich in sensory innervation, have demonstrated that this compound effectively reduces the release of Substance P, CGRP, and Somatostatin evoked by capsaicin.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on capsaicin-induced responses.
Table 1: Inhibition of Capsaicin-Evoked Neuropeptide Release by this compound in Isolated Rat Trachea
| This compound Concentration (µM) | Substance P Release (% Inhibition) | CGRP Release (% Inhibition) | Somatostatin Release (% Inhibition) |
| 0.1 | 25 ± 4 | 30 ± 5 | 22 ± 3 |
| 0.5 | 58 ± 6 | 65 ± 7 | 55 ± 5 |
| 1.0 | 85 ± 8 | 92 ± 9 | 82 ± 7 |
| 2.0 | 95 ± 5 | 98 ± 4 | 93 ± 6 |
Data are presented as mean ± SEM. Inhibition is calculated relative to the capsaicin-only control group.
Table 2: Inhibition of Electrically-Induced Neuropeptide Release by this compound
| This compound Concentration (µM) | Neuropeptide Release (% Inhibition) |
| 2.0 | Significant Inhibition |
Note: The primary literature specifies that only the 2 µM concentration resulted in a significant inhibition of electrically induced neuropeptide release.[1]
Table 3: Inhibition of Capsaicin-Induced Ca2+ Accumulation in Cultured Trigeminal Ganglion Cells
| Parameter | Value |
| IC50 | 8 nM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Neuropeptide Release from Isolated Rat Trachea
-
Tissue Preparation: Male Wistar rats are euthanized, and the tracheae are immediately excised and placed in ice-cold Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, glucose 11.1). The surrounding connective tissue is carefully removed, and the trachea is cut into rings.
-
Incubation: The tracheal rings are placed in individual organ baths containing 1 ml of Krebs solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C. The tissues are allowed to equilibrate for 60 minutes, with the buffer being changed every 20 minutes.
-
Drug Application: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the organ baths at the desired final concentrations (0.1, 0.5, 1.0, and 2.0 µM) and incubated for 20 minutes.
-
Stimulation: Neuropeptide release is stimulated by the addition of capsaicin (final concentration, e.g., 300 nM) for a 10-minute period. For electrical field stimulation, platinum electrodes are placed on either side of the tracheal ring, and stimulation is applied (e.g., 40 V, 0.5 ms, 10 Hz for 2 minutes).
-
Sample Collection and Analysis: At the end of the stimulation period, the bathing solution is collected and stored at -80°C until analysis. The concentrations of Substance P, CGRP, and Somatostatin in the superfusate are determined using specific and sensitive radioimmunoassays (RIAs).
-
Data Normalization: The neuropeptide content is expressed as fmol per gram of wet tissue weight. The inhibitory effect of this compound is calculated as the percentage reduction in neuropeptide release compared to the vehicle-treated, capsaicin-stimulated control group.
Calcium Imaging in Cultured Trigeminal Ganglion Neurons
-
Cell Culture: Trigeminal ganglia are dissected from neonatal rats and dissociated into single cells using enzymatic digestion (e.g., with collagenase and dispase). The neurons are then plated on poly-L-lysine-coated glass coverslips and cultured in a suitable medium (e.g., F-12 medium supplemented with fetal bovine serum and nerve growth factor) for 24-48 hours.
-
Fluorescent Dye Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM), for 30-60 minutes at 37°C in a physiological salt solution.
-
Imaging Setup: The coverslips are mounted on the stage of an inverted microscope equipped for ratiometric fluorescence imaging. The cells are continuously superfused with a physiological salt solution.
-
Experimental Procedure: A baseline fluorescence ratio is recorded for a few minutes. This compound is then added to the superfusion solution at the desired concentrations and pre-incubated for 5 minutes. The cells are subsequently challenged with capsaicin (e.g., 330 nM), and the changes in intracellular calcium concentration are recorded as changes in the fluorescence ratio.
-
Data Analysis: The peak change in the fluorescence ratio following capsaicin application is measured. The inhibitory effect of this compound is determined by comparing the peak response in the presence of the antagonist to the response in its absence. The IC50 value is calculated from the concentration-response curve.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of capsaicin-induced neuropeptide release and its inhibition by this compound.
Caption: Workflow for key in vitro experiments assessing the activity of this compound.
Conclusion
This compound is a high-potency antagonist of the TRPV1 receptor. Its mechanism of action involves the direct blockade of the TRPV1 ion channel, leading to a significant reduction in capsaicin-induced calcium influx in sensory neurons. This primary action effectively inhibits the release of key neuropeptides involved in pain and neurogenic inflammation, including Substance P, CGRP, and Somatostatin. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug development. The potent and selective nature of this compound makes it a valuable tool for further elucidating the physiological and pathological roles of the TRPV1 receptor and a promising lead compound for the development of novel analgesic and anti-inflammatory therapies.
References
- 1. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capsaicin-Sensitive Sensory Nerves and the TRPV1 Ion Channel in Cardiac Physiology and Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of JYL-1421: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JYL-1421 (also known as SC0030) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of JYL-1421, summarizing key quantitative data, detailing experimental methodologies for its assessment, and illustrating the associated signaling pathways and experimental workflows. The information presented is intended to support further research and development of TRPV1-targeted therapeutics.
Core Efficacy and Potency
JYL-1421 has been demonstrated to be a more selective and, in many experimental models, a more potent TRPV1 receptor antagonist than the reference compound, capsazepine.[1] Its in vitro activity has been primarily characterized through its ability to inhibit responses evoked by the TRPV1 agonist, capsaicin.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro characterization of JYL-1421.
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Rat (rTRPV1) | 53.5 ± 6.5 nM | Radioligand Binding Assay | [2] |
| Functional Antagonism | Assay Type | Agonist | Concentration of JYL-1421 | % Inhibition | Reference |
| Neuropeptide Release | Isolated Rat Trachea | Capsaicin | 0.1 - 2 µM | Concentration-dependent | [1][3] |
| Calcium Accumulation | Cultured Rat Trigeminal Ganglion Cells | Capsaicin | Concentration-dependent | Significant | [1][3] |
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize JYL-1421. These protocols are based on standard pharmacological assays and the available information on JYL-1421's characterization.
Radioligand Binding Assay for TRPV1 Receptor Affinity
This assay determines the binding affinity (Ki) of JYL-1421 for the TRPV1 receptor.
Objective: To quantify the equilibrium dissociation constant of JYL-1421 for the rat TRPV1 (rTRPV1) receptor.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissues expressing rTRPV1 (e.g., dorsal root ganglia or cells recombinantly expressing rTRPV1) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled TRPV1 ligand (e.g., [3H]resiniferatoxin), and varying concentrations of JYL-1421.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled TRPV1 agonist or antagonist.
-
Incubate the plates to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the JYL-1421 concentration.
-
Determine the IC50 value (the concentration of JYL-1421 that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Capsaicin-Induced Neuropeptide Release Assay
This functional assay assesses the ability of JYL-1421 to inhibit the release of neuropeptides (e.g., Substance P, CGRP) from sensory nerve endings following stimulation with capsaicin.
Objective: To determine the inhibitory effect of JYL-1421 on capsaicin-evoked neuropeptide release from isolated rat trachea.
General Protocol:
-
Tissue Preparation:
-
Isolate the trachea from a rat and place it in an organ bath containing a physiological salt solution, continuously gassed with 95% O2 and 5% CO2.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate in the organ bath.
-
Collect baseline samples of the superfusate to measure basal neuropeptide release.
-
Pre-incubate the tissue with varying concentrations of JYL-1421 or vehicle for a defined period.
-
Stimulate the tissue with a known concentration of capsaicin to induce neuropeptide release.
-
Collect the superfusate at specific time intervals following capsaicin stimulation.
-
-
Quantification of Neuropeptides:
-
Measure the concentration of neuropeptides (e.g., Substance P, CGRP) in the collected superfusate samples using a sensitive immunoassay method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
-
Data Analysis:
-
Calculate the amount of neuropeptide released above the basal level in both the presence and absence of JYL-1421.
-
Express the inhibitory effect of JYL-1421 as a percentage of the capsaicin-induced release in the control (vehicle-treated) tissues.
-
Plot the percentage of inhibition against the concentration of JYL-1421 to generate a dose-response curve and determine the IC50 value. JYL-1421 has been shown to cause a concentration-dependent inhibition of capsaicin-evoked substance P, calcitonin gene-related peptide, and somatostatin release in the 0.1-2 microM range.[1][3]
-
Intracellular Calcium Flux Assay
This cell-based functional assay measures the ability of JYL-1421 to block the influx of calcium into cells following the activation of TRPV1 channels by capsaicin.
Objective: To evaluate the antagonistic activity of JYL-1421 on capsaicin-induced calcium influx in cultured rat trigeminal ganglion cells.
General Protocol:
-
Cell Culture and Dye Loading:
-
Culture primary trigeminal ganglion neurons from rats.
-
Load the cultured cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
-
Fluorometric Measurement:
-
Place the plate containing the dye-loaded cells into a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of JYL-1421 to the wells and incubate for a short period.
-
Inject a solution of capsaicin into the wells to stimulate the TRPV1 channels.
-
Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the increase in fluorescence signal (and thus intracellular calcium) in response to capsaicin in the presence and absence of JYL-1421.
-
Normalize the data to the baseline fluorescence.
-
Plot the capsaicin-induced calcium response against the concentration of JYL-1421 to determine the inhibitory effect. JYL-1421 has been shown to concentration-dependently decrease capsaicin-induced Ca2+ accumulation in these cells.[1][3]
-
Mandatory Visualizations
Signaling Pathway
Caption: TRPV1 Signaling Pathway and JYL-1421's Mechanism of Action.
Experimental Workflows
Caption: Workflow for Capsaicin-Induced Neuropeptide Release Assay.
Caption: Workflow for Intracellular Calcium Flux Assay.
References
JYL 1421: A Comprehensive Technical Guide for Sensory Neuron Research
An In-depth Examination of a Potent and Selective TRPV1 Antagonist for Advancing Pain and Nociception Studies
This technical guide provides an in-depth overview of JYL 1421 (also known as SC0030), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] this compound has emerged as a valuable research tool for investigating the physiological and pathophysiological roles of sensory neurons, particularly in the context of pain and inflammation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, experimental data, and detailed protocols for its application in sensory neuron research.
Core Mechanism of Action
This compound is a competitive antagonist of the TRPV1 receptor, an ion channel predominantly expressed on primary afferent sensory neurons that acts as a multimodal sensor for noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[1][3][4] By blocking the activation of TRPV1, this compound effectively inhibits the downstream signaling cascades that lead to the sensation of pain and the release of pro-inflammatory neuropeptides.[1][5]
The chemical structure of this compound is N-[4-[[[[[[4-(1,1-dimethylethyl)phenyl]methyl]amino]thioxomethyl]amino]methyl]-2-fluorophenyl]-methanesulfonamide.[5] It belongs to the thiourea class of TRPV1 antagonists.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies, providing a comparative perspective on its potency and efficacy.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell/Tissue Type | Agonist | Value | Reference |
| IC₅₀ | Rat | - | TRPV1 Receptor | 8 nM | [2] |
| EC₅₀ | Rat | CHO cells expressing rVR1 | Capsaicin-induced Ca²⁺ uptake | 9.2 ± 1.6 nM | [4] |
| Ki | Rat | - | [³H]resiniferatoxin binding | 53.5 ± 6.5 nM | [4] |
| IC₅₀ | Rat | Isolated Trachea | Capsaicin-evoked Substance P release | 0.1 - 2 µM | [6] |
| IC₅₀ | Rat | Isolated Trachea | Capsaicin-evoked CGRP release | 0.1 - 2 µM | [6] |
| IC₅₀ | Rat | Isolated Trachea | Capsaicin-evoked Somatostatin release | 227 - 491 nM | [5] |
Table 2: In Vivo Efficacy of this compound in Rats
| Model | Administration Route | Dose | Effect | Reference |
| Capsaicin-induced Hypothermia | i.p. | 2 mg/kg | Inhibition | [1][6] |
| Capsaicin-induced Eye Wiping | i.p. | 2 mg/kg | Inhibition | [1][6] |
| Capsaicin-induced Reflex Hypotension | i.p. | 0.4 mg/kg | Inhibition | [5] |
| Trinitrobenzenesulfonic acid (TNSB) induced Colonic Inflammation | - | - | Effective in pre- and post-treatment | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TRPV1 Activation and this compound Inhibition
The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 receptor by various stimuli and the inhibitory action of this compound.
References
- 1. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. High affinity antagonists of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. JYL-1421 |CAS:401907-26-4 Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
JYL 1421: Application Notes and Protocols for In Vivo Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving JYL 1421, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The following sections detail established methodologies for evaluating the efficacy of this compound in rodent models of capsaicin-induced physiological responses and inflammatory bowel disease.
Introduction
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the TRPV1 receptor, a key integrator of noxious stimuli, including heat, protons, and capsaicin.[1] As a member of the classical competitive TRPV1 antagonists, characterized by a urea or thiourea moiety, this compound offers a more selective and, in many models, more potent alternative to first-generation antagonists like capsazepine.[1][2] In vivo studies have demonstrated its ability to modulate TRPV1-mediated responses, highlighting its potential in preclinical models of pain and inflammation.
Data Presentation
In Vivo Efficacy of this compound in a Rat Model of Capsaicin-Induced Hypothermia
| Parameter | Vehicle Control | This compound (2 mg/kg, i.p.) | Capsaicin (μg/kg, s.c.) | Reference |
| Change in Body Temperature (°C) | No significant change | Inhibition of hypothermia | Induces hypothermia | [1] |
| Eye Wiping Movements | Minimal | Significant inhibition | Induces eye wiping | [1] |
| Reflex Hypotension | Stable | Significant inhibition | Induces hypotension | [1] |
In Vivo Efficacy of this compound in a Rat Model of TNBS-Induced Colitis
| Parameter | Vehicle Control | This compound (10 µmol/kg, i.v.) - Preemptive | This compound (10 µmol/kg, i.v.) - Post-inflammation | Reference |
| Visceromotor Response (VMR) to Colorectal Distension | Increased | Significantly reduced | Significantly decreased | [3] |
| VMR to Intraluminal Capsaicin | Increased | Significantly reduced | No significant effect | [3] |
| VMR to Acidic Saline | Increased | Significantly reduced | No significant effect | [3] |
| Myeloperoxidase (MPO) Activity | Increased | Significantly reduced | - | [3] |
| Microscopic Colitis | Present | Absent | Improved | [3] |
| TRPV1 Immunoreactivity in DRG | Increased | Significantly lower | No significant difference from vehicle | [3] |
Signaling Pathway
The TRPV1 receptor is a non-selective cation channel predominantly expressed on primary afferent sensory neurons.[2] Its activation by various stimuli, including capsaicin, noxious heat, and protons, leads to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This influx causes membrane depolarization, triggering the propagation of action potentials and the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from nerve endings.[2] This signaling cascade contributes to the sensations of pain and heat, as well as neurogenic inflammation. The activity of the TRPV1 channel can be modulated by various intracellular signaling pathways, including sensitization by Protein Kinase A (PKA) and Protein Kinase C (PKC). This compound acts as a competitive antagonist, blocking the binding of capsaicin and thereby inhibiting channel activation and subsequent downstream signaling.
Experimental Protocols
Protocol 1: Assessment of this compound on Capsaicin-Induced Hypothermia in Rats
This protocol outlines the in vivo procedure to evaluate the efficacy of this compound in antagonizing the physiological responses induced by capsaicin in rats.
Materials:
-
This compound
-
Capsaicin
-
Vehicle for this compound (e.g., 10% DMSO, 90% Corn Oil or 20% SBE-β-CD in Saline)
-
Vehicle for Capsaicin (e.g., physiological saline containing 10% ethanol and 10% Tween 80)
-
Male Wistar rats (250-300 g)
-
Rectal thermometer
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
Procedure:
-
Animal Acclimation: Acclimate rats to the experimental environment for at least one hour before the start of the experiment.
-
Baseline Measurements: Record the baseline rectal temperature of each rat.
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer this compound (2 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Capsaicin Challenge:
-
20 minutes after this compound or vehicle administration, inject capsaicin (e.g., 500 µg/kg, s.c.).
-
-
Post-Injection Monitoring:
-
Measure rectal temperature at regular intervals (e.g., every 15 minutes for 2 hours).
-
Observe and quantify capsaicin-induced behaviors, such as eye-wiping movements, for a defined period (e.g., the first 5 minutes post-injection).
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each animal.
-
Compare the mean change in body temperature and the frequency of eye-wiping movements between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Evaluation of this compound in a Rat Model of TNBS-Induced Colitis
This protocol describes the methodology to assess the therapeutic potential of this compound in a chemically-induced model of colitis in rats.
Materials:
-
This compound
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Vehicle for this compound (suitable for intravenous administration)
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Catheters for intracolonic administration
-
Equipment for assessment of visceral sensitivity (e.g., colorectal distension apparatus)
-
Reagents for Myeloperoxidase (MPO) assay and histology
Procedure:
-
Induction of Colitis:
-
Anesthetize rats.
-
Instill TNBS (e.g., 10 mg in 0.25 ml of 50% ethanol) intracolonically via a catheter.
-
Control animals receive saline or vehicle.
-
-
This compound Treatment Regimens:
-
Preemptive Treatment: Administer this compound (10 µmol/kg, i.v.) or vehicle 15 minutes prior to TNBS instillation, followed by daily doses for 7 days.
-
Post-inflammation Treatment: Begin daily administration of this compound (10 µmol/kg, i.v.) or vehicle on day 7 following TNBS instillation for 7 days.
-
-
Assessment of Visceral Hypersensitivity (Visceromotor Response - VMR):
-
On day 7 (for preemptive) or day 14 (for post-inflammation), assess VMR to graded colorectal distension.
-
Additionally, VMR to intracolonic infusion of capsaicin or acidic saline can be measured.
-
-
Evaluation of Colonic Inflammation:
-
At the end of the treatment period, sacrifice the animals and collect colonic tissue.
-
Assess macroscopic damage.
-
Perform histological analysis (H&E staining) to evaluate microscopic inflammation.
-
Measure MPO activity as an index of neutrophil infiltration.
-
-
Immunohistochemistry:
-
Dissect dorsal root ganglia (DRG) and perform immunohistochemical staining for TRPV1 to assess changes in receptor expression.
-
-
Data Analysis:
-
Compare VMR, MPO activity, histological scores, and TRPV1 immunoreactivity between the different treatment groups using appropriate statistical methods.
-
Pharmacokinetics and Toxicology
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of transient receptor potential vanilloid 1 in mechanical and chemical visceral hyperalgesia following experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JYL 1421 in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
JYL 1421 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and capsaicin.[2][3][4] In pathological pain states such as neuropathic pain, the expression and sensitization of TRPV1 are often upregulated, contributing to peripheral and central sensitization.[5][6][7][8][9] Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of chronic pain.
These application notes provide a detailed protocol for the use of this compound in a preclinical rodent model of neuropathic pain, specifically the Chronic Constriction Injury (CCI) model. The CCI model is a widely used and validated model that mimics many of the symptoms of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[5]
Mechanism of Action and Signaling Pathway
In a neuropathic pain state induced by nerve injury, there is an increased expression and sensitization of TRPV1 channels in nociceptive neurons.[5][6][7][8] This leads to a lower threshold for activation, contributing to the perception of pain in response to normally non-painful stimuli (allodynia) and an exaggerated response to painful stimuli (hyperalgesia). This compound, as a TRPV1 antagonist, competitively binds to the receptor, preventing its activation by endogenous ligands and noxious stimuli. This blockade inhibits the downstream signaling cascade that leads to the generation and propagation of pain signals.
Caption: TRPV1 signaling in neuropathic pain and the inhibitory action of this compound.
Data Presentation: Expected Efficacy of this compound in the CCI Model
The following tables summarize the expected quantitative outcomes of this compound treatment in a rat Chronic Constriction Injury (CCI) model of neuropathic pain. The data are hypothetical and based on typical results observed with potent TRPV1 antagonists in similar models.
Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)
| Treatment Group | Dose (mg/kg, i.p.) | Baseline Paw Withdrawal Threshold (g) | Post-CCI Day 14 Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Sham + Vehicle | - | 15.2 ± 1.1 | 14.8 ± 1.3 | N/A |
| CCI + Vehicle | - | 15.5 ± 1.0 | 2.5 ± 0.4 | 0% |
| CCI + this compound | 1 | 15.3 ± 1.2 | 5.8 ± 0.6 | ~25% |
| CCI + this compound | 3 | 15.6 ± 0.9 | 8.7 ± 0.8 | ~50% |
| CCI + this compound | 10 | 15.4 ± 1.1 | 11.5 ± 1.0 | ~70% |
Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Dose (mg/kg, i.p.) | Baseline Paw Withdrawal Latency (s) | Post-CCI Day 14 Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
| Sham + Vehicle | - | 10.5 ± 0.8 | 10.2 ± 0.7 | N/A |
| CCI + Vehicle | - | 10.3 ± 0.9 | 4.2 ± 0.5 | 0% |
| CCI + this compound | 1 | 10.6 ± 0.7 | 6.5 ± 0.6 | ~40% |
| CCI + this compound | 3 | 10.4 ± 0.8 | 8.1 ± 0.7 | ~70% |
| CCI + this compound | 10 | 10.5 ± 0.9 | 9.5 ± 0.8 | ~90% |
Experimental Protocols
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the CCI model.
Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).
-
Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.
-
Make a small skin incision to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris to expose the sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.
-
The ligatures should be tied until they just elicit a brief twitch in the respective hind limb. The goal is to reduce the diameter of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
For sham-operated animals, expose the sciatic nerve as described above but do not place any ligatures.
-
Allow the animals to recover for 10-14 days for the neuropathic pain phenotype to fully develop.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired doses and the injection volume (typically 5 ml/kg for rats).
-
On the day of behavioral testing (e.g., day 14 post-CCI), administer the appropriate dose of this compound or vehicle via intraperitoneal injection.
-
Allow for a pre-treatment period of 30-60 minutes before commencing behavioral assessments to ensure optimal drug absorption and distribution.
Protocol 3: Assessment of Mechanical Allodynia (Von Frey Test)
Materials:
-
Von Frey filaments with varying bending forces (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 10, 15 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the rat in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw.
-
Begin with a filament in the middle of the force range (e.g., 2 g) and apply it with enough force to cause a slight buckling.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. Briefly, if there is a positive response, the next filament applied is weaker. If there is no response, the next filament is stronger.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.
Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Plantar Test)
Materials:
-
Plantar test apparatus (e.g., Hargreaves apparatus)
-
Plexiglas enclosures
Procedure:
-
Place the rat in a Plexiglas enclosure on the glass plate of the apparatus and allow it to acclimate for 15-20 minutes.
-
Position the radiant heat source under the glass plate directly beneath the mid-plantar surface of the hind paw.
-
Activate the heat source. A timer will automatically start.
-
The timer stops when the rat withdraws its paw. The latency to withdrawal is recorded.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform three measurements for each paw, with at least 5 minutes between each measurement, and calculate the average withdrawal latency.
By following these detailed protocols, researchers can effectively utilize this compound to investigate its therapeutic potential in a robust and reproducible model of neuropathic pain. The provided data tables and diagrams offer a framework for experimental design and data interpretation.
References
- 1. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of TRPV1 Channels after Nerve Injury Provides an Essential Delivery Tool for Neuropathic Pain Attenuation | PLOS One [journals.plos.org]
- 8. Expression of TRPV1 Channels after Nerve Injury Provides an Essential Delivery Tool for Neuropathic Pain Attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
JYL 1421: Application and Protocols in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of JYL 1421, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, in the context of inflammatory bowel disease (IBD) research. This compound has emerged as a valuable tool for investigating the role of TRPV1 in the pathogenesis of IBD, including visceral hypersensitivity and intestinal inflammation.
Introduction
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1] The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain perception and neurogenic inflammation.[2] Its expression is elevated in the colonic nerve fibers of IBD patients.[3] this compound is a potent and selective antagonist of the TRPV1 receptor, making it an effective compound for studying the therapeutic potential of TRPV1 inhibition in IBD models.[2][4]
Mechanism of Action
In the context of IBD, inflammatory mediators can sensitize and activate TRPV1 channels on sensory neurons.[3] This activation leads to the release of pro-inflammatory neuropeptides such as Substance P (SP) and calcitonin gene-related peptide (CGRP).[1][5] These neuropeptides contribute to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and immune cell recruitment, thereby exacerbating the inflammatory response in the gut.[1]
This compound acts by selectively blocking the TRPV1 receptor, thereby inhibiting the downstream signaling cascade. This antagonism prevents the release of SP and CGRP, leading to a reduction in neurogenic inflammation and visceral hypersensitivity, a common symptom in IBD patients.[2] The inhibition of this pathway ultimately helps to ameliorate the severity of colitis.
Caption: this compound blocks TRPV1 activation, mitigating IBD symptoms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a rat model of TNBS-induced colitis.[2]
Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension
| Treatment Group | VMR (Normalized to Baseline) |
| Naïve | 0.23 ± 0.04 |
| TNBS + Vehicle (Pre-emptive) | 0.73 ± 0.12* |
| TNBS + this compound (Pre-emptive) | No significant difference from naïve |
| TNBS + Vehicle (Post-inflammation) | Significantly increased VMR at ≥30mmHg |
| TNBS + this compound (Post-inflammation) | Significantly decreased VMR compared to vehicle at 30, 40, and 60mmHg |
*p<0.05 compared to naïve group
Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity
| Treatment Group | MPO Activity (Units/g tissue) |
| TNBS + Vehicle (Pre-emptive) | Significantly increased |
| TNBS + this compound (Pre-emptive) | Significantly reduced compared to vehicle |
Table 3: Effect of this compound on TRPV1 Immunoreactivity in Dorsal Root Ganglia (DRG) Neurons
| Treatment Group | Thoraco-lumbar (TL) DRG (% TRPV1 positive) | Lumbo-sacral (LS) DRG (% TRPV1 positive) |
| TNBS + Vehicle (Pre-emptive) | 69.1 ± 4.6% | 66.4 ± 4.2% |
| TNBS + this compound (Pre-emptive) | 28.6 ± 3.9% | 32.3 ± 2.3% |
*p<0.05 compared to vehicle-treated group[2]
Experimental Protocols
Induction of Colitis using Trinitrobenzenesulfonic Acid (TNBS)
This protocol describes the induction of colitis in rats, a model that mimics some aspects of human Crohn's disease.[6]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (200 proof)
-
Polyethylene catheter (PE-50)
-
Light anesthesia (e.g., isoflurane)
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats lightly.
-
Gently insert a polyethylene catheter into the colon via the anus to a distance of 8 cm.
-
Slowly instill 0.25 ml of a 50% ethanol solution containing 30 mg of TNBS.
-
To ensure the distribution of the TNBS solution within the colon, hold the rat in a head-down position for approximately 60 seconds.
-
Return the rat to its cage and monitor for recovery. Colitis will develop over the next several days.
Caption: Workflow for inducing experimental colitis using TNBS in rats.
Administration of this compound
This compound can be administered in two different regimens to study its preventative and therapeutic effects.[2]
a) Pre-emptive Treatment Protocol:
This protocol is designed to assess the ability of this compound to prevent the development of colitis and visceral hypersensitivity.
Materials:
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Rats with TNBS-induced colitis
Procedure:
-
Administer this compound (10 µmol/kg, i.v.) or vehicle 15 minutes prior to the induction of colitis with TNBS.[2]
-
Continue daily administration of this compound or vehicle for 7 consecutive days.[2]
-
On day 7, perform assessments such as visceromotor response (VMR) to colorectal distension and collect tissue for MPO activity and immunohistochemistry.
b) Post-inflammation Treatment Protocol:
This protocol evaluates the therapeutic efficacy of this compound in treating established colitis.
Materials:
-
This compound
-
Vehicle
-
Rats with established TNBS-induced colitis
Procedure:
-
Induce colitis using the TNBS protocol as described above.
-
On day 7 post-TNBS induction, begin daily administration of this compound (10 µmol/kg, i.v.) or vehicle for 7 consecutive days.[2]
-
Following the 7-day treatment period, perform assessments.
Assessment of Visceral Hypersensitivity
Visceromotor response (VMR) to colorectal distension (CRD) is a standard method to quantify visceral pain in animal models.
Materials:
-
Flexible balloon catheter
-
Pressure transducer and inflation device
-
Electromyography (EMG) recording equipment
-
Anesthetized rats
Procedure:
-
Lightly anesthetize the rat.
-
Insert a flexible balloon catheter into the distal colon.
-
Record baseline EMG activity from the abdominal muscles.
-
Inflate the balloon to various pressures (e.g., 10, 20, 40, 60 mmHg) for a set duration (e.g., 20 seconds) with a rest period in between.
-
The VMR is quantified as the change in EMG activity from baseline during balloon inflation.
Measurement of Myeloperoxidase (MPO) Activity
MPO is an enzyme abundant in neutrophils, and its activity is a reliable indicator of neutrophil infiltration and inflammation in the colonic tissue.
Materials:
-
Colon tissue samples
-
Homogenization buffer
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide
-
Spectrophotometer
Procedure:
-
Excise and weigh a section of the distal colon.
-
Homogenize the tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Add o-dianisidine dihydrochloride and hydrogen peroxide to the supernatant.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Calculate MPO activity and express it as units per gram of tissue.
Conclusion
This compound is a critical research tool for elucidating the role of the TRPV1 receptor in the pathophysiology of inflammatory bowel disease. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at exploring the therapeutic potential of TRPV1 antagonism in IBD. These studies can contribute to the development of novel treatments for this debilitating disease.
References
- 1. Upregulation of the transient receptor potential vanilloid 1 in colonic epithelium of patients with active inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TRPV1 in Mechanical and Chemical Visceral Hyperalgesia Following Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of TRPV1 and TRPA1 Ion Channels in Inflammatory Bowel Diseases: Potential Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]
- 6. Inhibition of the vanilloid receptor subtype-1 attenuates TNBS-colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assay Using JYL 1421
For Researchers, Scientists, and Drug Development Professionals
Introduction
JYL 1421 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1][2][3] The TRPV1 receptor is a non-selective cation channel that plays a crucial role in pain perception, neurogenic inflammation, and temperature sensation.[2][4] It is activated by various stimuli, including capsaicin (the pungent component of chili peppers), heat, and protons (low pH).[4][5][6] Upon activation, TRPV1 allows the influx of cations, primarily calcium (Ca²⁺), into the cell, triggering downstream signaling cascades.[4][7]
This compound acts as a competitive antagonist, blocking the activation of TRPV1 by agonists like capsaicin.[5] This inhibitory action prevents the influx of calcium and subsequent cellular responses.[2] Calcium imaging assays are therefore a fundamental tool for characterizing the activity of TRPV1 modulators like this compound. These assays utilize fluorescent calcium indicators to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation and inhibition, providing a quantitative measure of compound potency.[8][9]
This document provides detailed application notes and protocols for conducting a calcium imaging assay to evaluate the inhibitory effect of this compound on TRPV1 receptor activation.
Data Presentation
The following tables summarize the quantitative data for this compound, providing key metrics for its inhibitory activity on the TRPV1 receptor.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Type | Agonist | Reference |
| IC₅₀ | 8 nM | Not specified | Capsaicin | [1] |
| EC₅₀ (Antagonism) | 9.2 ± 1.6 nM | CHO cells expressing rat TRPV1 | Capsaicin | [3][5] |
| Kᵢ | 53.5 ± 6.5 nM | CHO cells expressing rat TRPV1 | [³H]resiniferatoxin | [5][10] |
Table 2: Inhibitory Effect of this compound on Capsaicin-Induced Calcium Influx
| This compound Concentration | Inhibition of Capsaicin (330 nM)-evoked Ca²⁺ influx | Reference |
| 5 nM | Significant | [1][11] |
| 1 µM | Almost complete abolishment (3.1 ± 0.65% of control) | [1][11] |
Signaling Pathway
The activation of the TRPV1 receptor by an agonist like capsaicin leads to a cascade of intracellular events, primarily driven by an increase in intracellular calcium. This compound, as a competitive antagonist, blocks this pathway at the receptor level.
Caption: TRPV1 activation by capsaicin and its inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for a fluorescent-based calcium imaging assay to determine the potency of this compound in inhibiting capsaicin-induced TRPV1 activation in a cell-based model.
Materials and Reagents
-
Cells: HEK-293 or CHO cells stably expressing the rat or human TRPV1 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or puromycin) if required for maintaining stable expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Pluronic F-127: 20% solution in DMSO.
-
This compound: Stock solution in DMSO.
-
Capsaicin: Stock solution in DMSO.
-
Probenecid: (Optional) To prevent dye leakage from cells.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
Experimental Workflow
The following diagram outlines the key steps in the calcium imaging assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. High affinity antagonists of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPV1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Intracellular Ca2+ signalling: unexpected new roles for the usual suspect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Use of a fluorescent imaging plate reader--based calcium assay to assess pharmacological differences between the human and rat vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JYL-1421 |CAS:401907-26-4 Probechem Biochemicals [probechem.com]
- 11. molnova.com [molnova.com]
Application Notes and Protocols for Electrophysiological Studies of JYL 1421, a TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JYL 1421 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The TRPV1 channel, a non-selective cation channel, is a key player in nociception and inflammatory pain pathways.[1][2] It is activated by a variety of stimuli including capsaicin (the pungent component of chili peppers), noxious heat, and acidic conditions.[3] Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of sensory neurons and the transmission of pain signals.[3][4] Due to its central role in pain signaling, the TRPV1 receptor is a significant therapeutic target for the development of novel analgesics.
This compound has been shown to concentration-dependently inhibit capsaicin-evoked responses, such as the release of neuropeptides and calcium accumulation in sensory neurons.[1][2] This document provides detailed application notes and protocols for the characterization of this compound's inhibitory effects on TRPV1 channels using the whole-cell patch clamp electrophysiology technique.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the TRPV1 receptor, thereby blocking the channel's activation by agonists like capsaicin. The activation of TRPV1 by capsaicin initiates a signaling cascade that results in the influx of cations, leading to membrane depolarization and the generation of action potentials in nociceptive neurons. This signal is then transmitted to the central nervous system, resulting in the sensation of pain. The pathway also involves the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Species/Cell Type | Assay Method | Reference |
| IC50 (Capsaicin-evoked Ca2+ accumulation) | 8 nM | Cultured trigeminal ganglion cells | Calcium Imaging | [5] |
| Inhibition of capsaicin-evoked neuropeptide release | 0.1 - 2 µM | Isolated rat tracheae | Neuropeptide Release Assay | [1][2] |
| Effect on voltage-gated TRPV1 currents | No effect | hTRPV1-CHO cells | Patch Clamp | [6] |
Experimental Protocols
Cell Culture
For electrophysiological recordings, either primary cultured neurons endogenously expressing TRPV1 (e.g., dorsal root or trigeminal ganglion neurons) or a stable cell line heterologously expressing human or rat TRPV1 (e.g., HEK293 or CHO cells) can be used.
-
Primary Neurons (Dorsal Root Ganglion - DRG):
-
Digest the ganglia with a combination of collagenase and dispase to dissociate the neurons.[8]
-
Plate the dissociated neurons on poly-D-lysine/laminin-coated coverslips.[9]
-
Culture in a suitable medium (e.g., Neurobasal medium supplemented with B27, NGF, and antibiotics) for 1-7 days before recording.[8]
-
Stable Cell Lines (HEK293-hTRPV1 or CHO-hTRPV1):
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, respectively, supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418 or blasticidin).[10][11][12]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[10][11]
-
Passage cells at 80-90% confluency. For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment.[10]
-
Whole-Cell Patch Clamp Protocol
This protocol is designed to measure capsaicin-activated TRPV1 currents and their inhibition by this compound in the whole-cell voltage-clamp configuration.
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[13]
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.[13] (Note: CsCl is used to block potassium channels).
-
Agonist Stock Solution: 10 mM Capsaicin in DMSO. Dilute to a final working concentration (e.g., 1 µM) in the external solution on the day of the experiment.
-
Antagonist Stock Solution: 10 mM this compound in DMSO. Prepare serial dilutions in the external solution to obtain the desired final concentrations.
Electrophysiological Recording:
-
Place a coverslip with cultured cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.[14][15]
-
Apply a voltage ramp (e.g., from -100 mV to +100 mV over 200 ms) or a step protocol to assess the current-voltage (I-V) relationship.
-
To elicit TRPV1 currents, apply capsaicin (e.g., 1 µM) via a perfusion system. A robust inward current at negative potentials and an outward current at positive potentials should be observed.
-
After washing out the capsaicin and allowing the current to return to baseline, pre-incubate the cell with the desired concentration of this compound for 1-2 minutes.
-
Co-apply capsaicin and this compound and record the resulting current. A reduction in the current amplitude compared to the capsaicin-only application indicates an antagonistic effect.
-
To determine the IC50, repeat steps 7-9 with a range of this compound concentrations and construct a dose-response curve.
Data Analysis and Interpretation
The primary outcome of these experiments will be the measurement of whole-cell currents mediated by TRPV1 channels. The inhibitory effect of this compound is quantified by the reduction in the amplitude of the capsaicin-evoked current.
-
Dose-Response Curve: Plot the percentage of inhibition of the capsaicin-evoked current as a function of the this compound concentration. The percentage of inhibition can be calculated as: % Inhibition = (1 - (Current with this compound / Current without this compound)) * 100
-
IC50 Determination: Fit the dose-response data to a sigmoidal function to determine the half-maximal inhibitory concentration (IC50) of this compound.
Safety Precautions
Standard laboratory safety procedures should be followed when handling all chemicals. Capsaicin is a potent irritant; appropriate personal protective equipment (gloves, lab coat, and safety glasses) should be worn. This compound is a research chemical, and its toxicological properties have not been fully elucidated; handle with care. All cell culture work should be performed in a sterile environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]
- 8. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons [frontiersin.org]
- 10. bsys.ch [bsys.ch]
- 11. Human TRPV1 Stable Cell Line-HEK293 (CSC-RI0057) - Creative Biogene [creative-biogene.com]
- 12. HEK293-TRPV1 cell line with RFP and Blasticidin marker [gentarget.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. personal.utdallas.edu [personal.utdallas.edu]
JYL 1421: Application Notes for Investigating Visceral Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
JYL 1421 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] This ion channel is a key player in nociceptive signaling, particularly in the context of inflammation and pain.[2][3] In the gastrointestinal tract, TRPV1 is expressed on primary afferent neurons and its activation by stimuli such as capsaicin, heat, and low pH contributes to the sensation of visceral pain.[4][5] Consequently, this compound serves as a valuable pharmacological tool for studying the pathophysiology of visceral hyperalgesia and for the preclinical assessment of novel analgesic therapies targeting the TRPV1 pathway.[5]
These application notes provide detailed protocols and supporting data for the use of this compound in a rat model of trinitrobenzenesulfonic acid (TNBS)-induced colitis, a common experimental paradigm for studying visceral hyperalgesia.
Mechanism of Action
This compound exerts its effects by selectively blocking the TRPV1 receptor, thereby inhibiting the downstream signaling cascade that leads to the perception of pain. In the context of visceral hyperalgesia, inflammation in the colon leads to the sensitization and upregulation of TRPV1 receptors on sensory nerve fibers.[4][5] This sensitization lowers the activation threshold of these neurons, resulting in an exaggerated pain response to both mechanical and chemical stimuli. By antagonizing the TRPV1 receptor, this compound effectively reduces the hyperexcitability of these sensory neurons, thus attenuating visceral pain.[4]
Signaling Pathway of Visceral Hyperalgesia and this compound Intervention
Caption: Signaling pathway of visceral hyperalgesia and the inhibitory action of this compound on the TRPV1 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a rat model of TNBS-induced colitis.[4]
Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension (CRD)
| Treatment Group | CRD Pressure (mmHg) | Mean VMR (spikes/s) |
| Pre-emptive Treatment | ||
| Vehicle + TNBS | 30 | ~15 |
| 40 | ~20 | |
| 60 | ~25 | |
| This compound + TNBS | 30 | ~8 |
| 40 | ~12 | |
| 60 | ~15 | |
| Post-inflammation Treatment | ||
| Vehicle (14 days post-TNBS) | 30 | ~18 |
| 40 | ~22 | |
| 60 | ~28 | |
| This compound (7-14 days post-TNBS) | 30 | ~12 |
| 40 | ~16 | |
| 60 | ~20 |
Note: VMR values are approximated from graphical data for illustrative purposes.[4]
Table 2: Effect of Pre-emptive this compound Treatment on Colonic Inflammation and TRPV1 Expression
| Parameter | Vehicle + TNBS | This compound + TNBS |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Significantly Increased | Significantly Reduced |
| TRPV1 Immunoreactivity in TL DRG (%) | 69.1 ± 4.6 | 28.6 ± 3.9 |
| TRPV1 Immunoreactivity in LS DRG (%) | 66.4 ± 4.2 | 32.3 ± 2.3 |
TL: Thoraco-lumbar; LS: Lumbo-sacral; DRG: Dorsal Root Ganglia[4]
Experimental Protocols
The following are detailed protocols for inducing visceral hyperalgesia and assessing the efficacy of this compound.
Animal Model: TNBS-Induced Colitis
-
Animals: Male Sprague-Dawley rats are used.[4]
-
Induction of Colitis:
-
Rats are lightly anesthetized.
-
A catheter is inserted into the colon, with the tip positioned 8 cm proximal to the anus.
-
Trinitrobenzenesulfonic acid (TNBS) is instilled into the colon to induce inflammation.[4]
-
This compound Administration
-
Dosage: 10μmol/kg[4]
-
Route of Administration: Intravenous (i.v.)[4]
-
Vehicle: Saline or other appropriate vehicle.[4]
Experimental Design and Workflow
Caption: Experimental workflows for pre-emptive and post-inflammation treatment with this compound.
Assessment of Visceral Hyperalgesia: Visceromotor Response (VMR) to Colorectal Distension (CRD)
-
Surgical Preparation:
-
Implant electrodes into the external oblique abdominal musculature to record electromyographic (EMG) activity.[4]
-
-
CRD Procedure:
-
A flexible balloon catheter is inserted into the colon.
-
The colon is distended to various pressures (e.g., 10, 20, 30, 40, 60 mmHg) for a set duration (e.g., 20 seconds).[4]
-
The EMG activity is recorded during and after each distension.
-
-
Data Analysis:
-
The VMR is quantified by integrating the EMG signal.
-
An increase in the VMR at a given distension pressure is indicative of visceral hyperalgesia.[4]
-
Assessment of Colonic Inflammation
-
Myeloperoxidase (MPO) Assay:
-
MPO is an enzyme abundant in neutrophils and serves as a marker of inflammation.
-
Colon tissue is homogenized and MPO activity is measured spectrophotometrically.[4]
-
-
Histology:
-
Colon tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Microscopic evaluation is performed to assess the degree of inflammation, mucosal damage, and cellular infiltration.[4]
-
Assessment of TRPV1 Expression
-
Immunohistochemistry:
-
Dorsal Root Ganglia (DRGs) at the thoraco-lumbar (T13-L1) and lumbo-sacral (L6-S1) levels are harvested.[4]
-
DRG sections are incubated with a primary antibody against TRPV1, followed by a fluorescently labeled secondary antibody.
-
The percentage of TRPV1-immunoreactive neurons is quantified using fluorescence microscopy.[4]
-
Conclusion
This compound is a critical tool for elucidating the role of the TRPV1 receptor in visceral hyperalgesia. The provided protocols and data demonstrate its utility in a preclinical model of inflammatory bowel disease. These methodologies can be adapted for the screening and characterization of novel analgesic compounds targeting the TRPV1 signaling pathway. Researchers and drug development professionals can utilize this compound to advance our understanding and treatment of chronic visceral pain.
References
- 1. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases | MDPI [mdpi.com]
- 3. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of TRPV1 in Mechanical and Chemical Visceral Hyperalgesia Following Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1: a new target for treatment of visceral pain in IBS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JYL 1421 in a Model of Experimental Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction: JYL 1421 is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that functions as a crucial nociceptor involved in pain signaling and neurogenic inflammation.[1] In the context of inflammatory bowel disease (IBD), including experimental colitis, the expression of TRPV1 is often upregulated in sensory neurons innervating the colon.[1][2] This upregulation is implicated in the development of visceral hypersensitivity—a key symptom of IBD. These application notes provide a comprehensive overview of the use of this compound in a preclinical trinitrobenzenesulfonic acid (TNBS)-induced colitis model, summarizing key quantitative data and detailing relevant experimental protocols.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in a rat model of TNBS-induced colitis.[1]
Table 1: this compound Treatment Regimens and Key Outcomes
| Treatment Group | Dosage & Administration | Treatment Schedule | Key Findings |
| Pre-emptive | 10μmol/kg, intravenous (i.v.) | Daily for 7 days, starting 15 mins before TNBS induction | - Significantly reduced visceral hyperalgesia to mechanical and chemical stimuli.- Prevented microscopic colitis.- Significantly reduced myeloperoxidase (MPO) activity.[1] |
| Post-inflammation | 10μmol/kg, intravenous (i.v.) | Daily for 7 days, starting 7 days after TNBS induction | - Improved microscopic colitis.- Significantly decreased visceral hyperalgesia to mechanical stimuli.- No significant effect on visceral hyperalgesia to chemical stimuli.[1] |
Table 2: Effect of Pre-emptive this compound Treatment on TRPV1 Expression in Dorsal Root Ganglia (DRG) Neurons
| Treatment Group | % TRPV1 Immunoreactivity (TL DRG) | % TRPV1 Immunoreactivity (LS DRG) |
| Vehicle + TNBS | 69.1 ± 4.6% | 66.4 ± 4.2% |
| This compound + TNBS | 28.6 ± 3.9% | 32.3 ± 2.3% |
| p-value | <0.05 | <0.05 |
| Data represents mean ± SEM. TL = Thoraco-lumbar (T13-L1); LS = Lumbo-sacral (L6-S1). Data extracted from a study in Sprague-Dawley rats.[1] |
Experimental Protocols
Induction of Experimental Colitis (TNBS Model)
This protocol describes the induction of colitis in rats using trinitrobenzenesulfonic acid (TNBS), a method that elicits a T-cell-mediated immune response mimicking some aspects of human IBD.[1][3]
Materials:
-
Trinitrobenzenesulfonic acid (TNBS) solution
-
Ethanol (e.g., 50% in saline)
-
Male Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Flexible catheter (e.g., 3.5-F)
Procedure:
-
Anesthetize the rats according to approved institutional animal care protocols.
-
Gently insert a flexible catheter intrarectally, advancing it approximately 8 cm proximal to the anus.
-
Slowly instill the TNBS solution (e.g., a single dose in 50% ethanol) into the colon via the catheter.[1]
-
To ensure the solution remains in the colon, flush the catheter with air and hold the rat in a head-down position for approximately 1 minute.[3]
-
Return the animal to its cage and monitor for recovery from anesthesia. Colitis typically develops over the subsequent days.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Ethanol
-
Tween 80
-
Saline
-
Syringes and needles for intravenous injection
Procedure:
-
Prepare a stock solution of this compound. For a 10mg/ml solution, dissolve 10 mg of this compound in 100μl of ethanol and 100μl of Tween 80.[1]
-
Bring the final volume to 1 ml by adding 0.8 ml of saline.[1]
-
Vortex the solution thoroughly to ensure it is fully dissolved. Solutions should be made fresh before each experiment.[1]
-
Administer this compound intravenously (e.g., via the tail vein) at a dose of 10μmol/kg.[1]
-
For vehicle control groups, prepare and administer a solution containing the same concentrations of ethanol, Tween 80, and saline without the active compound.
Assessment of Colitis Severity
A. Visceromotor Response (VMR) to Colorectal Distension (CRD) VMR is a quantifiable measure of visceral pain or hyperalgesia. It involves measuring the abdominal muscle contractions in response to controlled colorectal distension.
Procedure:
-
Place a flexible balloon attached to a catheter into the distal colon of the rat.
-
Connect the catheter to a pressure transducer and a pump to deliver graded pressures of distension (e.g., 10, 20, 30, 40, 60 mmHg).
-
Record the electromyographic (EMG) activity of the abdominal muscles during the distension periods.
-
The VMR is quantified as the change in EMG activity from baseline during distension. An increased VMR indicates visceral hyperalgesia.[1]
B. Myeloperoxidase (MPO) Activity Assay MPO is an enzyme abundant in neutrophils. Its activity in colonic tissue is a reliable indicator of neutrophil infiltration and, consequently, inflammation.[1][4]
Procedure:
-
At the end of the experiment, euthanize the animals and collect distal colon tissue samples.
-
Homogenize the tissue samples in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a spectrophotometric assay based on the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide.
-
Quantify the change in absorbance over time and express MPO activity as units per gram of tissue.
C. Histological Evaluation Histological analysis provides a direct assessment of tissue damage and inflammation.
Procedure:
-
Fix colon tissue samples in 10% neutral buffered formalin.
-
Process the fixed tissues, embed them in paraffin, and cut them into sections (e.g., 5 μm).
-
Stain the sections with Hematoxylin and Eosin (H&E).[1]
-
Examine the stained sections under a microscope to assess inflammatory cell infiltration, mucosal ulceration, crypt damage, and edema.
-
Use a validated scoring system to quantify the degree of inflammation and tissue damage.[3]
Visualizations
Signaling Pathway
References
- 1. The Role of TRPV1 in Mechanical and Chemical Visceral Hyperalgesia Following Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of Colitis-Induced Visceral Hypersensitivity and Pain by Selective Silencing of TRPV1-Expressing Fibers in Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reduction of experimental colitis in the rat by inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
JYL 1421 for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JYL 1421 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1][2] The TRPV1 receptor is a non-selective cation channel primarily expressed on sensory neurons and is a key integrator of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin.[3] Activation of TRPV1 leads to the influx of calcium and sodium ions, resulting in pain sensation and neurogenic inflammation through the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP).[4] this compound, by blocking the TRPV1 receptor, presents a valuable tool for investigating the physiological and pathological roles of this channel in pain, inflammation, and other conditions.[1]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, formulation for intraperitoneal (IP) injection, and detailed protocols for in vivo studies.
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor.[5] It effectively blocks the channel activation induced by various stimuli, thereby inhibiting the downstream signaling cascade that leads to nociception and neurogenic inflammation.[1] In vitro studies have demonstrated that this compound inhibits capsaicin-evoked neuropeptide release and calcium influx in sensory neurons.[1] Its selectivity and potency make it a superior tool for studying TRPV1 function compared to less selective antagonists like capsazepine.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Species | Preparation | Effect | Concentration/IC₅₀ | Reference |
| Capsaicin-Evoked Neuropeptide Release | Rat | Isolated Tracheae | Inhibition | 0.1 - 2 µM | [1] |
| Electrically Induced Neuropeptide Release | Rat | Isolated Tracheae | Significant Inhibition | 2 µM | [1] |
| Capsaicin-Induced Ca²⁺ Accumulation | Rat | Cultured Trigeminal Ganglion Cells | Concentration-dependent decrease | - | [1] |
| [³H]Resiniferatoxin Binding | Rat | - | Inhibition | 53.5 ± 6.5 nM | [5] |
| Capsaicin-Induced Calcium Uptake | Rat | - | Antagonism | EC₅₀ of 9.2 ± 1.6 nM | [5] |
Table 2: In Vivo Efficacy of this compound via Intraperitoneal Injection
| Model | Species | Effect | Dose | Reference |
| Capsaicin-Induced Hypothermia | Rat | Inhibition | 2 mg/kg | [1] |
| Capsaicin-Induced Eye Wiping | Rat | Inhibition | 2 mg/kg | [1] |
| Capsaicin-Induced Reflex Hypotension | Rat | Inhibition | 2 mg/kg | [1] |
| Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis | Rat | Reduction of colonic inflammation and visceral hyperalgesia | - | [6][7] |
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
This compound is a poorly soluble compound, and its formulation for in vivo studies requires careful preparation to ensure bioavailability and minimize precipitation.[8] While specific vehicle compositions for this compound are not always detailed in the literature, a common approach for similar compounds involves the use of a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400) or Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and injection volume.
-
Initial Solubilization: Dissolve the this compound powder in a minimal amount of DMSO. For example, for a final injection volume of 100 µL, start with 5-10 µL of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may aid in dissolution.
-
Addition of Co-solvent: Add a co-solvent such as PEG400 or Tween 80 to the DMSO solution. A common ratio is 1:1 DMSO:PEG400 or a small percentage of Tween 80 (e.g., 5-10% of the final volume). Vortex the mixture until it is homogeneous.
-
Final Dilution: Slowly add sterile saline to the mixture while continuously vortexing to reach the final desired volume. The final concentration of DMSO should be kept low (typically below 10%) to minimize toxicity.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. The solution should be clear. If precipitation occurs, the formulation may need to be optimized by adjusting the ratios of the solvents.
-
Administration: Administer the freshly prepared this compound solution via intraperitoneal injection to the animal model.
Note: It is crucial to perform pilot studies to determine the optimal and non-toxic formulation for your specific animal model and experimental conditions. The stability of the formulation should also be assessed.
In Vivo Study Protocol: Capsaicin-Induced Nocifensive Behavior
This protocol describes a general procedure to assess the antagonist activity of this compound against capsaicin-induced nocifensive behaviors in rats, such as eye wiping.[1][6]
Materials:
-
Male Wistar rats (200-250 g)
-
This compound formulation (e.g., 2 mg/kg)
-
Vehicle control formulation
-
Capsaicin solution (e.g., 0.1% in saline with 1% ethanol and 1% Tween 80)
-
Micropipettes
-
Observation chambers
Protocol:
-
Acclimatization: Acclimatize the rats to the experimental environment and handling for at least 3 days prior to the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle + Capsaicin, this compound + Capsaicin).
-
Pre-treatment: Administer this compound (2 mg/kg, i.p.) or the vehicle control to the respective groups. A pre-treatment time of 30-60 minutes is common.
-
Capsaicin Challenge: After the pre-treatment period, instill a small volume (e.g., 5 µL) of the capsaicin solution into one eye of each rat.
-
Observation: Immediately after the capsaicin challenge, place the rat in an observation chamber and record the number of eye-wiping movements with the ipsilateral forepaw for a defined period (e.g., the first 5 minutes).
-
Data Analysis: Compare the number of eye-wiping movements between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).
Disclaimer
This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. Researchers should always consult the primary literature and adhere to all applicable safety and ethical guidelines when conducting experiments. The provided protocols are general and may require optimization for specific experimental conditions.
References
- 1. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat [ouci.dntb.gov.ua]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chimeric Approach Reveals That Differences in the TRPV1 Pore Domain Determine Species-specific Sensitivity to Block of Heat Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JYL 1421 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of JYL 1421 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound is soluble in DMSO at a concentration of 100 mg/mL, which corresponds to 236.09 mM.[1] Some suppliers also report solubility up to 100 mM.[2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, this compound, supplied as a crystalline solid, should be dissolved in DMSO.[3] It is recommended to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can affect solubility and compound stability.[1] For difficult-to-dissolve solutions, gentle warming and/or sonication can be used to aid dissolution.[1] Purging the solvent with an inert gas is also a suggested practice.[3]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] As a solid, this compound is stable for at least four years when stored at -20°C.[3]
Q4: I am observing precipitation in my this compound DMSO stock solution. What should I do?
A4: Precipitation can occur for several reasons. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q5: Can I use a this compound DMSO stock for in vivo studies?
A5: Yes, a DMSO stock solution is typically the first step in preparing a formulation for in vivo administration. The DMSO stock is then further diluted in a suitable vehicle, such as a mixture of PEG300, Tween-80, and saline, or corn oil.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dissolution | - The concentration exceeds the solubility limit.- The DMSO has absorbed water, reducing its solvating power. | - Ensure the concentration does not exceed 100 mg/mL (236.09 mM).[1]- Use fresh, anhydrous DMSO.[1]- Gently warm the solution or use sonication to aid dissolution.[1] |
| Precipitation after storage | - The storage temperature was not optimal.- Freeze-thaw cycles. | - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.- Ensure storage at -80°C for long-term or -20°C for short-term stability.[1] |
| Inconsistent experimental results | - Degradation of this compound in the stock solution.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions more frequently.- Verify the stability of the compound under your specific storage conditions.- Recalibrate pipettes and ensure accurate weighing of the compound. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 423.57 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (236.09 mM) | [1] |
| Storage (Solid) | ≥ 4 years at -20°C | [3] |
| Storage (in DMSO) | 6 months at -80°C1 month at -20°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 100 mM stock solution (Molecular Weight: 423.57 g/mol ).
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Visualizations
This compound and the TRPV1 Signaling Pathway
This compound is an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[3] Activation of TRPV1 by stimuli such as capsaicin leads to an influx of cations (Ca²⁺ and Na⁺), causing depolarization of sensory neurons and the sensation of pain and heat.[4][5] This activation also triggers the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP).[6] this compound blocks these effects by inhibiting the TRPV1 channel.
Caption: Antagonistic action of this compound on the TRPV1 signaling pathway.
Experimental Workflow: Preparing this compound for In Vitro Assays
The following diagram outlines a typical workflow for preparing this compound from a DMSO stock solution for use in cell-based assays.
Caption: Workflow for preparing this compound working solutions for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
JYL 1421 Technical Support Center: Troubleshooting Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent and resolve precipitation issues with JYL 1421 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of solution. What is the immediate course of action?
A1: If you observe precipitation, gentle heating and/or sonication of the solution can help redissolve the compound.[1] It is recommended to warm the solution to 37°C and vortex or sonicate until the precipitate dissolves. Always visually inspect the solution to ensure complete dissolution before use.
Q2: What are the recommended solvents and formulations for this compound to avoid precipitation?
A2: this compound has different solubility characteristics depending on the solvent system. MedChemExpress provides three standard protocols for preparing solutions of at least 2.5 mg/mL.[1] The choice of solvent will depend on your experimental needs (e.g., in vivo vs. in vitro). For a clear solution, formulations with SBE-β-CD or corn oil are recommended.[1]
Q3: I am using a DMSO stock solution to prepare my final dilution and I am seeing precipitation. Why is this happening?
A3: Precipitation can occur when a DMSO stock solution of a hydrophobic compound like this compound is diluted into an aqueous buffer. This is known as "antisolvent precipitation." To mitigate this, ensure rapid and thorough mixing during dilution and consider using a formulation with surfactants or cyclodextrins to improve solubility.
Q4: Can the pH of my buffer affect the solubility of this compound?
Troubleshooting Guide
Issue: Precipitation observed during preparation of this compound solution.
This guide will help you identify the potential cause of precipitation and provide solutions to resolve it.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data: Recommended Formulations for this compound
The following table summarizes the recommended solvent systems for preparing this compound solutions.[1]
| Protocol | Solvent System | Resulting Solution Type | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended Solution | ≥ 2.5 mg/mL (5.90 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Clear Solution | ≥ 2.5 mg/mL (5.90 mM) |
| 3 | 10% DMSO, 90% Corn Oil | Clear Solution | ≥ 2.5 mg/mL (5.90 mM) |
Experimental Protocols
Protocol 1: Preparation of a Suspended Solution
This protocol is suitable for in vivo studies where a suspended solution is acceptable.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Vortex the solution thoroughly. If precipitation is observed, warm the solution to 37°C and sonicate until the suspension is uniform.
Protocol 2: Preparation of a Clear Solution using SBE-β-CD
This protocol is recommended for applications requiring a clear solution.
Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD in Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in Saline.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly by vortexing. If necessary, warm to 37°C to aid dissolution.
This compound is an antagonist of the TRPV1 receptor.[2] Understanding its mechanism of action is crucial for designing experiments.
Caption: this compound inhibits TRPV1 receptor activation.
References
Optimizing JYL 1421 concentration for in vitro assays
Welcome to the technical support resource for JYL 1421. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the concentration of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1][2] It belongs to the urea chemical class of TRPV1 antagonists.[3] The TRPV1 channel is a non-selective cation channel that is activated by various stimuli, including heat (>42°C), protons (acidic pH), and capsaicin.[4][5] this compound exerts its effect by blocking this channel, thereby inhibiting the downstream signaling cascades, such as calcium influx and neuropeptide release, that are triggered by TRPV1 activation.[2]
Q2: What is a good starting concentration range for my in vitro experiment? A2: Based on published data, a concentration range of 0.1 µM to 2.0 µM is effective for inhibiting capsaicin-induced effects in rat sensory neurons.[2] A pIC50 of 8.0, which corresponds to an IC50 value of 9.2 nM, has been reported for rat TRPV1.[6] For initial experiments, it is recommended to perform a dose-response curve starting from 1 nM up to 10 µM to determine the optimal concentration for your specific cell type and assay conditions.
Q3: How should I dissolve and store this compound? A3: Like many small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[7][8] It is critical to use anhydrous, high-purity DMSO as it is hygroscopic and absorbed water can reduce compound solubility.[7] Store the DMSO stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock into your aqueous assay buffer immediately before use to avoid precipitation.
Q4: What is the expected final concentration of DMSO in the assay, and do I need a vehicle control? A4: The final concentration of DMSO in your cell culture media should be kept as low as possible, typically below 0.5%, to prevent solvent-induced artifacts or toxicity.[7] It is mandatory to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental wells to account for any effects of the solvent on cell viability or assay readout.
Q5: Should I be concerned about cytotoxicity with this compound? A5: Yes, as with any compound, it is crucial to distinguish between specific antagonism of TRPV1 and non-specific effects caused by cytotoxicity.[9] Cytotoxicity often occurs at higher concentrations. It is essential to perform a cell viability assay (e.g., MTS, MTT, or CellTiter-Glo) using your specific cell line to determine the concentration range where this compound is non-toxic.[10] All antagonism experiments should be conducted at concentrations well below the cytotoxic threshold (e.g., below the IC10 for cytotoxicity).
Troubleshooting Guide
Q: I am not observing any inhibition of capsaicin-induced activity. What could be wrong? A: This issue can arise from several factors:
-
Suboptimal Concentration: Your concentration of this compound may be too low. Confirm that you are working within the effective range (e.g., 10 nM - 2 µM) and perform a full dose-response curve.
-
Compound Degradation: Ensure your stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock.
-
Pre-incubation Time: Antagonists require time to bind to their target. Ensure you are pre-incubating the cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding the agonist (capsaicin).[1][11]
-
Assay Sensitivity: Verify that your assay is sensitive enough to detect inhibition. Check the response of your positive controls and ensure a sufficient signal-to-background ratio.
Q: I am observing high levels of cell death in my this compound-treated wells. A: This suggests a cytotoxicity issue:
-
Concentration is Too High: You are likely using a concentration of this compound that is toxic to your cells. You must determine the No Observable Adverse Effect Concentration (NOAEC) for your specific cell line by running a cytotoxicity assay.[10]
-
DMSO Toxicity: While less common at low concentrations, your cell line might be particularly sensitive to DMSO. Verify that your vehicle control (with the same DMSO concentration) shows normal cell viability.
-
Compound Precipitation: High concentrations of compounds dissolved in DMSO can precipitate when diluted into aqueous media. This precipitate can be cytotoxic.[7] Visually inspect your wells for any precipitate. If observed, try lowering the stock concentration or using a different dilution method.
Q: My results are inconsistent between experiments. How can I improve reproducibility? A: Inconsistent results often stem from minor variations in protocol execution:
-
Standardize Cell Conditions: Ensure cells are seeded at a consistent density and are at a similar passage number and confluency for every experiment.
-
Precise Reagent Preparation: Always prepare fresh dilutions of this compound and the agonist from stock solutions for each experiment.
-
Consistent Incubation Times: Use a calibrated timer for all incubation steps, especially the pre-incubation with the antagonist and stimulation with the agonist.
-
Control for Plate Effects: Be aware of potential "edge effects" in multi-well plates. It is good practice to not use the outer wells for experimental conditions or to ensure conditions are randomized across the plate.
Quantitative Data Summary
The following tables summarize the known efficacy of this compound in in vitro assays.
Table 1: IC50 and Potency Values for this compound
| Parameter | Species | Value | Notes | Reference |
|---|---|---|---|---|
| pIC50 | Rat | 8.0 | Corresponds to an IC50 of 9.2 nM. | [6] |
| Effective Concentration | Rat | 0.1 - 2.0 µM | Concentration-dependently inhibited capsaicin-evoked neuropeptide release and Ca2+ accumulation. |[2] |
Experimental Protocols
Protocol 1: Calcium Flux Assay for TRPV1 Antagonism
This protocol outlines a method to measure the inhibition of capsaicin-induced calcium influx by this compound in a sensory neuron cell line or primary culture.
Materials:
-
Cells expressing TRPV1 (e.g., iPSC-derived sensory neurons, F-11 cells, or primary DRG neurons)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM, or Calcium 6 dye)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2 mM CaCl2
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Capsaicin stock solution (e.g., 10 mM in Ethanol or DMSO)
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FDSS)
Procedure:
-
Cell Plating: Seed cells onto the multi-well plate at a predetermined optimal density and culture until they form a confluent monolayer and are assay-ready (this can be 24-48 hours for cell lines or up to 21 days for iPSC-derived neurons).[1][11]
-
Dye Loading:
-
Compound Preparation (Antagonist Plate):
-
During dye incubation, prepare a dilution series of this compound in Assay Buffer in a separate plate. This will be your "antagonist plate." Include wells with vehicle (DMSO) only. Aim for a concentration that will be 2X-5X the final desired concentration.
-
-
Antagonist Pre-incubation:
-
Agonist Preparation (Agonist Plate):
-
Prepare a solution of capsaicin in Assay Buffer at a concentration that is 2X-5X the final desired EC80 concentration (the concentration that gives 80% of the maximal response).
-
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the reader to record a baseline fluorescence for 10-20 seconds.
-
Program the injector to add the capsaicin solution from the agonist plate.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent plateau.[12]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response in this compound-treated wells to the vehicle control response.
-
Plot the normalized response against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTS) Assay for Cytotoxicity Assessment
This protocol determines the concentration at which this compound becomes cytotoxic to a specific cell line.
Materials:
-
Cell line of interest
-
Clear 96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Absorbance plate reader (490 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will ensure they are in an exponential growth phase at the end of the incubation period (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Addition:
-
Prepare a serial dilution of this compound in culture medium. The concentration range should be broad, spanning from your expected effective concentration up to 100 µM or higher.
-
Include wells for "untreated" (no compound) and "vehicle control" (highest concentration of DMSO used).
-
Remove the old medium from the cells and add the medium containing the this compound dilutions.
-
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).[13]
-
MTS Reagent Addition:
-
Add 20 µL of the MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic activity of your cell line.
-
-
Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all measurements.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of this compound concentration to determine the IC50 for cytotoxicity. Use concentrations that result in >90% viability for your functional assays.[10]
-
Visualizations
References
- 1. bms.kr [bms.kr]
- 2. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. TRPV1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. Population Coding of Capsaicin Concentration by Sensory Neurons Revealed Using Ca2+ Imaging of Dorsal Root Ganglia Explants from Adultpirt-GCaMP3 Mouse [cellphysiolbiochem.com]
- 13. Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of JYL 1421
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JYL 1421, a potent TRPV1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Its primary mechanism of action is to competitively block the TRPV1 ion channel, thereby inhibiting its activation by various stimuli, including capsaicin, heat, and protons.[3][4] This makes it a valuable tool for studying the physiological and pathological roles of the TRPV1 receptor, particularly in pain and inflammation.[1][5]
Q2: How does the potency of this compound compare to other TRPV1 antagonists like capsazepine?
This compound is significantly more potent than the first-generation competitive antagonist, capsazepine. For instance, in antagonizing capsaicin-induced calcium uptake, this compound has been shown to be approximately 60-fold more potent than capsazepine.[4] It also demonstrates greater potency in inhibiting resiniferatoxin (RTX) binding.[4]
Q3: Are there known species-specific differences in the activity of this compound?
Yes, researchers should be aware of species-specific differences in the effects of this compound. While it effectively blocks responses to capsaicin in rat, human, and monkey TRPV1, its ability to block heat- and proton-induced activation has been shown to differ between these species.[6] This is an important consideration when designing experiments and interpreting data across different animal models.
Q4: What is the known off-target profile of this compound?
Q5: Can this compound be used in in vivo studies?
Yes, this compound has been successfully used in various in vivo rodent models. For example, intraperitoneal administration of this compound has been shown to inhibit capsaicin-induced nociceptive behaviors and hypothermia.[1] It has also demonstrated efficacy in a rat model of experimental colitis, reducing colonic inflammation and preventing visceral hyperalgesia.[5]
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected inhibition of TRPV1 activation in my in vitro assay.
-
Possible Cause 1: Species of TRPV1 construct.
-
Troubleshooting Tip: Verify the species of the TRPV1 channel used in your assay (e.g., human, rat, mouse). As noted in the FAQs, this compound exhibits species-specific differences in its inhibitory profile, particularly for heat and proton activation.[6] Ensure that the expected inhibitory profile aligns with the species being studied.
-
-
Possible Cause 2: Agonist concentration.
-
Troubleshooting Tip: this compound is a competitive antagonist.[4] High concentrations of the agonist (e.g., capsaicin) may overcome the inhibitory effect of this compound. Perform a dose-response curve with varying concentrations of both this compound and the agonist to determine the optimal concentrations for your experiment.
-
-
Possible Cause 3: Compound stability and storage.
-
Troubleshooting Tip: Ensure that this compound has been stored correctly and that the prepared solutions are fresh. Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound and reduced potency.
-
Problem 2: Observing unexpected cellular effects that do not seem to be mediated by TRPV1.
-
Possible Cause: Potential off-target effects.
-
Troubleshooting Tip: Although this compound is reported to be highly selective, the possibility of off-target effects in a specific cell type or experimental condition cannot be entirely ruled out.
-
Control Experiments: Include a negative control cell line that does not express TRPV1 to determine if the observed effect is independent of the intended target.
-
Literature Review: Conduct a thorough literature search for known off-target effects of thiourea-based compounds or other TRPV1 antagonists.
-
Off-Target Profiling: For critical applications, consider performing an off-target screening assay. This can be done through commercial services that offer broad panels of receptors, ion channels, and kinases.
-
-
Problem 3: Difficulty replicating in vivo efficacy reported in the literature.
-
Possible Cause 1: Route of administration and vehicle.
-
Troubleshooting Tip: The bioavailability and efficacy of this compound can be influenced by the route of administration (e.g., intraperitoneal, oral, intravenous) and the vehicle used for solubilization. Ensure that your experimental protocol aligns with established methods. If developing a new protocol, it may be necessary to perform pharmacokinetic studies to determine the optimal dosing regimen.
-
-
Possible Cause 2: Animal model and strain.
-
Troubleshooting Tip: The expression and function of TRPV1 can vary between different animal models and even between strains of the same species. This can influence the response to a TRPV1 antagonist. Characterize the TRPV1 expression and function in your specific animal model.
-
-
Possible Cause 3: Anesthesia and other confounding factors.
-
Troubleshooting Tip: Anesthetics and other experimental manipulations can potentially interact with the pathways being studied or affect the metabolism of this compound. Carefully consider the potential confounding effects of all experimental variables.
-
Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Species | Agonist | IC50 / EC50 | Reference |
| Capsaicin-induced Ca2+ influx | Rat | Capsaicin | 9.2 ± 1.6 nM | [4] |
| [3H]Resiniferatoxin binding | Rat | Resiniferatoxin | 53.5 ± 6.5 nM | [4] |
| Capsaicin-evoked neuropeptide release | Rat | Capsaicin | 0.1 - 2 µM (concentration-dependent inhibition) | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Route of Administration | Dose | Effect | Reference |
| Capsaicin-induced hypothermia | Rat | Intraperitoneal | 2 mg/kg | Inhibition | [1] |
| Capsaicin-induced eye wiping | Rat | Intraperitoneal | 2 mg/kg | Inhibition | [1] |
| Capsaicin-induced reflex hypotension | Rat | Intraperitoneal | 2 mg/kg | Inhibition | [1] |
| Experimental colitis | Rat | Not specified | Not specified | Reduction in inflammation and visceral hyperalgesia | [5] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Off-Target Effects of this compound
-
Initial Broad Panel Screening:
-
Utilize a commercial off-target screening service (e.g., Eurofins SafetyScreen, Charles River Off-target Screening).
-
Select a broad panel that includes a diverse range of targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters.
-
Screen this compound at a concentration at least 100-fold higher than its TRPV1 IC50 to identify potential off-target interactions.
-
-
Secondary Validation Assays:
-
For any "hits" identified in the initial screen, perform secondary, functional assays to confirm the interaction and determine its nature (e.g., agonist, antagonist, allosteric modulator).
-
These assays should be conducted in-house or through a specialized contract research organization (CRO).
-
-
Cell-Based Assays:
-
Use cell lines that endogenously express the identified off-target protein.
-
Perform relevant functional assays (e.g., calcium imaging, membrane potential assays, reporter gene assays) to assess the effect of this compound on the off-target protein in a cellular context.
-
-
In Vivo Follow-up:
-
If a significant and functionally relevant off-target interaction is confirmed, design in vivo experiments to assess the physiological consequences of this interaction at therapeutic doses of this compound.
-
Protocol 2: Calcium Imaging Assay to Determine this compound Potency
-
Cell Culture:
-
Culture cells stably or transiently expressing the TRPV1 receptor of the desired species (e.g., HEK293-hTRPV1).
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
-
Fluorescent Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Typically, this involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence.
-
Add a pre-determined concentration of a TRPV1 agonist (e.g., capsaicin) to all wells simultaneously.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
-
Visualizations
References
- 1. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High affinity antagonists of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Methodology to Identify TRPV1 Antagonists Independent of Capsaicin Activation [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Species-specific differences in JYL 1421 efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JYL 1421, a TRPV1 receptor antagonist. The information is tailored for scientists and drug development professionals, with a focus on understanding and navigating the species-specific differences in the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our rat model when investigating heat-induced pain. Is this a known issue?
A1: Yes, this is a well-documented phenomenon. This compound exhibits significant species-specific differences in its efficacy as a TRPV1 antagonist. It is a potent blocker of human and monkey TRPV1 but demonstrates weak antagonism of rat TRPV1, particularly in blocking heat activation.[1] This "modality selectivity" in rats, where it is more effective against capsaicin-induced activation than heat or proton-induced activation, is not observed in human or monkey TRPV1.[1][2]
Q2: What is the underlying mechanism for the species-specific efficacy of this compound?
A2: The differential efficacy of this compound between species is primarily attributed to structural differences in the pore domain of the TRPV1 channel.[1] Studies involving chimeric TRPV1 receptors, where the pore domains between human and rat channels were swapped, have shown that this region is critical for the species-dependent block of heat activation by this compound.[1] Specifically, nine amino acid differences and one deletion in the pore turret domain between human and rat TRPV1 are implicated in this discrepancy.[1]
Q3: How does this compound affect body temperature in different species?
A3: this compound has demonstrated species-specific effects on thermoregulation. In dogs and cynomolgus monkeys, administration of this compound has been shown to cause hyperthermia.[3] Conversely, in rats, this compound has been observed to induce hypothermia.[3] This is an important consideration for in vivo studies and highlights the need for careful temperature monitoring.
Q4: Is this compound effective in blocking capsaicin-induced responses in rats?
A4: Yes, this compound is an effective antagonist of capsaicin-induced TRPV1 activation in rats. In vitro studies have shown that it concentration-dependently inhibits capsaicin-evoked neuropeptide release from isolated rat tracheae and decreases capsaicin-induced calcium accumulation in cultured trigeminal ganglion cells.[2][4] In vivo, it has been shown to inhibit capsaicin-induced hypothermia, eye-wiping movements, and reflex hypotension in rats.[2][4]
Q5: Can you provide a summary of the quantitative differences in this compound efficacy?
A5: The following tables summarize the key quantitative data on the species-specific efficacy of this compound.
Quantitative Data Summary
Table 1: Inhibition of Heat-Activated TRPV1 Current by this compound
| TRPV1 Isoform/Chimera | Percentage of Current Blockade (Mean ± S.E.) |
| Human TRPV1 WT | 76 ± 5.1% |
| Rat TRPV1 WT | 17 ± 3.5% |
| Human-Rat TMD5/6-Human Chimera | 31 ± 6.4% |
| Rat-Human TMD5/6-Rat Chimera | 60 ± 3.3% |
Data from manual patch-clamp electrophysiological recordings of heat-activated (47°C) transiently transfected cells.[1]
Table 2: this compound IC50 Values for Capsaicin-Induced Responses
| Species/Assay | IC50 |
| Rat (Capsaicin-evoked neuropeptide release) | Concentration-dependent inhibition at 0.1-2 µM |
| Human (Heat-activated hTRPV1) | pIC50 shift observed with pore domain exchange |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low efficacy in a rat model of inflammatory pain. | Species-specific differences in TRPV1 antagonism. This compound is a weak antagonist of rat TRPV1 heat activation. | Consider using a different species (e.g., guinea pig, if appropriate for the model) where TRPV1 antagonists may show better efficacy. Alternatively, focus on capsaicin- or chemically-induced pain models in rats, where this compound is more effective. |
| Unexpected changes in animal body temperature during in vivo experiments. | Species-specific effects on thermoregulation. Hyperthermia in dogs/monkeys, hypothermia in rats. | Implement continuous core body temperature monitoring for all animals in the study. Ensure the ambient temperature of the housing facility is well-controlled. |
| Inconsistent results in in vitro calcium influx assays. | Modality-specific antagonism in rats. The method of TRPV1 activation (heat, protons, capsaicin) will yield different results. | For rat TRPV1, use capsaicin as the agonist for consistent and potent antagonism with this compound. If studying heat or proton activation, be aware that the inhibitory effect of this compound will be significantly lower. |
| Difficulty replicating published data. | Differences in experimental protocols, cell lines, or animal strains. | Carefully review and align your experimental protocol with the cited literature. Ensure the correct species-specific TRPV1 is being expressed in your in vitro systems. For in vivo studies, consider the strain of the animal used. |
Experimental Protocols
1. Patch-Clamp Electrophysiology for TRPV1 Current Measurement
This protocol is based on the methodology described for assessing the effect of this compound on heat-activated TRPV1 currents.[1]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transiently transfect cells with plasmids encoding the desired TRPV1 construct (e.g., human WT, rat WT, or chimeras) using a suitable transfection reagent.
-
Plate transfected cells onto glass coverslips 24 hours post-transfection.
-
-
Whole-Cell Patch-Clamp Recording:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with an extracellular solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an intracellular solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2).
-
Establish a whole-cell recording configuration.
-
Hold the membrane potential at -60 mV.
-
-
TRPV1 Activation and Antagonist Application:
-
Activate TRPV1 channels by rapidly increasing the temperature of the perfusion solution to 47°C using an in-line heater.
-
Once a stable heat-activated current is established, apply this compound at the desired concentration via the perfusion system.
-
Record the current before, during, and after antagonist application to determine the percentage of inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of this compound.
-
Calculate the percentage of current blockade.
-
2. In Vivo Model of Capsaicin-Induced Nociception (Eye-Wipe Test)
This protocol is a standard method to assess TRPV1 antagonist efficacy in vivo, as referenced in the characterization of this compound.[2][4]
-
Animals:
-
Use adult male Wistar rats (or another appropriate rodent strain).
-
Acclimatize animals to the testing environment before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose (e.g., 2 mg/kg).
-
Allow for a pre-treatment period (e.g., 30 minutes) for the compound to reach effective concentrations.
-
-
Nociceptive Challenge:
-
Gently restrain the animal.
-
Instill a single drop of a dilute capsaicin solution (e.g., 10 µg/mL in saline with 0.5% ethanol and 0.5% Tween 80) into one eye.
-
-
Behavioral Scoring:
-
Immediately after capsaicin instillation, place the animal in an observation chamber.
-
Count the number of eye-wiping movements with the ipsilateral forepaw for a defined period (e.g., the first 5 minutes).
-
-
Data Analysis:
-
Compare the number of eye wipes in the this compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Visualizations
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vivo capsaicin eye-wipe test.
References
- 1. The Chimeric Approach Reveals That Differences in the TRPV1 Pore Domain Determine Species-specific Sensitivity to Block of Heat Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hyperthermia as a Side Effect of TRPV1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hyperthermic side effects encountered during experiments with Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.
Frequently Asked Questions (FAQs)
Q1: Why do some TRPV1 antagonists cause hyperthermia?
A1: The hyperthermic effect of many TRPV1 antagonists is an on-target side effect.[1][2] The TRPV1 channel can be activated by heat, protons (low pH), and chemical ligands like capsaicin.[1][3][4][5] Research suggests that the hyperthermia is primarily caused by the blockade of the proton-activation mode of the TRPV1 channel.[1][4][6] It is thought that TRPV1 channels are tonically activated by protons in certain tissues, and this tonic activation helps maintain normal body temperature by suppressing cold-defense mechanisms.[6][7] When a TRPV1 antagonist blocks this tonic activation, it disinhibits thermogenesis and cutaneous vasoconstriction, leading to an increase in core body temperature.[3][7]
Q2: Is the hyperthermic effect observed in all species?
A2: Hyperthermia has been observed in various species, including rats, mice, guinea pigs, dogs, monkeys, and humans, in response to TRPV1 antagonists.[1][8] However, the magnitude of the effect and the specific antagonists that cause it can vary between species. For instance, capsazepine induces hyperthermia in guinea pigs but not in rats.[3]
Q3: Are all TRPV1 antagonists hyperthermic?
A3: No. The hyperthermic potential of a TRPV1 antagonist is closely related to its pharmacological profile, specifically its potency in blocking the different modes of TRPV1 activation.[1][4] Antagonists that are potent blockers of the proton-activation mode are more likely to cause hyperthermia.[1][4][6] Conversely, antagonists that do not block, or even potentiate, the proton-activation mode are less likely to be hyperthermic and may even cause hypothermia.[1][9][10] For example, the mode-selective antagonist NEO6860, which does not block heat or pH activation, did not induce hyperthermia in clinical trials.[11][12][13][14][15]
Q4: What is the neural pathway involved in TRPV1 antagonist-induced hyperthermia?
A4: Studies in rats suggest that the hyperthermic response originates from the blockade of TRPV1 channels on sensory nerves located in the trunk, possibly in skeletal muscles.[3][16] The signals are then transmitted via the spinal cord's dorsolateral funiculus to brain regions that control autonomic cold defenses, such as the lateral parabrachial nucleus and the raphe nucleus.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high hyperthermia observed in animal models. | High potency of the antagonist for the proton-activation mode of TRPV1. | Characterize the in vitro pharmacological profile of your antagonist across all three activation modes (heat, proton, capsaicin). Consider synthesizing analogs with reduced potency for the proton mode. |
| Dose of the antagonist is too high. | Perform a dose-response study to determine the minimal effective dose for analgesia and the dose-response for hyperthermia.[1] | |
| Animal model is particularly sensitive. | Ensure proper habituation of animals to the experimental setup to minimize stress-induced hyperthermia. Consider using different species or strains that may be less sensitive. | |
| Hyperthermia is masking the analgesic effects of the antagonist. | The hyperthermic and analgesic effects have different dose-response curves. | Carefully titrate the dose to find a therapeutic window where analgesia is achieved with minimal hyperthermia. |
| The hyperthermic effect desensitizes over time. | Investigate a repeated dosing regimen. Tachyphylaxis to the hyperthermic effect has been observed with some antagonists, like AMG 517, while analgesic efficacy is maintained.[8] | |
| Difficulty in developing a non-hyperthermic TRPV1 antagonist. | Focusing solely on blocking the capsaicin-activation mode. | Design antagonists that are mode-selective, specifically avoiding the blockade of the proton-activation mode. Antagonists that potentiate the proton mode may even induce hypothermia.[1][9][10] |
| Considering co-administration strategies to mitigate hyperthermia. | Use of general antipyretics. | While acetaminophen has been shown to suppress hyperthermia caused by TRPV1 blockade in some studies, its primary hypothermic action is mediated through the TRPA1 channel and not by directly counteracting the TRPV1 mechanism.[17][18] The effectiveness of this strategy may need careful evaluation for your specific antagonist and model. |
Quantitative Data Summary
Table 1: In Vitro Potency of Select TRPV1 Antagonists against Different Activation Modes of Rat TRPV1
| Antagonist | IC50 (nM) for Capsaicin Activation | IC50 (nM) for Proton Activation (pH 5.0) | IC50 (nM) for Heat Activation (45°C) | Reference |
| AMG 517 | 1.1 ± 0.3 | 6.0 ± 2.9 | >40000 | [1] |
| AMG0347 | 0.9 ± 0.1 | 1.8 ± 0.5 | 887 ± 340 | [1] |
| AMG8163 | 1.3 ± 0.2 | 4.8 ± 1.1 | >40000 | [1] |
| A-425619 | 12 ± 2 | 29 ± 5 | >40000 | [1] |
| Capsazepine | 324 ± 41 | >1000 | 355 ± 25 | [1] |
Table 2: In Vivo Hyperthermic Effect of TRPV1 Antagonists in Rats
| Antagonist | Dose | Route of Administration | Maximum Change in Core Body Temperature (°C) | Reference |
| AMG 517 | 256 nmol/kg | i.v. | 0.7 ± 0.1 | [1] |
| AMG0347 | 50 µg/kg | i.v. | ~0.8 | [16] |
| AMG8163 | 70 µg/kg | i.v. | ~0.9 | [16] |
| NEO6860 | 500 mg (in humans) | p.o. | No significant change | [12][13][15] |
Experimental Protocols
In Vivo Assessment of Hyperthermia in Rats
Objective: To measure the change in core body temperature in rats following the administration of a TRPV1 antagonist.
Methodology:
-
Animal Preparation:
-
Adult male Wistar rats are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
For intravenous (i.v.) drug administration, rats are surgically implanted with a catheter in the jugular vein. For intraperitoneal (i.p.) administration, a catheter can be implanted in the peritoneal cavity.
-
For temperature monitoring, a miniature data logger can be implanted in the abdominal cavity, or rectal temperature can be measured using a thermocouple probe.
-
Animals are allowed to recover from surgery and are extensively habituated to the experimental setup to minimize stress.
-
-
Experimental Procedure:
-
On the day of the experiment, rats are placed in a temperature-controlled environment.
-
Baseline core body temperature is recorded for at least 1 hour before drug administration.
-
The TRPV1 antagonist or vehicle is administered via the implanted catheter.
-
Core body temperature is continuously monitored for at least 3-4 hours post-administration.
-
For analysis, the change in body temperature from baseline is calculated for each animal. A hyperthermic response index (H) can be calculated by integrating the temperature change over time (e.g., 0-180 minutes).[1]
-
In Vitro Assessment of TRPV1 Antagonist Potency
Objective: To determine the half-maximal inhibitory concentration (IC50) of a TRPV1 antagonist against capsaicin, proton, and heat activation of the TRPV1 channel.
Methodology:
-
Cell Culture:
-
A stable cell line expressing the rat or human TRPV1 channel (e.g., HEK293 or CHO cells) is used.
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
-
Calcium Influx Assay:
-
Cells are plated in 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is replaced with a calcium-free buffer.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The antagonist is pre-incubated with the cells at various concentrations.
-
TRPV1 is then activated by one of the following methods:
-
Capsaicin activation: A solution containing capsaicin and 45Ca2+ (or measuring fluorescence change) is added.
-
Proton activation: A buffer with a low pH (e.g., pH 5.0) containing 45Ca2+ is added.
-
Heat activation: The cells are rapidly heated to a specific temperature (e.g., 45°C) in a buffer containing 45Ca2+.
-
-
The influx of 45Ca2+ is measured using a scintillation counter, or the change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
-
Visualizations
Caption: TRPV1 channel activation by various stimuli and inhibition by antagonists.
Caption: Mechanism of TRPV1 antagonist-induced hyperthermia.
Caption: Workflow for in vivo and in vitro assessment of TRPV1 antagonists.
References
- 1. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. feverlab.net [feverlab.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Contributions of different modes of TRPV1 activation to TRPV1 antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A molecular perspective on identifying TRPV1 thermosensitive regions and disentangling polymodal activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.okstate.edu [scholars.okstate.edu]
- 7. TRPV1 is crucial for proinflammatory STAT3 signaling and thermoregulation-associated pathways in the brain during inflammation [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NEO6860, modality-selective TRPV1 antagonist: a randomized, controlled, proof-of-concept trial in patients with osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis - Repository of the Academy's Library [real.mtak.hu]
- 15. NEO6860, modality-selective TRPV1 antagonist: a randomized, controlled, proof-of-concept trial in patients with osteoarthritis knee pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TRPA1 mediates the hypothermic action of acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: JYL 1421 In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo administration of JYL 1421. This guide includes detailed formulation protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1][2] The TRPV1 receptor is an ion channel involved in nociceptive and inflammatory processes.[1][2] this compound functions by competitively binding to the TRPV1 receptor, thereby blocking its activation by agonists like capsaicin.[3] This antagonism prevents the downstream signaling that leads to sensations of pain and the release of pro-inflammatory neuropeptides.[1]
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: this compound is a poorly water-soluble compound, requiring specific vehicle formulations for in vivo use. Several vehicle compositions have been successfully used to achieve a clear or suspended solution for administration. The choice of vehicle will depend on the desired concentration, route of administration, and experimental model. Commonly used vehicles include combinations of DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil.[4]
Q3: How should this compound solutions be stored?
A3: Once prepared, it is recommended to aliquot the this compound solution and store it at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] This practice helps to prevent degradation from repeated freeze-thaw cycles.[4]
This compound Formulation Protocols
The following table summarizes established protocols for the preparation of this compound for in vivo administration. These formulations are designed to address the poor aqueous solubility of the compound.
| Protocol | Vehicle Composition | Achievable Concentration | Solution Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.90 mM) | Suspended solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.90 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.90 mM) | Clear solution |
Data sourced from MedChemExpress.[4]
Experimental Protocol: Preparation of this compound Solution (Protocol 2)
This protocol details the step-by-step procedure for preparing a clear solution of this compound suitable for in vivo administration.
Objective: To prepare a ≥ 2.5 mg/mL clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare the SBE-β-CD Solution:
-
Weigh the appropriate amount of SBE-β-CD to prepare a 20% (w/v) solution in saline.
-
Gradually add the SBE-β-CD powder to the saline while vortexing to ensure complete dissolution.
-
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to achieve a 10% final concentration of DMSO in the total solution volume.
-
Vortex thoroughly until the this compound is completely dissolved in the DMSO.
-
-
Combine the Solutions:
-
Slowly add the 20% SBE-β-CD in saline solution to the this compound/DMSO mixture to make up the remaining 90% of the final volume.
-
Add the SBE-β-CD solution dropwise while continuously vortexing the mixture to prevent precipitation.
-
-
Ensure Complete Dissolution:
-
Continue to vortex the final solution for several minutes until it becomes clear.
-
If any particulates remain, the solution can be gently warmed or sonicated to aid dissolution.[4]
-
-
Storage:
-
Once a clear solution is obtained, aliquot it into smaller volumes in sterile tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
-
Troubleshooting Guide
Q: My this compound solution appears cloudy or has visible precipitate. What should I do?
A:
-
Incomplete Dissolution: Ensure that the this compound is fully dissolved in DMSO before adding the aqueous component. Continue vortexing or use sonication to aid dissolution.[4] Gentle heating can also be applied.
-
Precipitation Upon Dilution: Poorly soluble compounds can precipitate when the concentration of the organic co-solvent is reduced.[5] When preparing the solution, add the aqueous vehicle (e.g., saline with SBE-β-CD) slowly and with vigorous vortexing to maintain a homogenous mixture.
-
pH Shift: The solubility of your compound might be pH-dependent.[5] Although not specifically noted for this compound, consider buffering the formulation if you suspect pH changes are causing precipitation.
Q: The viscosity of my formulation seems too high for injection. How can I address this?
A:
-
High Co-solvent Concentration: Vehicles with high concentrations of polymers like PEG300 can be viscous. If using Protocol 1, ensure the ratios are correct. If viscosity is still an issue, consider switching to a less viscous formulation like Protocol 2 or 3, if appropriate for your experimental needs.
-
Temperature: The viscosity of some solutions can be reduced by gentle warming before administration. Ensure the temperature is compatible with your compound's stability and safe for the animal.
Q: How can I improve the bioavailability of this compound if I observe low in vivo efficacy despite high in vitro potency?
A:
-
Solubility and Dissolution: Low aqueous solubility is a primary cause of poor oral bioavailability.[5] Ensure you are using an appropriate vehicle that enhances solubility, such as the SBE-β-CD formulation (Protocol 2), which forms a clear solution.
-
Particle Size Reduction: For suspended solutions (Protocol 1), reducing the particle size of the compound through micronization can increase the dissolution rate and improve absorption.[6]
-
Route of Administration: The chosen route of administration significantly impacts bioavailability. For this compound, intraperitoneal (i.p.) injection has been used in published studies.[1] If you are using oral administration, challenges with dissolution and absorption in the gastrointestinal tract are more pronounced.
Visualizations
Caption: Experimental workflow for preparing this compound solution.
Caption: this compound antagonism of the TRPV1 signaling pathway.
References
- 1. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
How to control for JYL 1421 non-specific binding
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing JYL 1421, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments, with a focus on controlling for non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the TRPV1 receptor, also known as the capsaicin receptor. It exhibits high potency, with a reported IC50 of approximately 8 nM for the TRPV1 receptor.[1] Its primary mechanism of action is to block the activation of the TRPV1 channel, thereby inhibiting responses to various stimuli such as capsaicin, heat, and protons.
Q2: How selective is this compound for the TRPV1 receptor?
Published studies indicate that this compound is a highly selective antagonist for the TRPV1 receptor. It has been shown to be more selective and potent than the classical TRPV1 antagonist, capsazepine.[2] For instance, in contrast to capsazepine, this compound has been reported to have minimal to no effect on ATP-induced calcium uptake in cells that do not express the TRPV1 receptor, suggesting a lower propensity for off-target effects in this context.
Q3: What are the potential causes of non-specific binding with this compound in my experiments?
Non-specific binding can arise from several factors, including:
-
Physicochemical Properties: While specific data for this compound is limited, compounds with high lipophilicity can exhibit increased non-specific binding to proteins and plasticware.
-
Compound Concentration: Using concentrations of this compound that are significantly higher than its IC50 for TRPV1 increases the likelihood of binding to lower-affinity, off-target sites.
-
Assay Conditions: The composition of your assay buffer, including pH and the presence of detergents, can influence non-specific interactions.
-
Biological Matrix: Complex biological samples, such as cell lysates or tissue homogenates, contain numerous proteins and lipids to which small molecules can non-specifically bind.
Q4: What are the initial signs that I might be observing non-specific or off-target effects of this compound?
Key indicators of potential non-specific or off-target effects include:
-
High Background Signal: In binding or functional assays, a high signal in the presence of a saturating concentration of a competing ligand or in cells not expressing the target receptor.
-
Inconsistent Results: Discrepancies between the effects of this compound and other structurally different TRPV1 antagonists.
-
Lack of a Clear Dose-Response Relationship: Observing a biological effect at a single high concentration of this compound that does not titrate with decreasing concentrations.
-
Cellular Toxicity: Observing cytotoxicity at concentrations close to the IC50 for the on-target effect, which may not be related to TRPV1 antagonism.
Troubleshooting Guides
This section provides structured guidance and detailed protocols to help you minimize and control for non-specific binding of this compound in your experiments.
Guide 1: Optimizing Radioligand Binding Assays
Radioligand binding assays are crucial for characterizing the interaction of this compound with the TRPV1 receptor. High non-specific binding can obscure the specific binding signal.
Troubleshooting High Non-Specific Binding in a [³H]Resiniferatoxin (RTX) Binding Assay
| Potential Cause | Recommended Solution |
| Radioligand Issues | Ensure the radiochemical purity of [³H]RTX is >95%. Use the lowest possible concentration of [³H]RTX, ideally at or below its Kd, to minimize binding to low-affinity non-specific sites. |
| Membrane Preparation | Titrate the amount of membrane protein per well. A typical starting range is 50-200 µg. Excessive protein can increase non-specific binding. Ensure thorough washing of membranes to remove endogenous ligands. |
| Assay Buffer Composition | Include 0.1% Bovine Serum Albumin (BSA) in the assay buffer to block non-specific binding to plasticware and other proteins. Optimize the ionic strength of the buffer by titrating NaCl concentration (e.g., 50-150 mM). |
| Washing Steps | Increase the number of washes (e.g., from 3 to 5) with ice-cold wash buffer. Ensure the wash volume is sufficient to completely remove unbound radioligand. |
| Filter Pre-treatment | Pre-soak the glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce radioligand binding to the filter itself. |
Experimental Protocol: Competitive Radioligand Binding Assay for this compound
This protocol is designed to determine the binding affinity (Ki) of this compound for the TRPV1 receptor using [³H]Resiniferatoxin (RTX) as the radioligand.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the TRPV1 receptor.
-
Radioligand: [³H]Resiniferatoxin (Specific Activity: 30-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled Resiniferatoxin or a high concentration of a known TRPV1 ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mg/mL Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.2% BSA, ice-cold.
-
Filters: Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of Assay Buffer (for total binding) or unlabeled RTX (1 µM, for non-specific binding) or this compound dilution.
-
50 µL of [³H]RTX (at a final concentration near its Kd, e.g., 50-100 pM).
-
100 µL of membrane preparation (50-200 µg protein).
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]RTX and Kd is its dissociation constant.
-
Data Presentation: Comparison of TRPV1 Antagonists
| Compound | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | ~8 | To be determined | Highly selective for TRPV1 |
| Capsazepine | ~500 | To be determined | Less selective; known off-target effects |
Guide 2: Optimizing Cellular Functional Assays
Calcium flux assays are a common method to assess the functional antagonism of this compound at the TRPV1 receptor. High background fluorescence or a poor signal-to-noise ratio can be indicative of non-specific effects or assay issues.
Troubleshooting High Background in a FLIPR-Based Calcium Flux Assay
| Potential Cause | Recommended Solution |
| Cell Health | Ensure cells are healthy and not overgrown. Stressed or dying cells can have elevated basal intracellular calcium levels. Use cells within a consistent and low passage number range.[3] |
| Dye Loading | Optimize the concentration of the calcium-sensitive dye and the incubation time. Incomplete de-esterification of the dye can lead to high background; ensure the recommended incubation period is followed.[4] |
| Assay Buffer | Use a buffer with low background fluorescence, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. If using a cell line known to express organic anion transporters (e.g., CHO, HEK293), include probenecid in the dye loading buffer to prevent dye leakage.[5] |
| Compound-related Fluorescence | Test this compound in the absence of cells and dye to check for intrinsic fluorescence at the assay wavelengths. |
| Instrument Settings | Optimize the baseline fluorescence reading on the FLIPR instrument to be within the recommended range for the specific model. |
Experimental Protocol: FLIPR-Based Calcium Flux Assay for this compound Antagonism
This protocol is for determining the functional potency of this compound in inhibiting agonist-induced calcium influx in cells expressing the TRPV1 receptor.
Materials:
-
Cell Line: A stable cell line expressing the human TRPV1 receptor (e.g., HEK293-hTRPV1 or CHO-hTRPV1).
-
Culture Medium: Appropriate for the chosen cell line.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.
-
Calcium Assay Kit: E.g., FLIPR Calcium 6 Assay Kit.
-
Test Compound: this compound.
-
TRPV1 Agonist: Capsaicin.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Probenecid (if required).
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into the assay plate at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol, adding probenecid if necessary.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
-
FLIPR Measurement:
-
Place the cell plate and a plate containing the capsaicin solution into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the capsaicin solution (to a final concentration that elicits ~80% of the maximal response, EC80) to the wells.
-
Continue to record the fluorescence intensity for 1-2 minutes to capture the calcium response.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the capsaicin-induced calcium response by this compound at each concentration.
-
Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Experimental workflow for this compound characterization.
Caption: TRPV1 signaling and this compound inhibition point.
References
JYL 1421 stability under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of JYL 1421 under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1] Stock solutions in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to one month.[1][2] It is highly recommended to use freshly prepared solutions for in vivo experiments on the same day.[2]
Q2: How should I dissolve this compound?
A2: this compound is soluble in DMSO, with a solubility of 10 mM.[1] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[2] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Q3: What is the known stability of this compound in aqueous solutions?
A3: While specific data on the aqueous stability of this compound under different pH and temperature conditions is limited in the provided search results, it is recommended to prepare aqueous working solutions fresh for each experiment to ensure optimal activity.[2] For in vivo experiments, it is advised to use the working solution on the same day it is prepared.[2]
Q4: Can this compound be used in both in vitro and in vivo experiments?
A4: Yes, this compound has been successfully used in a variety of both in vitro and in vivo experimental models. In vitro applications include calcium influx assays in cultured cells and neuropeptide release assays from isolated tissues.[3][4] In vivo studies in rats have demonstrated its ability to inhibit capsaicin-induced physiological responses.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in working solution | Low solubility in the chosen solvent system. | Increase the proportion of organic solvent (e.g., DMSO, PEG300) in your vehicle.[2] Gentle heating or sonication may also help redissolve the compound.[2] Always prepare fresh solutions before each experiment. |
| Inconsistent or lower than expected activity | Degradation of the compound due to improper storage. | Ensure the compound and its stock solutions are stored at the recommended temperatures (-20°C or -80°C) and used within the specified timeframe.[1][2] Avoid repeated freeze-thaw cycles. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Consider including a small amount of a non-ionic surfactant like Tween-80 in your buffers. | |
| Unexpected off-target effects | High concentration of the compound. | Perform a dose-response curve to determine the optimal concentration for your specific experiment. This compound has an IC50 of 8 nM for the TRPV1 receptor.[2][6] |
| Vehicle effects. | Always run a vehicle-only control group in your experiments to account for any effects of the solvent. |
Quantitative Data Summary
In Vitro Potency of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 | 8 nM | Rat | Capsaicin-evoked Ca2+ accumulation | [2][5] |
| Ki | 53.5 nM | Rat | [3H]resiniferatoxin binding | [1][4] |
| EC50 | 9.2 nM | Rat | Capsaicin-induced calcium uptake | [1] |
In Vivo Efficacy of this compound
| Effect | Dose | Species | Model | Reference |
| Inhibition of capsaicin-induced hypotension | 0.4 and 1.6 mg/kg (i.v.) | Rat | Blood pressure measurement | [2][5] |
| Reduction of capsaicin-induced eye wiping | ID50 = 4.6 mg/kg (i.p.) | Rat | Eye wiping test | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Studies
A recommended protocol for preparing a suspended solution of this compound for oral or intraperitoneal injection is as follows:[2]
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. This will yield a suspended solution of ≥ 2.5 mg/mL.
Visualizations
Caption: Mechanism of action of this compound as a TRPV1 antagonist.
Caption: General experimental workflow for using this compound.
References
- 1. JYL-1421 |CAS:401907-26-4 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity antagonists of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. amsbio.com [amsbio.com]
Validation & Comparative
JYL 1421 vs. Capsazepine: A Comparative Analysis of Potency and Selectivity as TRPV1 Antagonists
In the landscape of transient receptor potential vanilloid 1 (TRPV1) channel modulation, both JYL 1421 and capsazepine have emerged as significant research tools. This guide provides a detailed, data-driven comparison of their potency and selectivity, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate antagonist for their experimental needs.
At a Glance: Key Differences
This compound stands out as a more potent and selective antagonist of the TRPV1 receptor compared to the first-generation compound, capsazepine.[1] While both compounds competitively inhibit the activation of TRPV1 by capsaicin, this compound exhibits significantly higher affinity and efficacy in various preclinical models.[1][2] Conversely, capsazepine is known for its pleiotropic effects, interacting with a range of other cellular targets, which can complicate the interpretation of experimental results.[3][4]
Potency at the TRPV1 Receptor
The potency of this compound and capsazepine has been quantified in several in vitro studies. This compound consistently demonstrates lower IC50 and EC50 values, indicating that a lower concentration is required to achieve a comparable level of TRPV1 inhibition to capsazepine.
| Compound | Assay | Cell Line/Tissue | Agonist | Potency Value | Reference |
| This compound | [3H]resiniferatoxin binding | rVR1 in CHO cells | Resiniferatoxin | Ki: 53.5 ± 6.5 nM | [2] |
| Capsaicin-induced Ca2+ uptake | rVR1 in CHO cells | Capsaicin | EC50: 9.2 ± 1.6 nM | [2] | |
| Capsazepine | Capsaicin-induced Ca2+ uptake | TRPV1 in CHO cells | Capsaicin | IC50: 562 nM | [5][6][7] |
| Capsaicin-induced Ca2+ uptake | TRPV1 in CHO cells | Capsaicin | IC50: 0.42 µM | [5] | |
| Capsaicin-induced Ca2+ influx | Human odontoblast-like cells | Capsaicin | IC50: 20.95 µM | [8] | |
| Capsaicin-evoked response | Mouse TRPV1 | Capsaicin | IC50: 1426 ± 316 nM | [9] |
Selectivity Profile
A critical differentiator between these two antagonists is their selectivity. This compound is characterized as a more selective TRPV1 antagonist.[1] In contrast, capsazepine exhibits a broader pharmacological profile, with documented off-target activities that can influence experimental outcomes.
This compound:
-
Primary Target: High affinity for the TRPV1 receptor.
-
Off-Target Effects: Studies suggest this compound has minimal effects on other targets, contributing to its designation as a more selective TRPV1 antagonist.[2]
Capsazepine:
-
Primary Target: TRPV1 receptor.
-
Off-Target Effects:
-
TRP Channels: Antagonizes TRPA1 and TRPM8 channels.[4]
-
Ion Channels: Blocks voltage-activated calcium channels and nicotinic acetylcholine receptors.[4][10][11]
-
Signaling Pathways: Modulates the JAK/STAT3 and NF-κB signaling pathways, impacting processes like cell proliferation, apoptosis, and inflammation independent of TRPV1 antagonism.[3][4][12][13][14][15]
-
In Vitro and In Vivo Efficacy Comparison
Consistent with its higher potency, this compound demonstrates superior efficacy in both in vitro and in vivo models of TRPV1 activity.
In Vitro:
-
Neuropeptide Release: In isolated rat tracheae, this compound (0.1-2 µM) concentration-dependently inhibited capsaicin-evoked release of substance P, calcitonin gene-related peptide (CGRP), and somatostatin. Capsazepine showed similar effects at the same concentration range but was noted to also diminish electrically evoked peptide release, suggesting a less selective action.[1]
-
Calcium Accumulation: In cultured trigeminal ganglion cells, this compound concentration-dependently decreased capsaicin-induced Ca2+ accumulation and was found to be much more effective than capsazepine in this assay.[1]
In Vivo (Rat Models):
-
Capsaicin-Induced Hypothermia: A 2 mg/kg intraperitoneal dose of this compound inhibited capsaicin-induced hypothermia, whereas capsazepine at the same dose was ineffective.[1]
-
Nociceptive Behaviors: this compound (2 mg/kg, i.p.) significantly inhibited capsaicin-induced eye wiping movements. Capsazepine did not show this effect at the same dose.[1]
-
Cardiovascular Effects: this compound (2 mg/kg, i.p.) effectively inhibited capsaicin-induced reflex hypotension, a response not observed with capsazepine at the same dosage.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams are provided.
Caption: TRPV1 signaling pathway and points of antagonism.
Caption: Off-target signaling pathways modulated by capsazepine.
Caption: General experimental workflow for comparing TRPV1 antagonists.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for key experiments comparing this compound and capsazepine.
In Vitro Capsaicin-Induced Calcium Influx Assay
-
Objective: To determine the potency of antagonists in inhibiting capsaicin-induced calcium influx in cells expressing the TRPV1 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or primary cultures of dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons stably or transiently expressing the rat or human TRPV1 receptor are cultured under standard conditions.
-
Calcium Indicator Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer solution.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound or capsazepine for a defined period.
-
Stimulation and Measurement: A fixed concentration of capsaicin is added to the cells, and the change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a microplate reader or fluorescence microscopy.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as a percentage of the response to capsaicin alone. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro Neuropeptide Release Assay
-
Objective: To assess the ability of antagonists to inhibit capsaicin-induced release of pro-inflammatory neuropeptides from sensory nerve endings.
-
Tissue Preparation: Isolated tracheae from rats are dissected and placed in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2.
-
Experimental Setup: The tissue is incubated with the test antagonist (this compound or capsazepine) at various concentrations.
-
Stimulation: The tissue is stimulated with capsaicin to induce neuropeptide release. In some experiments, electrical field stimulation is used as a control for non-TRPV1 mediated release.
-
Quantification: The amount of released neuropeptides (e.g., CGRP, Substance P) in the bathing solution is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of the antagonist is expressed as a percentage of the capsaicin-induced release in the absence of the antagonist.
In Vivo Capsaicin-Induced Hypothermia in Rats
-
Objective: To evaluate the in vivo efficacy of antagonists in blocking the systemic effects of TRPV1 activation.
-
Animals: Male Wistar or Sprague-Dawley rats are used. Core body temperature is monitored continuously using a rectal probe or telemetry.
-
Drug Administration: this compound or capsazepine is administered, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.
-
Capsaicin Challenge: After a predetermined time following antagonist administration, a subcutaneous or intraperitoneal injection of capsaicin is given to induce a hypothermic response.
-
Data Collection: Body temperature is recorded at regular intervals before and after drug and capsaicin administration.
-
Data Analysis: The change in body temperature from baseline is calculated for each treatment group. The ability of the antagonist to prevent or attenuate the capsaicin-induced drop in body temperature is determined.
Conclusion
The available experimental data unequivocally demonstrates that this compound is a more potent and selective TRPV1 antagonist than capsazepine. Its higher affinity for the TRPV1 receptor and superior efficacy in both in vitro and in vivo models, coupled with a cleaner selectivity profile, make it a more suitable tool for studies where specific antagonism of the TRPV1 channel is critical. While capsazepine remains a historically important compound for TRPV1 research, its off-target effects necessitate careful consideration and appropriate control experiments to ensure that observed effects are indeed mediated by TRPV1 inhibition. For researchers seeking to dissect the specific roles of the TRPV1 channel in physiological and pathophysiological processes, this compound offers a more precise and reliable pharmacological tool.
References
- 1. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High affinity antagonists of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 7. Capsazepine | TRPV1 channel antagonist | Hello Bio [hellobio.com]
- 8. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capsaicin-Induced Changes in LTP in the Lateral Amygdala Are Mediated by TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capsazepine block of voltage-activated calcium channels in adult rat dorsal root ganglion neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capsazepine, a vanilloid receptor antagonist, inhibits nicotinic acetylcholine receptors in rat trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capsazepine inhibits JAK/STAT3 signaling, tumor growth, and cell survival in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capsaicin regulates the NF-κB pathway in salivary gland inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capsazepine, a TRPV1 antagonist, sensitizes colorectal cancer cells to apoptosis by TRAIL through ROSg–JNK–CHOP-mediated upregulation of death receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Capsazepine inhibits JAK/STAT3 signaling, tumor growth, and cell survival in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JYL 1421 and Other TRPV1 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist JYL 1421 with other key modulators of the TRPV1 channel. The following sections detail the comparative pharmacology, experimental protocols, and relevant signaling pathways to inform preclinical research and development.
The TRPV1 channel, a non-selective cation channel primarily expressed in nociceptive sensory neurons, is a critical integrator of pain and temperature sensation. Its activation by various stimuli, including capsaicin, heat, and protons (low pH), leads to the influx of calcium and sodium ions, triggering pain signals. Consequently, the development of TRPV1 antagonists is a promising avenue for novel analgesic therapies. This guide focuses on this compound, a potent TRPV1 antagonist, and compares its performance against other well-characterized antagonists such as AMG 517, BCTC, capsazepine, JNJ-17203212, SB-705498, and A-425619.
Comparative Efficacy of TRPV1 Antagonists
The following tables summarize the in vitro and in vivo efficacy of this compound and other selected TRPV1 antagonists. The data is compiled from various preclinical studies to provide a comparative overview of their potency and functional effects.
Table 1: In Vitro Potency of TRPV1 Antagonists
| Compound | Target | Assay | Species | IC50 / Ki | Citation(s) |
| This compound | rTRPV1 | Capsaicin-induced Ca2+ uptake | Rat | 9.2 ± 1.6 nM (EC50) | [1] |
| rTRPV1 | [3H]resiniferatoxin binding | Rat | 53.5 ± 6.5 nM (Ki) | [1] | |
| hTRPV1 | Capsaicin-induced activation | Human | 8 nM | [2] | |
| AMG 517 | hTRPV1 | Capsaicin-induced Ca2+ influx | Human | 0.76 nM | [3][4] |
| hTRPV1 | Acid (pH 5.0)-induced Ca2+ influx | Human | 0.62 nM | [3][4] | |
| hTRPV1 | Heat (45°C)-induced Ca2+ influx | Human | 1.3 nM | [3][4] | |
| rTRPV1 | Capsaicin-induced activation in DRG neurons | Rat | 0.68 nM | [5] | |
| BCTC | rTRPV1 | Acid-induced activation | Rat | 6.0 nM | [6] |
| rTRPV1 | Capsaicin-induced activation | Rat | 35 nM | [6] | |
| rTRPV1 | Capsaicin-induced CGRP release | Rat | 37.0 nM | [7] | |
| rTRPV1 | Capsaicin-induced Substance P release | Rat | 36.0 nM | [7] | |
| Capsazepine | rTRPV1 | Capsaicin-induced currents in DRG neurons | Rat | ~0.4 µM | |
| hTRPV1 | Not specified | Human | 562 nM | [8] | |
| JNJ-17203212 | hTRPV1 | Not specified | Human | 65 nM | [9] |
| rTRPV1 | Not specified | Rat | 102 nM | [9] | |
| gpTRPV1 | Capsaicin-induced activation | Guinea Pig | 58 nM | [10] | |
| gpTRPV1 | pH decrease-induced activation | Guinea Pig | 470 nM | [10] | |
| SB-705498 | hTRPV1 | Capsaicin-mediated activation | Human | pKi = 7.6 | [11] |
| hTRPV1 | Capsaicin-induced activation | Human | 3 nM | [12] | |
| hTRPV1 | Acid (pH 5.3)-induced activation | Human | IC50 not specified | [11] | |
| hTRPV1 | Heat (50°C)-mediated activation | Human | 6 nM | [12] | |
| A-425619 | hTRPV1/rTRPV1 | Not specified | Human/Rat | 3-9 nM | |
| rTRPV1 | Capsaicin-induced Ca2+ influx in DRG | Rat | 78 nM | [1] | |
| rTRPV1 | NADA-induced Ca2+ influx in DRG | Rat | 36 nM | [1][13] |
Table 2: In Vivo Efficacy of TRPV1 Antagonists
| Compound | Model | Species | Effect | Citation(s) |
| This compound | Capsaicin-induced hypothermia | Rat | Inhibition at 2 mg/kg i.p. | |
| Capsaicin-induced eye wiping | Rat | ID50 = 4.6 mg/kg i.p. | [2] | |
| TNBS-induced colonic inflammation | Rat | Effective pre- and post-treatment | [14] | |
| AMG 517 | Capsaicin-induced flinching | Rat | ED50 = 0.33 mg/kg p.o. | [5] |
| CFA-induced thermal hyperalgesia | Rat | MED = 0.83 mg/kg p.o. | [5] | |
| Sciatic nerve injury | Rat | Promotes axonal regeneration | [3][15] | |
| BCTC | Inflammatory and neuropathic pain | Rat | Analgesic activity | [16] |
| Capsazepine | Inflammatory and neuropathic pain | Guinea Pig | More effective than in rats/mice | [17] |
| JNJ-17203212 | Bone cancer pain | Mouse | Attenuated spontaneous and palpitation-induced flinching at 30 mg/kg | [10] |
| Citric acid/capsaicin-induced cough | Guinea Pig | Reduced cough at 20 mg/kg | [10] | |
| SB-705498 | Capsaicin-induced secondary hyperalgesia | Rat | Reversal of allodynia at 10 and 30 mg/kg p.o. | [12] |
| UVB-evoked inflammation | Human | Increased heat pain tolerance | [18] | |
| A-425619 | CFA-induced inflammatory pain | Rat | ED50 = 40 µmol/kg p.o. | [5] |
| Postoperative pain | Rat | Maintained efficacy after 5 days of p.o. dosing | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Assays
1. Capsaicin-Induced Calcium Influx Assay
-
Objective: To measure the ability of a compound to inhibit capsaicin-induced increases in intracellular calcium in cells expressing TRPV1.
-
Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the human or rat TRPV1 gene are cultured in appropriate media. For experiments, cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1-2 hours at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of the test antagonist (e.g., this compound) or vehicle for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Measurement: A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR). Capsaicin is then added to the wells to a final concentration that elicits a submaximal response (e.g., EC80). The change in fluorescence intensity, indicative of intracellular calcium concentration, is measured over time.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction of the capsaicin-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
2. Neuropeptide Release Assay
-
Objective: To assess the effect of TRPV1 antagonists on the release of pro-inflammatory neuropeptides (e.g., Calcitonin Gene-Related Peptide [CGRP], Substance P) from isolated tissues or cultured sensory neurons.
-
Tissue/Cell Preparation: Tissues rich in sensory nerve endings, such as the trachea or skin, are dissected from rodents and placed in an organ bath containing physiological saline solution. Alternatively, dorsal root ganglion (DRG) neurons can be cultured.
-
Experimental Procedure: The tissue or cells are pre-incubated with the test antagonist or vehicle. The release of neuropeptides is stimulated by the addition of capsaicin. In some protocols, electrical field stimulation is used as a non-specific neuronal activation control.
-
Sample Collection and Analysis: The supernatant is collected at various time points and the concentration of released neuropeptides is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
Data Analysis: The amount of neuropeptide released in the presence of the antagonist is compared to the vehicle control to determine the percentage of inhibition.
In Vivo Models
1. Capsaicin-Induced Wiping Test
-
Objective: To evaluate the analgesic efficacy of a TRPV1 antagonist against capsaicin-induced acute pain behavior.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure: Animals are pre-treated with the test antagonist or vehicle via a systemic route (e.g., intraperitoneal, oral). After a specified pre-treatment time, a drop of capsaicin solution (e.g., 0.01-0.1% in a suitable vehicle) is instilled into one eye of the animal. The number of wiping movements with the ipsilateral forepaw towards the eye is counted for a defined period (e.g., 5 minutes).
-
Data Analysis: The total number of wipes in the antagonist-treated group is compared to the vehicle-treated group. The dose that produces a 50% reduction in wiping behavior (ID50) can be calculated.
2. Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia
-
Objective: To assess the ability of a TRPV1 antagonist to reverse inflammatory pain-induced heat hypersensitivity.
-
Animals: Rats or mice are used.
-
Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of one hind paw induces a localized and persistent inflammation.
-
Assessment of Thermal Hyperalgesia: At a time point when inflammation is well-established (e.g., 24 hours post-CFA), the paw withdrawal latency to a noxious heat stimulus is measured using a plantar test apparatus (Hargreaves' test). A radiant heat source is focused on the plantar surface of the inflamed paw, and the time taken for the animal to withdraw its paw is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration and Testing: The test antagonist or vehicle is administered, and the paw withdrawal latency is measured at various time points after drug administration to determine the onset and duration of the anti-hyperalgesic effect.
-
Data Analysis: The change in paw withdrawal latency from the pre-drug baseline is calculated for both the antagonist and vehicle groups. A significant increase in withdrawal latency in the antagonist-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of TRPV1 antagonists and the general workflow for their evaluation, the following diagrams are provided.
References
- 1. Characterization of A-425619 at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of TRPV1 by AMG-517 after nerve injury promotes peripheral axonal regeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFA-treated mice induce hyperalgesia in healthy mice via an olfactory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BCTC - Focus Biomolecules [mayflowerbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 9. JNJ-17203212 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Attenuation of TRPV1 by AMG-517 after nerve injury promotes peripheral axonal regeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Analogues of BCTC Incorporating a Pyrrolidinyl Linker and Biological Evaluation as Transient Receptor Potential Vanilloid 1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
- 18. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
JYL 1421: A Comparative Analysis of Efficacy Against Non-TRPV1 Analgesics in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of JYL 1421, a selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, against a panel of commonly used non-TRPV1 analgesics. While direct head-to-head comparative studies are limited, this document synthesizes available preclinical data to offer insights into their relative mechanisms and potential analgesic efficacy in various pain models.
Executive Summary
This compound represents a targeted approach to analgesia by specifically blocking the TRPV1 receptor, a key integrator of noxious stimuli. This contrasts with the broader mechanisms of traditional non-TRPV1 analgesics such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and other centrally acting agents. This guide presents available quantitative data for non-TRPV1 analgesics in standardized preclinical pain models and discusses the qualitative evidence for this compound's efficacy, highlighting the need for future direct comparative studies.
Mechanism of Action
This compound: A Selective TRPV1 Antagonist
This compound (also known as SC0030) is a potent and selective antagonist of the TRPV1 receptor, also known as the capsaicin receptor.[1] The TRPV1 receptor is a non-selective cation channel predominantly expressed on primary afferent sensory neurons. It is activated by a variety of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin. Activation of TRPV1 leads to the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), contributing to the sensation of pain and neurogenic inflammation. By blocking this receptor, this compound inhibits the signaling cascade at an early stage of the pain pathway.
Figure 1: Mechanism of action of this compound as a TRPV1 antagonist.
Non-TRPV1 Analgesics: Diverse Mechanisms
Non-TRPV1 analgesics encompass a wide range of drugs with distinct mechanisms of action:
-
Ibuprofen (NSAID): A non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX, ibuprofen blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Celecoxib (NSAID): A selective COX-2 inhibitor. It preferentially blocks the COX-2 enzyme, which is upregulated during inflammation, thereby reducing prostaglandin synthesis with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
-
Acetaminophen: The exact mechanism is not fully elucidated but is thought to involve central COX inhibition, interaction with the endocannabinoid system, and modulation of serotonergic pathways.
-
Tramadol: A centrally-acting analgesic with a dual mechanism. It is a weak mu-opioid receptor agonist and also inhibits the reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways.
References
Validating TRPV1 as a Therapeutic Target: A Comparative Guide to JYL 1421
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a critical player in pain perception, neurogenic inflammation, and temperature regulation. Its role in various pathological conditions has made it a compelling target for the development of novel analgesic and anti-inflammatory drugs. This guide provides an objective comparison of JYL 1421, a potent and selective TRPV1 antagonist, with other alternatives, supported by experimental data and detailed protocols to aid researchers in validating TRPV1 as a therapeutic target.
This compound: A Potent Antagonist for TRPV1 Validation
This compound (also known as SC0030) is a competitive antagonist of the TRPV1 receptor.[1] It has demonstrated higher potency and selectivity compared to the first-generation antagonist, capsazepine, making it a valuable tool for elucidating the physiological and pathological roles of TRPV1.[2]
Comparative Performance Data
To objectively assess the efficacy of this compound in blocking TRPV1 activation, its performance has been compared with the well-established TRPV1 antagonist, capsazepine. The following tables summarize key quantitative data from various in vitro and in vivo studies.
| Compound | Assay | Species | Potency (IC50/Ki) | Reference |
| This compound | Capsaicin-induced Calcium Uptake | Rat | 9.2 nM (IC50) | [3] |
| [3H]Resiniferatoxin Binding | Rat | 53.5 nM (Ki) | [3] | |
| Capsazepine | Capsaicin-induced Calcium Uptake | Rat | 562 nM (IC50) | [4] |
| Vanilloid Receptor Binding | Rat | 3.2 µM (Ki) |
Table 1: In Vitro Potency of this compound and Capsazepine This table highlights the significantly greater potency of this compound in inhibiting TRPV1 activation compared to capsazepine in rat models.
| Experiment | Species | This compound (Concentration/Dose) | Capsazepine (Concentration/Dose) | Outcome | Reference |
| Capsaicin-evoked Neuropeptide Release (in vitro) | Rat | 0.1-2 µM | 0.1-2 µM | This compound concentration-dependently inhibited the release of substance P, CGRP, and somatostatin. Capsazepine showed similar inhibition of capsaicin-evoked release. | [2] |
| Capsaicin-induced Ca2+ Accumulation (in vitro) | Rat | Concentration-dependent | Much less effective | This compound demonstrated a more potent inhibition of calcium influx in cultured trigeminal ganglion cells. | [2] |
| Capsaicin-induced Hypothermia (in vivo) | Rat | 2 mg/kg i.p. | 2 mg/kg i.p. | This compound inhibited capsaicin-induced hypothermia, whereas capsazepine did not. | [2] |
| Capsaicin-induced Eye Wiping (in vivo) | Rat | 2 mg/kg i.p. | 2 mg/kg i.p. | This compound inhibited the eye-wiping reflex, while capsazepine was ineffective at the same dose. | [2] |
Table 2: Comparative Efficacy of this compound and Capsazepine in Functional Assays. This table showcases the superior in vivo efficacy and selectivity of this compound in blocking capsaicin-induced physiological responses.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures involved in validating TRPV1 with this compound, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Capsaicin-Induced Neuropeptide Release from Isolated Rat Trachea
This in vitro assay measures the ability of a compound to inhibit the release of neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from sensory nerve endings in response to capsaicin stimulation.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgCl2 1.2, NaHCO3 25, NaH2PO4 1.2, glucose 11.1)
-
Capsaicin solution (in Krebs solution)
-
This compound or other antagonists
-
CGRP and Substance P Enzyme Immunoassay (EIA) kits
Protocol:
-
Humanely euthanize rats and dissect the tracheae.
-
Mount the tracheae in an organ bath system and perfuse with oxygenated Krebs solution at 37°C.
-
Collect baseline perfusate samples for 30 minutes.
-
Pre-incubate the tracheae with the desired concentration of this compound or vehicle for 20 minutes.
-
Stimulate the tracheae with capsaicin (e.g., 100 nM) for a defined period (e.g., 5 minutes) in the continued presence of the antagonist or vehicle.
-
Collect the perfusate during and after stimulation.
-
Measure the concentration of CGRP and Substance P in the collected fractions using commercially available EIA kits.
-
Calculate the percentage inhibition of neuropeptide release by the antagonist compared to the vehicle control.
Intracellular Calcium Imaging in Cultured Trigeminal Ganglion Neurons
This assay assesses the ability of a compound to block the influx of calcium ions through the TRPV1 channel upon activation by capsaicin.
Materials:
-
Primary cultures of rat trigeminal ganglion neurons
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Capsaicin solution
-
This compound or other antagonists
-
Fluorescence microscopy system with ratiometric imaging capabilities
Protocol:
-
Plate trigeminal ganglion neurons on glass coverslips and culture for 24-48 hours.
-
Load the cells with 2-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Pre-incubate the cells with the desired concentration of this compound or vehicle.
-
Apply capsaicin (e.g., 100 nM) to the cells and continuously record the fluorescence ratio (F340/F380).
-
An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.
-
Quantify the inhibitory effect of the antagonist by comparing the peak fluorescence ratio in the presence and absence of the compound.
Capsaicin-Induced Eye Wiping Test in Rats
This in vivo behavioral model assesses the nociceptive response to a chemical irritant and the analgesic efficacy of a test compound.[5]
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Capsaicin solution (e.g., 0.01-0.1% in saline or a suitable vehicle)
-
This compound or other antagonists
-
Administration vehicle (e.g., saline, DMSO)
Protocol:
-
Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle to the rats and allow for a pre-treatment period (e.g., 30-60 minutes).
-
Gently restrain the rat and instill a small volume (e.g., 5-10 µL) of capsaicin solution onto the corneal surface of one eye.
-
Immediately after instillation, place the rat in an observation chamber.
-
Record the number of eye wipes with the ipsilateral forepaw over a defined period (e.g., the first 30-60 seconds).
-
A reduction in the number of eye wipes in the antagonist-treated group compared to the vehicle group indicates an analgesic effect.
Conclusion
This compound stands out as a potent and selective TRPV1 antagonist, offering significant advantages over older compounds like capsazepine for the validation of TRPV1 as a therapeutic target. Its robust performance in both in vitro and in vivo models, as detailed in this guide, provides researchers with a reliable tool to investigate the intricate roles of TRPV1 in health and disease. The provided experimental protocols serve as a foundation for designing and executing rigorous studies to further explore the therapeutic potential of targeting the TRPV1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High affinity antagonists of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRPV1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
JYL 1421: A Comparative Analysis of Cross-reactivity with TRP Channels
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comparative analysis of JYL 1421, a potent TRPV1 antagonist, and its potential cross-reactivity with other members of the Transient Receptor Potential (TRP) channel family.
This compound has been identified as a highly potent and selective antagonist of the TRPV1 receptor, also known as the capsaicin receptor.[1] Its efficacy in blocking capsaicin-induced responses has been demonstrated to be significantly greater than that of the reference compound, capsazepine, in various in vitro and in vivo models.[1] While comprehensive screening data against a full panel of TRP channels is not extensively available in the public domain, this guide synthesizes the known information and presents a framework for evaluating its selectivity, including hypothetical data for illustrative purposes.
Comparative Selectivity Profile of this compound
The following table summarizes the known activity of this compound on TRPV1 and presents a hypothetical cross-reactivity profile against other key TRP channels. This data is intended to serve as a template for analysis, and it is recommended that researchers independently verify the activity of this compound against their specific targets of interest.
| TRP Channel | Agonist Used in Assay | This compound Activity (IC50 or % Inhibition @ 1µM) | Reference Compound Activity (Capsazepine) |
| TRPV1 | Capsaicin | 8 nM (IC50) [1] | >100 nM (IC50)[1] |
| TRPA1 | AITC (Mustard Oil) | > 10 µM (Hypothetical) | Weakly active/Variable |
| TRPM8 | Menthol | > 10 µM (Hypothetical) | Can potentiate |
| TRPV2 | Probenecid | > 10 µM (Hypothetical) | Inactive |
| TRPV3 | 2-APB | > 10 µM (Hypothetical) | Inactive |
| TRPV4 | GSK1016790A | > 10 µM (Hypothetical) | Inactive |
Experimental Protocols
To assess the cross-reactivity of this compound against various TRP channels, standardized in vitro functional assays are employed. The following protocols outline the general methodologies used to generate the type of data presented in the table above.
Cell Culture and Transfection
HEK293 or CHO cells are cultured in standard media and transiently transfected with plasmids encoding the specific human TRP channel of interest (e.g., hTRPV1, hTRPA1, hTRPM8, etc.). Reporter genes, such as GFP, are often co-transfected to identify successfully transfected cells.
Calcium Imaging Assay
-
Cell Plating: Transfected cells are plated onto 96-well black-walled, clear-bottom plates and grown to confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Compound Incubation: The dye is washed out, and cells are incubated with varying concentrations of this compound or the reference compound for a predetermined period.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader, and baseline fluorescence is recorded. A specific agonist for the TRP channel being tested is then added to stimulate channel opening and subsequent calcium influx.
-
Data Analysis: The change in fluorescence intensity upon agonist addition is measured. The inhibitory effect of this compound is calculated as a percentage of the control response (agonist alone). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology (Patch-Clamp)
-
Cell Preparation: Transfected cells are identified for whole-cell patch-clamp recording.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Compound Application: The cell is perfused with a solution containing the specific TRP channel agonist to elicit an inward current. Subsequently, the cell is perfused with a solution containing both the agonist and this compound to determine its blocking effect on the ion current.
-
Data Analysis: The reduction in the agonist-induced current by this compound is quantified to determine the percentage of inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of TRPV1 activation and a typical experimental workflow for assessing the cross-reactivity of a compound like this compound.
References
JYL 1421 in TRPV1 Receptor Studies: A Comparative Guide for Researchers
JYL 1421 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways. This guide provides a comprehensive comparison of this compound with other common controls used in TRPV1 research, supported by experimental data and detailed protocols. While sometimes mistakenly sought as a negative control, this compound is a highly active pharmacological tool for inhibiting TRPV1 function. True negative controls in these studies typically involve the use of a vehicle or an inactive analogue.
Understanding the Role of Controls in TRPV1 Studies
In the context of TRPV1 research, it is crucial to differentiate between antagonists and negative controls.
-
TRPV1 Antagonists , such as this compound and capsazepine, are molecules that bind to the TRPV1 receptor and block its activation by agonists like capsaicin, heat, or protons.[1][2] They are used to probe the physiological and pathological roles of TRPV1.
-
Positive Controls are agonists that activate the TRPV1 receptor, inducing a measurable response. Capsaicin, the pungent compound in chili peppers, is the most common positive control.[3]
-
Negative Controls are essential for establishing a baseline and ensuring that the observed effects are due to the specific action of the test compound. In TRPV1 studies, the vehicle (the solvent used to dissolve the compound) is the most appropriate negative control.[4] In genetic studies, a scrambled siRNA can be used as a negative control for siRNA-mediated knockdown experiments.[5]
Comparative Efficacy of this compound
This compound has been shown to be a more potent and selective TRPV1 antagonist than the commonly used reference compound, capsazepine.[1]
| Compound | Target | Mechanism of Action | IC₅₀ / EC₅₀ | Key Findings |
| This compound | TRPV1 Receptor | Competitive Antagonist | 8 nM (IC₅₀ for capsaicin-evoked Ca²⁺ influx)[6] | More potent and selective than capsazepine. Effectively blocks TRPV1 activation by capsaicin, heat, and protons.[1][2] |
| Capsaicin | TRPV1 Receptor | Agonist | - | Activates TRPV1, leading to cation influx, depolarization, and the sensation of pain and heat.[3] |
| Capsazepine | TRPV1 Receptor | Competitive Antagonist | ~0.5 µM (IC₅₀) | A widely used TRPV1 antagonist, but less potent and selective compared to this compound.[1] |
| Vehicle | - | Inactive Control | - | Used to establish a baseline and control for any effects of the solvent.[4] |
Experimental Protocols
In Vitro Calcium Imaging Assay
This assay measures the ability of an antagonist to inhibit capsaicin-induced calcium influx in cultured cells expressing the TRPV1 receptor.
Methodology:
-
Cell Culture: Culture trigeminal ganglion cells or a cell line stably expressing TRPV1 (e.g., HEK293-TRPV1).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: Pre-incubate the cells with varying concentrations of this compound, capsazepine, or vehicle for a specified period (e.g., 5 minutes).[6]
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of capsaicin (e.g., 330 nM).[6]
-
Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence microscope or plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for the antagonists.
In Vivo Model of Capsaicin-Induced Nociception
This experiment assesses the ability of a TRPV1 antagonist to block pain-related behaviors induced by capsaicin in animal models.
Methodology:
-
Animal Model: Use male Wistar rats (180-220 g).[6]
-
Compound Administration: Administer this compound, capsazepine, or vehicle intraperitoneally (i.p.) 20 minutes before capsaicin administration.[6]
-
Nociceptive Stimulus: Instill a drop of capsaicin solution (e.g., 10 µg/mL in 50 µL) into the eye of the rat.[6]
-
Behavioral Observation: Count the number of eye-wiping movements during a 60-second period following capsaicin instillation.[6]
-
Data Analysis: Compare the number of wiping movements between the different treatment groups.
Signaling Pathways
The activation of TRPV1 by capsaicin leads to the opening of the ion channel, resulting in an influx of cations (primarily Ca²⁺ and Na⁺). This depolarizes the neuron and initiates a signaling cascade that is transmitted to the central nervous system and perceived as pain. This compound competitively binds to the TRPV1 receptor, preventing capsaicin from binding and activating the channel.
Conclusion
This compound is a valuable research tool for investigating the role of the TRPV1 receptor in various physiological and pathological processes. Its high potency and selectivity make it a superior antagonist compared to older compounds like capsazepine. When designing experiments, it is critical to use appropriate controls, with the vehicle serving as the negative control and capsaicin as the positive control, to ensure the validity of the findings. Understanding the distinct roles of antagonists and controls is fundamental to rigorous scientific inquiry in the field of TRPV1 pharmacology.
References
- 1. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High affinity antagonists of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1 - Wikipedia [en.wikipedia.org]
- 4. The Role of TRPV1 in Mechanical and Chemical Visceral Hyperalgesia Following Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 channels and the progesterone receptor Sig-1R interact to regulate pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison of TRPV1 Antagonists: JYL 1421 vs. AMG 9810
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent TRPV1 receptor antagonists, JYL 1421 and AMG 9810. The information is intended to assist researchers and drug development professionals in evaluating these compounds for their specific research applications.
Overview and Mechanism of Action
Both this compound (also known as SC 0030) and AMG 9810 are selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The TRPV1 receptor is a non-selective cation channel predominantly expressed on sensory neurons and is a key integrator of noxious stimuli, including heat, protons (low pH), and chemical ligands like capsaicin, the pungent component of chili peppers. By blocking the activation of TRPV1, these antagonists aim to mitigate pain and inflammation.
This compound is a thiourea derivative, while AMG 9810 belongs to the cinnamide class of compounds. Both have been demonstrated to be competitive antagonists at the capsaicin binding site on the TRPV1 receptor.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and AMG 9810 from various in vitro and in vivo studies. It is important to note that the data presented here are compiled from different publications and may not have been generated under identical experimental conditions.
Table 1: In Vitro Potency of this compound and AMG 9810 against TRPV1
| Parameter | This compound | AMG 9810 | Species | Activation Method | Reference |
| IC50 | 8 nM | 24.5 ± 15.7 nM | Human | Capsaicin | [2][3] |
| IC50 | Not Reported | 85.6 ± 39.4 nM | Rat | Capsaicin | [3] |
| IC50 | Not Reported | 92.7 ± 72.8 nM | Human | Protons (pH 5.0) | [4] |
| IC50 | Not Reported | 294 ± 192 nM | Rat | Protons (pH 5.0) | [4] |
| IC50 | Not Reported | 15.8 ± 10.8 nM | Human | Heat (45°C) | [4] |
| IC50 | Not Reported | 21 ± 17 nM | Rat | Heat (45°C) | [4] |
Table 2: In Vivo Effects of this compound and AMG 9810
| In Vivo Model | This compound | AMG 9810 | Species | Effect | Reference |
| Capsaicin-Induced Eye Wiping | Inhibition | Inhibition | Rat | Antinociceptive | [3][5] |
| Inflammatory Pain (CFA-induced) | Not Reported | Reverses thermal and mechanical hyperalgesia | Rat | Analgesic | [4] |
| Capsaicin-Induced Hypothermia | Inhibition (2 mg/kg, i.p.) | Not Reported | Rat | TRPV1 Antagonism | [5] |
| Body Temperature Modulation | Can induce hypothermia at higher doses | Can induce hyperthermia | Rat | On-target side effect |
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway and Antagonist Intervention
The following diagram illustrates the activation of the TRPV1 channel by various stimuli and the mechanism of action of antagonists like this compound and AMG 9810.
Caption: TRPV1 activation by stimuli and inhibition by antagonists.
General Experimental Workflow for TRPV1 Antagonist Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of TRPV1 antagonists.
Caption: Preclinical evaluation workflow for TRPV1 antagonists.
Experimental Protocols
In Vitro: Capsaicin-Induced Calcium Influx Assay
This protocol is a generalized procedure for determining the potency of a TRPV1 antagonist.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against capsaicin-induced calcium influx in cells expressing the TRPV1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing human or rat TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Capsaicin stock solution.
-
Test compound (this compound or AMG 9810) stock solution.
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into 384-well plates at a suitable density and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate the plate at 37°C for 1-2 hours to allow for dye loading into the cells.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of the test compound (or vehicle control) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Capsaicin Challenge: Place the plate in the fluorescent plate reader. Establish a baseline fluorescence reading. Add a fixed concentration of capsaicin (typically the EC80 concentration) to all wells simultaneously using the instrument's liquid handler.
-
Data Acquisition: Immediately after capsaicin addition, measure the fluorescence intensity over time.
-
Data Analysis: Calculate the increase in fluorescence in response to capsaicin for each well. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo: CFA-Induced Inflammatory Pain Model
This protocol is a generalized procedure for assessing the analgesic efficacy of a TRPV1 antagonist in a model of inflammatory pain.
Objective: To evaluate the ability of a test compound to reverse thermal and mechanical hyperalgesia in an animal model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats.
-
Complete Freund's Adjuvant (CFA).
-
Test compound (this compound or AMG 9810) formulated for in vivo administration (e.g., in a vehicle of saline with Tween 80).
-
Plantar test apparatus for assessing thermal hyperalgesia.
-
Electronic von Frey apparatus for assessing mechanical allodynia.
Procedure:
-
Induction of Inflammation: Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw of each rat. This will induce a localized inflammation and subsequent hyperalgesia that develops over 24-48 hours.
-
Baseline Measurements: Before administering the test compound, measure the baseline thermal withdrawal latency and mechanical withdrawal threshold of both the ipsilateral (inflamed) and contralateral (non-inflamed) paws.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Measurements: At various time points after compound administration (e.g., 1, 2, 4, and 6 hours), re-assess the thermal withdrawal latency and mechanical withdrawal threshold of both paws.
-
Data Analysis: Calculate the percentage reversal of hyperalgesia for each treatment group at each time point compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the analgesic effect.
Summary and Conclusion
Both this compound and AMG 9810 are potent and selective TRPV1 antagonists. Based on the available data, this compound appears to be a more potent antagonist of capsaicin-induced activation in vitro. AMG 9810 has been more extensively characterized against multiple modes of TRPV1 activation (capsaicin, heat, and protons). In vivo, both compounds demonstrate efficacy in models of nociception. A key differentiating factor appears to be their effect on body temperature, with reports suggesting AMG 9810 can induce hyperthermia, a known on-target side effect of some TRPV1 antagonists, while this compound has been reported to cause hypothermia at higher doses in rats.
The choice between this compound and AMG 9810 for a specific research application will depend on the desired pharmacological profile, the species being studied, and the specific scientific question being addressed. For studies focused purely on capsaicin-induced TRPV1 activation, this compound may offer higher potency. For broader investigations into polymodal TRPV1 antagonism and its in vivo consequences, AMG 9810 has a more extensive published dataset. Researchers should carefully consider the differing side-effect profiles, particularly concerning thermoregulation, when designing in vivo experiments.
References
- 1. bms.kr [bms.kr]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
Comparative Guide: JYL 1421 Performance in TRPV1 Wild-Type vs. Knockout Models
The transient receptor potential vanilloid 1 (TRPV1) is a critical ion channel involved in nociception and inflammatory pain.[1] As a polymodal sensor, it is activated by various stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin.[2] JYL 1421 is characterized as a selective and potent antagonist of the TRPV1 receptor, making it a valuable tool for investigating the physiological and pathological roles of this channel.[3] Its mechanism involves blocking the channel, thereby preventing the influx of cations that leads to neuronal depolarization and the sensation of pain.
TRPV1 Signaling and Inhibition by this compound
The following diagram illustrates the activation of the TRPV1 channel by noxious stimuli and its subsequent inhibition by the antagonist this compound. Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺, causing depolarization of sensory neurons and the transmission of pain signals. This compound blocks this channel, preventing ion influx and inhibiting the downstream signaling cascade.
Performance of this compound in Wild-Type Models
In wild-type animals (primarily rats), this compound demonstrates significant and selective antagonism of TRPV1-mediated effects both in vitro and in vivo. It effectively blocks responses to capsaicin, a potent TRPV1 agonist.
In Vitro Data Summary
The following table summarizes the quantitative effects of this compound on isolated tissues and cultured cells from wild-type animals.
| Parameter Measured | Preparation | Agonist | This compound Concentration | Observed Effect | Reference |
| Neuropeptide Release (Substance P, CGRP, Somatostatin) | Isolated Rat Tracheae | Capsaicin | 0.1 - 2 µM | Concentration-dependent inhibition | [3] |
| Ca²⁺ Accumulation | Cultured Rat Trigeminal Ganglion Cells | Capsaicin | - | Concentration-dependent decrease | [3] |
In Vivo Data Summary
The following table summarizes the quantitative effects of this compound administered to wild-type animals.
| Model | Species | This compound Dose | Agonist / Condition | Endpoint Measured | Observed Effect | Reference |
| Capsaicin-Induced Responses | Rat | 2 mg/kg i.p. | Capsaicin | Hypothermia, Eye Wiping, Reflex Hypotension | Significant inhibition of all responses | [3] |
| Experimental Colitis | Rat | 10 µmol/kg i.v. | TNBS-induced | Visceromotor Response (VMR), Myeloperoxidase (MPO) Activity | Significant reduction in VMR and MPO activity | [4] |
| Thermoregulation | Dog, Monkey | 30 mg/kg p.o. | Basal | Core Body Temperature | Hyperthermia | [5] |
| Thermoregulation | Rat | 111 mg/kg i.p. | Basal | Core Body Temperature | Hypothermia | [5] |
Expected Performance in TRPV1 Knockout Models
TRPV1 knockout mice have been instrumental in confirming the role of this channel in pain and thermal sensation. These animals typically exhibit:
-
Impaired Heat Sensation: Reduced sensitivity to noxious heat.[6][7]
-
Resistance to Capsaicin: Lack of response to capsaicin-induced pain and hypothermia.[8]
-
Reduced Inflammatory Pain: Attenuation of thermal hyperalgesia in models of inflammation.[7][9]
-
Normal Basal Body Temperature: Most studies report normal core body temperature, though some suggest a minor imbalance in thermoregulation.[6][10]
Given that this compound's mechanism of action is the specific blockade of the TRPV1 channel, its administration to a TRPV1 knockout model is expected to produce no significant pharmacological effect. The absence of the drug's target would render it inert for endpoints mediated by TRPV1. For instance, the hyperthermic effect seen with TRPV1 antagonists in wild-type animals is abolished in TRPV1 knockout mice, confirming the on-target nature of this side effect.[6]
Comparative Performance Summary: Wild-Type vs. Knockout
| Endpoint | Effect of this compound in Wild-Type Model | Predicted Effect of this compound in TRPV1 Knockout Model | Rationale for Prediction |
| Capsaicin-Induced Pain/Behavior | Blocks pain and protective behaviors (e.g., eye wiping).[3] | No effect. | Knockout animals are already insensitive to capsaicin; the drug target is absent. |
| Inflammatory Thermal Hyperalgesia | Reduces heat hypersensitivity.[4] | No additional effect. | Knockout animals already show significantly reduced thermal hyperalgesia. |
| Basal Body Temperature | Causes hyperthermia or hypothermia, depending on the species.[5] | No effect. | The thermoregulatory effects of TRPV1 antagonists are mediated by the TRPV1 channel. |
| Visceral Pain (Colitis Model) | Attenuates visceral hyperalgesia.[4] | No additional effect. | The analgesic effect in this model is dependent on blocking TRPV1 on sensory nerves. |
Experimental Protocols & Workflow
Methodologies in Wild-Type Models
-
In Vitro Neuropeptide Release: Isolated tracheae from Wistar rats were incubated with this compound at varying concentrations (0.1-2 µM) before being stimulated with capsaicin (1 µM). The release of Substance P, CGRP, and somatostatin into the supernatant was measured by radioimmunoassay.[3]
-
In Vitro Calcium Imaging: Cultured trigeminal ganglion cells from rats were loaded with a calcium-sensitive dye. This compound was applied before stimulation with capsaicin, and the change in intracellular calcium concentration was measured via fluorescence microscopy.[3]
-
In Vivo Capsaicin-Induced Behaviors: Male Wistar rats were administered this compound (2 mg/kg, i.p.). Subsequently, capsaicin was used to induce specific behaviors: hypothermia (measured via rectal probe), eye-wiping (topical application to the eye), and reflex hypotension (intravenous administration). The ability of this compound to inhibit these responses was quantified.[3]
-
Experimental Colitis Model: Colitis was induced in Sprague-Dawley rats using trinitrobenzenesulfonic acid (TNBS). This compound (10 µmol/kg, i.v.) was administered daily. Visceral sensitivity was assessed by measuring the visceromotor response (abdominal muscle contractions) to colorectal distension. Colonic inflammation was quantified by myeloperoxidase (MPO) activity assays on tissue homogenates.[4]
Hypothetical Experimental Workflow: Comparative Study
The diagram below outlines a logical workflow for a study designed to directly compare the effects of this compound in wild-type and TRPV1 knockout mice, confirming the drug's on-target activity.
References
- 1. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Acute Heat-Evoked Temperature Sensation Is Impaired but Not Abolished in Mice Lacking TRPV1 and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRP Vanilloid 2 Knock-Out Mice Are Susceptible to Perinatal Lethality But Display Normal Thermal and Mechanical Nociception | Journal of Neuroscience [jneurosci.org]
- 8. TRPV1-lineage neurons are required for thermal sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of JYL 1421 in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JYL 1421, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, against other commonly used TRPV1 antagonists. The information presented herein is intended to assist researchers in assessing the specificity of this compound in cell-based assays and selecting the most appropriate tool for their studies.
Executive Summary
This compound is a competitive antagonist of the TRPV1 receptor, demonstrating high potency in blocking its activation by various stimuli, including capsaicin, heat, and protons.[1] In comparative studies, this compound consistently exhibits greater potency and selectivity for TRPV1 over the first-generation antagonist, capsazepine.[2] While comprehensive off-target screening data against a broad panel of receptors and kinases for this compound is not publicly available, existing literature suggests a favorable selectivity profile with minimal activity on other tested targets. This guide summarizes the available quantitative data, provides detailed experimental protocols for key cell-based assays, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Comparative Potency of TRPV1 Antagonists
The following tables summarize the reported potency (IC50/Ki/pKi) of this compound and other well-characterized TRPV1 antagonists. These values were determined in various cell-based and biochemical assays.
Table 1: Potency of this compound at the TRPV1 Receptor
| Ligand | Assay Type | Species | Potency (EC50/Ki) | Reference |
| This compound | [³H]Resiniferatoxin Binding | Rat | 53.5 ± 6.5 nM (Ki) | [1] |
| This compound | Capsaicin-induced Ca²⁺ Uptake | Rat | 9.2 ± 1.6 nM (EC50) | [1] |
Table 2: Comparative Potency of Various TRPV1 Antagonists
| Compound | Assay Type | Species | Potency (IC50/Ki/pKi) | Reference |
| Capsazepine | Capsaicin-induced Ca²⁺ Uptake | CHO cells | 562 nM (IC50) | [1] |
| AMG-9810 | Capsaicin Activation | Human | 24.5 ± 15.7 nM (IC50) | |
| AMG-9810 | Capsaicin Activation | Rat | 85.6 ± 39.4 nM (IC50) | |
| AMG-9810 | Heat Activation | Human | 15.8 ± 10.8 nM (IC50) | |
| AMG-9810 | Heat Activation | Rat | 21 ± 17 nM (IC50) | |
| AMG-9810 | Proton (pH) Activation | Human | 92.7 ± 72.8 nM (IC50) | |
| AMG-9810 | Proton (pH) Activation | Rat | 294 ± 192 nM (IC50) | |
| BCTC | Capsaicin-induced Activation | Rat | 35 nM (IC50) | |
| BCTC | Acid-induced Activation | Rat | 6.0 nM (IC50) | |
| JNJ-17203212 | Capsaicin-induced Activation | Human | 65 nM (IC50) | |
| JNJ-17203212 | Capsaicin-induced Activation | Rat | 102 nM (IC50) | |
| JNJ-17203212 | Radioligand Binding | Human | 7.3 (pKi) | |
| JNJ-17203212 | Radioligand Binding | Rat | 6.5 (pKi) | |
| JNJ-17203212 | Radioligand Binding | Guinea Pig | 7.1 (pKi) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Intracellular Calcium Influx Assay
This assay is a common method to assess the functional antagonism of TRPV1 in a cellular context.
Objective: To measure the ability of a test compound (e.g., this compound) to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a TRPV1 agonist (e.g., capsaicin).
Materials:
-
Cells expressing the TRPV1 receptor (e.g., HEK293 or CHO cells stably transfected with TRPV1).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
96-well or 384-well black-walled, clear-bottom cell culture plates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
TRPV1 agonist (e.g., capsaicin).
-
Test compound (e.g., this compound) and other reference antagonists.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed TRPV1-expressing cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in HBSS.
-
Assay Protocol:
-
Wash the cells with HBSS to remove excess dye.
-
Add the diluted compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the TRPV1 agonist (e.g., capsaicin at its EC₈₀ concentration) to all wells simultaneously using the instrument's liquid handling capabilities.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of the intracellular calcium influx.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay
This biochemical assay directly measures the affinity of a compound for the TRPV1 receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) to the TRPV1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the TRPV1 receptor.
-
Radiolabeled TRPV1 ligand (e.g., [³H]Resiniferatoxin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known unlabeled TRPV1 ligand).
-
Test compound (e.g., this compound) and other reference compounds.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the binding buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the amount of specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Fit the data to a one-site competition binding model to calculate the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
TRPV1 Signaling Pathway
The following diagram illustrates the key signaling events following the activation of the TRPV1 receptor.
References
A Comparative Guide: JYL 1421 Versus Genetic Knockdown of TRPV1 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel using JYL 1421 and genetic knockdown approaches (siRNA/shRNA and knockout). This comparison is supported by experimental data to aid researchers in selecting the most appropriate method for their preclinical studies.
Executive Summary
Both pharmacological antagonism with this compound and genetic knockdown of TRPV1 are powerful tools for investigating the role of this ion channel in various physiological and pathophysiological processes, particularly in pain and inflammation. This compound offers a rapid, reversible, and dose-dependent inhibition of TRPV1, making it suitable for acute studies and mimicking therapeutic interventions. In contrast, genetic knockdown provides a more definitive, long-term reduction of TRPV1 expression, which is invaluable for studying the chronic roles of the channel and for target validation. The choice between these methods depends on the specific research question, the desired duration of TRPV1 inhibition, and the experimental model.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and thus, the data presented here are compiled from different experiments and should be interpreted with consideration of the specific models and methodologies used.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) | Reference(s) |
| Mechanism of Action | Competitive Antagonist | Post-transcriptional gene silencing | |
| IC50 / Efficacy | ~8 nM (inhibition of capsaicin-evoked Ca2+ influx) | Up to ~80% reduction in TRPV1 mRNA/protein expression | |
| Target Specificity | High for TRPV1 | High for TRPV1 mRNA |
Table 2: In Vivo Effects on Nociception
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA/Knockout) | Reference(s) |
| Thermal Hyperalgesia | Significant reduction in inflammatory pain models | Abolished or significantly reduced in inflammatory and neuropathic pain models | |
| Mechanical Allodynia | Attenuation in some inflammatory and neuropathic pain models | Conflicting results; some studies show reduction, others no effect, particularly in knockout models | |
| Capsaicin-Induced Pain | Potent inhibition of wiping movements and hypotensive response | Abolished in knockout mice |
Table 3: In Vivo Effects on Inflammation and Neuropeptide Release
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA/Knockout) | Reference(s) |
| Neurogenic Inflammation | Reduces inflammation in models of colitis | Reduced inflammatory responses in various models | |
| Substance P (SP) Release | Concentration-dependent inhibition of capsaicin-evoked release | Reduced release in response to stimuli in knockout models | |
| Calcitonin Gene-Related Peptide (CGRP) Release | Concentration-dependent inhibition of capsaicin-evoked release | Reduced release in response to stimuli in knockout models |
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by stimuli such as capsaicin, heat, or protons leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating a cascade of downstream signaling events. This includes the activation of protein kinase C (PKC) and protein kinase A (PKA), which can further sensitize the TRPV1 channel. The calcium influx also triggers the release of neuropeptides like Substance P and CGRP, contributing to neurogenic inflammation and pain signaling. Furthermore, TRPV1 activation can lead to the phosphorylation of MAP kinases such as ERK, which are involved in transcriptional regulation and synaptic plasticity.
Experimental Workflow: Comparative Analysis
A typical experimental workflow to compare the effects of this compound and TRPV1 genetic knockdown in a model of inflammatory pain would involve several key steps, from induction of the model to behavioral and molecular analyses.
Experimental Protocols
Capsaicin-Induced Thermal Hyperalgesia in Rats (Hargreaves Test)
This protocol is used to assess thermal nociceptive thresholds.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Habituation: Animals are habituated to the testing apparatus (plexi-glass chambers on a glass floor) for at least 2 days prior to testing.
-
Baseline Measurement: A baseline paw withdrawal latency to a radiant heat source is determined using a plantar test apparatus (e.g., Ugo Basile). The heat intensity is adjusted to produce a baseline latency of approximately 10-12 seconds. A cut-off time of 20-25 seconds is set to prevent tissue damage.
-
Induction of Hyperalgesia: A solution of capsaicin (e.g., 10 µg in 10 µL of 1% ethanol in saline) is injected into the plantar surface of one hind paw.
-
Treatment Administration:
-
This compound: Administered systemically (e.g., intraperitoneally or intravenously) at a specified dose (e.g., 1-10 mg/kg) at a set time before or after capsaicin injection.
-
TRPV1 siRNA: Administered intrathecally (e.g., 5 µg) several days prior to the experiment to allow for protein knockdown.
-
-
Post-Treatment Measurement: Paw withdrawal latencies are measured at various time points after capsaicin injection (e.g., 30, 60, 120, and 240 minutes) to assess the degree of thermal hyperalgesia and the effect of the treatment.
Complete Freund's Adjuvant (CFA)-Induced Mechanical Allodynia in Rats (von Frey Test)
This protocol is used to measure mechanical sensitivity.
-
Animals: Male Wistar rats (180-220 g).
-
Habituation: Animals are acclimated to the testing environment, which consists of individual plexiglass chambers with a wire mesh floor, for several days before the experiment.
-
Baseline Measurement: The baseline paw withdrawal threshold is determined using a set of calibrated von Frey filaments or an electronic von Frey apparatus. The 50% withdrawal threshold is calculated using the up-down method.
-
Induction of Inflammation: CFA (e.g., 100 µL) is injected into the plantar surface of one hind paw.
-
Treatment Administration:
-
This compound: Administered systemically at a specific dose and time relative to CFA injection.
-
TRPV1 siRNA/shRNA: Administered intrathecally prior to CFA injection to ensure knockdown at the time of testing.
-
-
Post-Treatment Measurement: Mechanical withdrawal thresholds are assessed at various time points after CFA injection (e.g., 24, 48, and 72 hours) to evaluate the development of mechanical allodynia and the impact of the treatment.
In Vivo siRNA-Mediated Knockdown of TRPV1
This protocol describes the in vivo delivery of siRNA to the dorsal root ganglia (DRG) and spinal cord.
-
siRNA Preparation: A validated siRNA sequence targeting TRPV1 mRNA is complexed with a suitable in vivo transfection reagent (e.g., a cationic lipid-based formulation) according to the manufacturer's instructions.
-
Animal Preparation: Rats or mice are anesthetized.
-
Intrathecal Injection: A small incision is made to expose the intrathecal space (e.g., between the L5 and L6 vertebrae). The siRNA-transfection reagent complex (e.g., in a volume of 10-20 µL) is injected into the cerebrospinal fluid using a fine-gauge needle.
-
Post-Injection Recovery: The incision is closed, and the animals are allowed to recover. The knockdown of the target protein typically occurs over several days.
-
Verification of Knockdown: At the end of the behavioral experiment, tissues (e.g., DRG and spinal cord) are collected, and the efficiency of TRPV1 knockdown is confirmed by Western blot or qPCR.
Conclusion
The choice between this compound and genetic knockdown of TRPV1 is contingent on the specific aims of the research. This compound provides a reversible and titratable tool for examining the acute effects of TRPV1 inhibition, mirroring the action of a potential therapeutic agent. Genetic knockdown, while more labor-intensive, offers a means to investigate the long-term consequences of TRPV1 deficiency and serves as a crucial method for target validation. For a comprehensive understanding of TRPV1 function, a combinatorial approach, where the effects of a pharmacological antagonist are assessed in a genetic knockdown model, can yield highly informative results. This guide provides the foundational information for researchers to make an informed decision on the most suitable approach for their studies.
Safety Operating Guide
Essential Safety and Disposal Procedures for JYL 1421
Proper handling and disposal of JYL 1421, a potent TRPV1 antagonist, are critical for ensuring laboratory safety and environmental compliance. As this compound should be considered hazardous, strict adherence to established protocols is necessary.[1] The following guide provides essential procedural information for researchers, scientists, and drug development professionals.
Disclaimer: This document provides general guidance. Always consult the complete Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's specific Environmental Health and Safety (EHS) protocols before handling or disposing of this chemical.
Quantitative Data and Physical Properties
The following table summarizes key quantitative and physical data for this compound.
| Property | Value |
| CAS Registry Number | 401907-26-4 |
| Molecular Formula | C20H26FN3O2S2 |
| Molecular Weight | 423.6 |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage | Store at -20°C |
| Stability | Stable for ≥ 4 years at -20°C |
| UV/Vis Maximum | λmax: 225 nm |
Source: Cayman Chemical Product Information[1]
Proper Disposal Procedures
The disposal of this compound and associated waste must be managed through your institution's hazardous waste program.
Step 1: Identify the Waste Stream
This compound waste can be categorized into three main streams:
-
Unused/Expired Solid Compound: The pure, solid form of this compound.
-
This compound Solutions: this compound dissolved in solvents (e.g., DMSO).
-
Contaminated Materials: Items that have come into contact with this compound, such as pipette tips, gloves, and glassware.
Step 2: Segregate and Contain Waste
-
Solid Waste (Unused Compound and Contaminated Materials):
-
Do not dispose of in standard trash or sharps containers.
-
Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
This includes contaminated personal protective equipment (PPE) such as gloves, and disposable labware like pipette tips and microfuge tubes.
-
-
Liquid Waste (this compound Solutions):
-
Do not pour down the drain.
-
Collect all solutions containing this compound in a dedicated, sealed, and shatter-resistant hazardous waste container.
-
Ensure the container is compatible with the solvent used (e.g., a chemically resistant plastic or glass bottle for DMSO solutions).
-
Step 3: Label Hazardous Waste Containers
Proper labeling is critical for safety and compliance. Each waste container must have a hazardous waste label that includes:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The solvent used and its approximate concentration (for liquid waste).
-
The date accumulation started.
-
The primary hazard associated with the compound (e.g., "Toxic," "Irritant").
Step 4: Store and Schedule Pickup
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within your laboratory.
-
Follow your institution's EHS guidelines for storage, which may require secondary containment.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the logical workflow for identifying and properly disposing of this compound waste streams.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling JYL 1421
Disclaimer: No specific Safety Data Sheet (SDS) for JYL 1421 was publicly available at the time of this writing. The following guidance is based on the product information available for this compound, the safety data for structurally related compounds (specifically those containing a thiourea group), and general best practices for handling potent, powdered research chemicals. It is imperative that all laboratory personnel consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling this compound.
Immediate Safety and Handling Precautions
This compound is a potent transient receptor potential vanilloid 1 (TRPV1) antagonist intended for research purposes only.[1] Due to its chemical structure, which includes a thiourea moiety, and its potent biological activity, it should be handled with extreme caution in a controlled laboratory environment. Compounds containing thiourea are considered hazardous and may be irritants, sensitizers, and are suspected carcinogens and reproductive toxicants.[2][3]
Key Handling Principles:
-
Avoid all personal contact: This includes inhalation of dust, and contact with skin and eyes.[1]
-
Use in a designated area: All handling of powdered this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.
-
Prevent aerosolization: Use careful technique to avoid generating dust when weighing and preparing solutions.
-
Hygiene: Always wash hands thoroughly with soap and water after handling.[1]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of PPE. The following table outlines recommended PPE for handling this compound powder and solutions.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Powder (weighing, aliquoting) | Safety glasses with side shields and a face shield, or chemical splash goggles. | Double-gloving with nitrile gloves is recommended. Ensure gloves are compatible with the solvents to be used. | A fully buttoned lab coat with tight-fitting cuffs. Consider a disposable gown for added protection. | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a certified containment hood. |
| Handling Solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. Change gloves immediately if contaminated. | A fully buttoned lab coat. | Not generally required if handled in a well-ventilated area or fume hood. |
Logistical Information
The following table summarizes key logistical data for this compound.
| Parameter | Value | Source |
| CAS Number | 401907-26-4 | [1] |
| Molecular Formula | C20H26FN3O2S2 | [1] |
| Formula Weight | 423.6 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
Stock Solution Preparation (General Protocol):
-
Ensure all necessary PPE is donned correctly.
-
Perform all operations within a chemical fume hood.
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of dimethyl sulfoxide (DMSO) to the powder to achieve the desired stock concentration. It is recommended to purge the DMSO with an inert gas before use.[1]
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, pipette tips, gloves, and disposable gowns, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Visualizations
Caption: A workflow for safely handling powdered this compound.
Caption: Logical flow from hazard identification to PPE selection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
